N6-Benzoyladenine
Description
Properties
IUPAC Name |
N-(7H-purin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJXZVKXNSFHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193112 | |
| Record name | Benzamide, N-1H-purin-6-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4005-49-6 | |
| Record name | 6-Benzamidopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4005-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-1H-purin-6-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-1H-Purin-6-yl-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-BENZAMIDOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQB2WI1II | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N6-Benzoyladenine: A Technical Guide to its Mechanism of Action in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzoyladenine, a synthetic cytokinin, plays a pivotal role in the regulation of plant growth and development. As a derivative of N6-benzyladenine (BA), it belongs to a class of phytohormones that are central to the control of cell division, differentiation, and a myriad of other physiological processes.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound in plant cells, with a focus on its interaction with cellular receptors, the subsequent signaling cascade, and its impact on gene expression. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and plant science.
Core Mechanism of Action
The biological effects of this compound are initiated through its perception by specific cytokinin receptors located in the endoplasmic reticulum membrane. In the model plant Arabidopsis thaliana, this perception is primarily mediated by a family of sensor histidine kinases: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CRE1/AHK4.[3]
Receptor Binding and Activation
This compound, structurally similar to endogenous cytokinins, binds to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of these receptors.[4] This binding event is thought to induce a conformational change in the receptor, leading to the autophosphorylation of a conserved histidine residue within the kinase domain on the cytosolic side. The affinity of N6-benzyladenine derivatives for these receptors can vary, influencing the downstream signal strength.
The Phosphorelay Signaling Cascade
The signal initiated by this compound binding is transduced through a multi-step phosphorelay, a signaling system analogous to two-component systems in bacteria.[5][6]
-
Histidine Kinase Autophosphorylation: Upon cytokinin binding, the AHK receptor autophosphorylates a histidine residue in its transmitter domain.[7]
-
Phosphate Transfer to AHPs: The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. From there, it is relayed to a separate group of proteins called ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs) which are shuttled to the nucleus.[8]
-
Activation of Response Regulators: In the nucleus, AHPs transfer the phosphate group to the receiver domain of ARABIDOPSIS RESPONSE REGULATORS (ARRs).[3] There are two main types of ARRs involved in this final step:
-
Type-B ARRs: These are transcription factors that, upon phosphorylation, become activated and bind to the promoter regions of cytokinin-responsive genes, thereby modulating their expression.[3]
-
Type-A ARRs: The expression of Type-A ARR genes is induced by the activated Type-B ARRs. Type-A ARRs, in turn, act as negative feedback regulators of the cytokinin signaling pathway, helping to attenuate the response.[9]
-
This signaling cascade ultimately leads to a reprogramming of gene expression, which underlies the diverse physiological effects of this compound.
Data Presentation
The interaction between N6-benzyladenine (BA) and cytokinin receptors has been quantified in various studies. The following table summarizes the apparent dissociation constants (Kd) or the ligand concentration that displaces 50% of a radiolabeled ligand, providing an indication of the binding affinity. Lower values indicate a higher affinity.
| Compound | Receptor | Apparent KD (nM) | Assay System | Reference |
| N6-Benzyladenine (BA) | AHK3 | 1050 | E. coli spheroplasts | [10] |
| N6-Benzyladenine (BA) | CRE1/AHK4 | 300 | E. coli spheroplasts | [10] |
| N6-Benzyladenine (BA) | AHK3 | ~100-1000 | Tobacco microsomes | |
| N6-Benzyladenine (BA) | ZmHK1 (Maize) | ~100-1000 | E. coli spheroplasts | |
| 6-Benzoyladenine | AHK2 | Preferential binding | in planta assay | |
| 2-chloro-6-(1-phenylethyl)-adenine | AHK3 | Preferential binding | in planta assay |
Experimental Protocols
The study of this compound's mechanism of action relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.
Protocol 1: Arabidopsis Cytokinin Receptor Activity Assay using a GUS Reporter
This protocol is adapted from studies utilizing Arabidopsis lines containing a cytokinin-responsive promoter (e.g., the ARR5 promoter) fused to the β-glucuronidase (GUS) reporter gene.
Objective: To quantitatively measure the in vivo activation of cytokinin signaling by this compound.
Materials:
-
Arabidopsis thaliana seedlings harboring a pARR5::GUS reporter construct.
-
Liquid or solid growth medium (e.g., Murashige and Skoog).
-
This compound stock solution (in DMSO).
-
GUS Extraction Buffer: 50 mM sodium phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, and 10 mM β-mercaptoethanol.
-
GUS Assay Buffer: 2 mM 4-methylumbelliferyl-β-D-glucuronide (MUG) in GUS Extraction Buffer.
-
Stop Buffer: 0.2 M Na2CO3.
-
Fluorometer.
Procedure:
-
Grow Arabidopsis pARR5::GUS seedlings under sterile conditions for 7-10 days.
-
Prepare a dilution series of this compound in the growth medium. Include a mock control with DMSO.
-
Transfer the seedlings to the treatment solutions and incubate for a defined period (e.g., 4-24 hours).
-
Harvest the seedlings, blot dry, and record the fresh weight.
-
Homogenize the tissue in ice-cold GUS Extraction Buffer (approximately 1 µL per mg of tissue).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Pre-warm the GUS Assay Buffer to 37°C.
-
In a microplate, mix 50 µL of protein extract with 50 µL of GUS Assay Buffer.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of Stop Buffer.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 460 nm.
-
Quantify the protein concentration in the extracts (e.g., using a Bradford assay) to normalize the GUS activity.
Protocol 2: In Vitro Cytokinin Binding Assay
This generalized protocol describes a competitive binding assay to determine the affinity of this compound for cytokinin receptors expressed in a heterologous system.[10]
Objective: To determine the dissociation constant (Kd) of this compound for a specific cytokinin receptor.
Materials:
-
Membrane fractions or spheroplasts from E. coli or tobacco leaves transiently expressing a specific plant cytokinin receptor (e.g., AHK3 or CRE1/AHK4).
-
Radiolabeled cytokinin, such as [3H]trans-zeatin.
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In microcentrifuge tubes, combine the membrane/spheroplast preparation with a constant concentration of [3H]trans-zeatin and the varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of tubes with a large excess of unlabeled trans-zeatin.
-
Incubate the reactions on ice for 1 hour to reach binding equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters, followed by washing with ice-cold Wash Buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand).
-
Calculate the Kd for this compound using the Cheng-Prusoff equation.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Cytokinin-Responsive Genes
This protocol outlines the steps to quantify the changes in the expression of target genes in response to this compound treatment.
Objective: To measure the relative transcript abundance of cytokinin-responsive genes (e.g., Type-A ARRs, cell cycle genes) following treatment with this compound.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings).
-
This compound.
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
SYBR Green-based qPCR master mix.
-
Gene-specific primers for target and reference genes.
-
qPCR instrument.
Procedure:
-
Treat plant tissue with this compound for a specific duration. Include a mock-treated control.
-
Harvest the tissue and immediately freeze it in liquid nitrogen.
-
Extract total RNA using a suitable kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.
-
Set up the qPCR reactions in a multi-well plate, including reactions for each target gene and at least one stably expressed reference gene (e.g., ACTIN or UBIQUITIN). Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR machine. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression between the this compound-treated and control samples, normalized to the reference gene.
Mandatory Visualizations
Caption: Cytokinin signaling pathway initiated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sol Genomics Network [solgenomics.net]
- 5. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Evolving role of synthetic cytokinin 6-benzyl adenine for drought stress tolerance in soybean (Glycine max L. Merr.) [frontiersin.org]
- 9. CYTOKININ-RESPONSIVE GROWTH REGULATOR regulates cell expansion and cytokinin-mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
N6-Benzoyladenine: A Technical Guide to Solubility and Stability in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Benzoyladenine is a synthetic derivative of adenine, characterized by the presence of a benzoyl group at the N6 position. This modification imparts unique physicochemical properties that are of interest in various fields, from plant biology to medicinal chemistry. For researchers utilizing this compound in in vitro cell culture systems, a thorough understanding of its solubility and stability is paramount for the accurate design and interpretation of experimental results. This technical guide provides an in-depth overview of the solubility and stability of this compound in relevant solvents and culture media, outlines detailed protocols for its characterization, and explores its potential interactions with mammalian signaling pathways.
Physicochemical Properties and Solubility
The solubility of this compound is a critical factor for its effective use in in vitro studies. While it exhibits poor solubility in aqueous solutions, it is soluble in various organic solvents, which are typically used to prepare concentrated stock solutions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [1] |
| 1 mg/mL (Passes) | [2] | |
| 33.3 mg/mL | [3] | |
| Dimethylformamide (DMF) | 50 mg/mL | [1] |
| Ethanol (warm) | 10 mg/mL | [1] |
| Water | 50 mg/mL (clear to slightly hazy) | [1] |
| Insoluble | [4] |
Note: The significant discrepancy in reported water solubility may be due to differences in experimental conditions (e.g., temperature, pH, formulation). It is generally considered to have low aqueous solubility.
For cell culture applications, this compound is typically dissolved in a polar aprotic solvent like DMSO to create a high-concentration stock solution. This stock is then diluted into the culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Stability in Culture Media
The stability of this compound in culture media under standard incubation conditions (37°C, 5% CO₂) is a key parameter for long-term experiments. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in the misinterpretation of experimental data.
While specific studies on the degradation kinetics and half-life of this compound in cell culture media are limited, insights can be drawn from studies on the closely related compound, N6-Benzyladenine. N6-Benzyladenine is reported to be stable in aqueous solutions and can withstand autoclaving.[5] However, the benzoyl group in this compound may be susceptible to hydrolysis, especially under physiological conditions. Potential degradation pathways could involve enzymatic cleavage by cellular deaminases or non-enzymatic hydrolysis of the amide bond.
Factors that can influence the stability of this compound in culture media include:
-
pH of the medium: Changes in pH can affect the rate of hydrolysis.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Presence of serum: Proteins in serum may bind to the compound, affecting its stability and availability.
-
Cellular metabolism: Cells may metabolize the compound, leading to its degradation.
-
Exposure to light: Although not specifically reported for this compound, some compounds are light-sensitive.
Given the lack of specific stability data, it is imperative for researchers to experimentally determine the stability of this compound under their specific experimental conditions.
Experimental Protocols
Protocol for Determining Solubility in Cell Culture Medium
This protocol outlines a method to determine the kinetic solubility of this compound in a chosen cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator (37°C)
-
Microscope
-
High-Performance Liquid Chromatography (HPLC) system (optional, for quantitative analysis)
Methodology:
-
Prepare a concentrated stock solution: Accurately weigh this compound powder and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Serial Dilution: Prepare a series of dilutions of the stock solution in the pre-warmed cell culture medium in sterile microcentrifuge tubes. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Incubation: Incubate the tubes at 37°C for a set period (e.g., 2 hours) to allow for equilibration.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is the estimated kinetic solubility. For more precise observation, a small aliquot can be examined under a microscope.
-
(Optional) Quantitative Analysis: For a more accurate determination, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved compound. Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC method (see section 3.3).
References
- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N6-Benzoyladenine: A Promising BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Benzoyladenine is a synthetic derivative of adenine, a fundamental component of nucleic acids. While structurally related to cytokinins, its primary therapeutic interest lies in its potent activity as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that plays a crucial role in the transcriptional regulation of oncogenes, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, with a focus on its mechanism of action as a BRD4 inhibitor. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.
Chemical Properties
This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 4005-49-6 | [1] |
| Molecular Formula | C₁₂H₉N₅O | [1] |
| Molecular Weight | 239.23 g/mol | |
| Melting Point | 239-245 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in warm ethanol (10 mg/mL), DMSO, and DMF. Insoluble in water. | |
| pKa | Data not available | |
| SMILES | O=C(Nc1ncnc2nc[nH]c12)c3ccccc3 | |
| InChI | 1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18) |
Synthesis
General Experimental Protocol for Synthesis of this compound Derivatives
This protocol is adapted from the synthesis of N6-benzoyl-D-adenosine and this compound derivatives as described in the literature. This method can be considered a general approach for the synthesis of this compound.
Materials:
-
Adenine
-
Benzoyl Chloride (or a substituted benzoic acid)
-
Pyridine (as solvent and catalyst)
-
Anhydrous Toluene
-
Ethanol
-
Activated Carbon
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve adenine in a suitable solvent such as pyridine. The use of a dry solvent is crucial to prevent hydrolysis of the benzoylating agent.
-
Addition of Benzoylating Agent: Slowly add benzoyl chloride to the adenine solution at room temperature with continuous stirring. The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent side reactions.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a weak base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid chloride and acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to yield the pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activity and Mechanism of Action
The primary biological activity of this compound that has garnered significant scientific interest is its ability to inhibit the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.
BRD4: An Epigenetic Reader and Transcriptional Regulator
BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters of target genes, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. BRD4 plays a critical role in regulating the expression of key oncogenes, including c-Myc, which are essential for cancer cell proliferation and survival.[2][3][4]
Mechanism of Action of this compound as a BRD4 Inhibitor
This compound acts as a competitive inhibitor of BRD4. It binds to the acetyl-lysine binding pocket of the bromodomains of BRD4, thereby preventing its association with acetylated histones. This disruption of the BRD4-chromatin interaction leads to the downregulation of BRD4 target genes, most notably the c-Myc oncogene.[3][5][6] The subsequent decrease in c-Myc protein levels results in cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway
The following diagram illustrates the signaling pathway of BRD4 and the inhibitory effect of this compound.
Caption: BRD4 signaling pathway and its inhibition by this compound.
Experimental Protocols
BRD4 Bromodomain 1 (BD1) TR-FRET Assay
This protocol is a general guideline for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to screen for inhibitors of BRD4 BD1. Specific concentrations and incubation times may need to be optimized. Commercial kits are available and their specific protocols should be followed.[7][8]
Materials:
-
BRD4 (BD1) protein, terbium-labeled (donor)
-
Acetylated histone peptide (e.g., H4K5acK8acK12acK16ac), dye-labeled (acceptor)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3x assay buffer by diluting a stock solution.
-
Dilute the terbium-labeled BRD4 (donor) and dye-labeled acetylated histone peptide (acceptor) to their final concentrations in the 1x assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration for screening is 10 µM.
-
-
Assay Plate Setup:
-
Add the test compound (this compound) or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the diluted dye-labeled acetylated histone peptide (acceptor) to all wells.
-
Initiate the reaction by adding the diluted terbium-labeled BRD4 (donor) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for terbium donor) and ~665 nm (for dye acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of this compound as a BRD4 inhibitor.
Caption: Experimental workflow for this compound.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents targeting the epigenetic reader BRD4. Its well-defined mechanism of action, involving the inhibition of BRD4 and subsequent downregulation of oncogenic transcription factors like c-Myc, provides a strong rationale for its further investigation. The synthetic accessibility and the potential for chemical modification offer opportunities for the development of more potent and selective BRD4 inhibitors. The experimental protocols and conceptual frameworks provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and oncology, facilitating the advancement of this compound and its derivatives as potential cancer therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
discovery and history of N6-Benzoyladenine in plant science
An In-depth Technical Guide on the Discovery, History, and Application of N6-Benzoyladenine in Plant Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a synthetic cytokinin, plays a role in the regulation of plant growth and development. While less ubiquitous in research than its close relative N6-Benzyladenine (BAP), this compound (often referred to as BOP in commercial tissue culture) has found specific applications, notably in the micropropagation of certain plant species. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of this compound in plant science. It details its synthesis, mechanism of action through cytokinin signaling pathways, and presents available quantitative data and experimental protocols.
Introduction
Cytokinins are a class of phytohormones that promote cell division (cytokinesis) in plant roots and shoots. The discovery of the first cytokinin, kinetin, in the 1950s by Folke Skoog and Carlos Miller's group at the University of Wisconsin-Madison, revolutionized plant biology and opened the door to the development of synthetic cytokinins for agricultural and research purposes.[1][2] Among these synthetic derivatives is this compound.
Structurally distinct from the more commonly used N6-Benzyladenine (BAP), this compound features a benzoyl group attached to the N6 position of the adenine purine ring.[3] This structural difference influences its interaction with cytokinin receptors and its specific biological activities. While extensive literature is available for BAP, information specifically detailing the discovery and a comprehensive history of this compound in plant science is less prevalent. However, its use in specialized applications, such as in the banana tissue culture industry, highlights its importance in specific contexts.[3]
Synthesis and Chemical Properties
General Chemical Properties of this compound:
| Property | Value |
| Synonyms | N6-Benzoylaminopurine, N-(7H-Purin-6-yl)benzamide, BOP |
| CAS Number | 4005-49-6 |
| Molecular Formula | C₁₂H₉N₅O |
| Molecular Weight | 239.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 239-245 °C |
Mechanism of Action: The Cytokinin Signaling Pathway
The biological effects of this compound are mediated through the cytokinin signaling pathway, a multi-step phosphorelay system analogous to two-component systems in bacteria.[6][7][8] While the specific binding affinities and downstream effects of this compound are not as extensively studied as those of other cytokinins, the general mechanism is understood to be as follows:
-
Perception: Cytokinins are perceived by transmembrane histidine kinase receptors, primarily located in the endoplasmic reticulum. In the model plant Arabidopsis thaliana, these receptors are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4/CRE1.[6][9][10] Limited research on N6-benzyladenine derivatives suggests that 6-benzoyladenine preferentially binds to the AHK2 receptor.[11]
-
Phosphorelay: Upon cytokinin binding, the receptor autophosphorylates a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the receptor.[6][7]
-
Signal Transduction to the Nucleus: The phosphate is subsequently transferred to a histidine phosphotransfer protein (AHP), which then translocates from the cytoplasm to the nucleus.[6][12]
-
Transcriptional Regulation: In the nucleus, AHPs transfer the phosphate group to response regulators (ARRs). Type-B ARRs are transcription factors that, upon activation by phosphorylation, bind to the promoters of cytokinin-responsive genes and activate their transcription. Type-A ARRs are also induced by cytokinin and act as negative regulators of the signaling pathway, creating a feedback loop.[6][12]
Proposed Signaling Pathway for this compound
Quantitative Data on Plant Responses
Quantitative data specifically for this compound is sparse in publicly available literature. Much of the research on N6-substituted cytokinins focuses on N6-Benzyladenine (BAP). The data presented below is for BAP and serves as a comparative reference for the types of effects and concentration ranges that are often studied with synthetic cytokinins.
Table 1: Effects of N6-Benzyladenine (BAP) on in vitro Shoot Multiplication of Musa spp. (Banana)
| BAP Concentration (mg/L) | Cultivar | Mean Number of Shoots per Explant | Reference |
| 5.0 | Pisang Nangka | ~5 | [13] |
| 6.0 | Pisang Mas | ~5 | [13] |
| 6.0 | Pisang Berangan | ~5 | [13] |
| 7.0 | Pisang Awak | ~5 | [13] |
| 2.0 | Grand Naine | Not specified, but optimal | [14] |
| 3.5 | Mulu Bebe | ~2.5 | [15] |
| 7.0 | Mulu Bebe | ~3.5 | [15] |
Table 2: Effects of N6-Benzyladenine (BA) on in vitro Regeneration of Kaempferia parviflora
| BA Concentration (µM) | Mean Number of Shoots per Explant (after 9 weeks) | Mean Number of Leaves per Explant (after 9 weeks) | Mean Number of Roots per Explant (after 9 weeks) | Reference |
| 0 | ~2 | ~3 | ~5 | [5] |
| 8.88 | ~8 | ~10 | ~12 | [5] |
| 17.76 | ~15 | ~20 | ~15 | [5] |
| 26.64 | ~18 | ~25 | ~16 | [5] |
| 35.52 | 22.4 ± 1.84 | 29.27 ± 1.30 | 17.8 ± 1.72 | [5] |
| 44.40 | ~16 | ~22 | ~14 | [5] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, a general protocol for its use in plant tissue culture can be adapted from standard cytokinin application methods. The following is a representative protocol for the micropropagation of banana, where this compound (BOP) is reportedly used.
Protocol: In Vitro Multiplication of Musa spp. using this compound
Objective: To induce shoot proliferation from banana shoot tip explants.
Materials:
-
Banana suckers (40-100 cm height)
-
70% (v/v) Ethanol
-
0.1% (w/v) Mercuric chloride (HgCl₂) or 5% Sodium hypochlorite (NaOCl) solution
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium
-
Sucrose
-
This compound (BOP) stock solution (1 mg/mL)
-
Indole-3-acetic acid (IAA) stock solution (1 mg/mL)
-
Gelling agent (e.g., Agar or Gelrite)
-
Sterile culture vessels, scalpels, forceps, and Petri dishes
-
Laminar flow hood
-
Autoclave
-
Growth chamber (25 ± 2°C, 16-hour photoperiod)
Methodology:
-
Explant Preparation and Sterilization: a. Excise suckers from a healthy mother plant. b. Remove outer leaves and roots, and wash thoroughly under running tap water. c. Trim the explant to a cube of approximately 1-2 cm³, containing the apical meristem. d. In a laminar flow hood, rinse the explant with 70% ethanol for 30-60 seconds. e. Immerse the explant in 0.1% HgCl₂ for 5-10 minutes or 5% NaOCl for 15-20 minutes with gentle agitation. f. Rinse the explant 3-5 times with sterile distilled water to remove all traces of the sterilant.
-
Culture Medium Preparation: a. Prepare MS basal medium according to the manufacturer's instructions. b. Add 30 g/L sucrose and dissolve. c. Add the desired concentration of this compound (e.g., 2-5 mg/L) and IAA (e.g., 0.1-0.5 mg/L) from the stock solutions. d. Adjust the pH of the medium to 5.8. e. Add the gelling agent (e.g., 8 g/L agar) and heat to dissolve. f. Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.
-
Inoculation and Incubation: a. Under sterile conditions, further trim the sterilized explant to expose the apical dome with a few leaf primordia (final size ~5-10 mm). b. Inoculate a single explant into each culture vessel, ensuring the basal end is in contact with the medium. c. Seal the culture vessels and incubate in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.
-
Subculture and Multiplication: a. After 4-6 weeks, proliferating shoot clumps should be visible. b. Aseptically separate the shoot clumps and subculture them onto a fresh medium of the same composition to encourage further multiplication. c. This subculturing process can be repeated every 4-6 weeks.
Experimental Workflow Diagram
Conclusion
This compound is a synthetic cytokinin with demonstrated utility in plant tissue culture, particularly for the micropropagation of commercially important crops like bananas. While its discovery and history are not as well-documented as other cytokinins, its structural similarity to N6-Benzyladenine suggests it functions through the canonical cytokinin signaling pathway, likely with a preference for the AHK2 receptor. The lack of extensive, publicly available quantitative data on the effects of this compound presents an opportunity for future research to fully characterize its biological activity and optimize its application in plant science and agriculture. Further studies are needed to elucidate its specific binding affinities to cytokinin receptors and its precise role in regulating gene expression and downstream physiological responses.
References
- 1. acs.org [acs.org]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokinin Signaling [kieber.weebly.com]
- 7. youtube.com [youtube.com]
- 8. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of N6-benzylaminopurine and Indole Acetic Acid on In Vitro Shoot Multiplication, Nodule-like Meristem Proliferation and Plant Regeneration of Malaysian Bananas (Musa spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bipublication.com [bipublication.com]
- 15. researchgate.net [researchgate.net]
N6-Benzoyladenine Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-benzoyladenine and its derivatives represent a versatile class of compounds with a wide range of biological activities. Initially recognized for their role as synthetic cytokinins in promoting plant cell division and growth, these molecules have garnered significant attention in medicinal chemistry for their potent inhibitory effects on bromodomain and extra-terminal domain (BET) proteins, particularly BRD4.[1][2] This inhibition has profound implications for cancer therapy, as BRD4 is a key regulator of oncogenes such as MYC.[3][4] Furthermore, derivatives of this compound have demonstrated anticancer activity through various other mechanisms, including the induction of cell differentiation and apoptosis, and the modulation of inflammatory responses.[1][5][6]
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved, offering a valuable resource for researchers in plant biology, oncology, and drug discovery.
Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound derivatives can be finely tuned by substitutions on both the purine ring and the N6-benzoyl moiety. The following sections delineate the SAR for their primary biological targets.
As BRD4 Inhibitors
This compound serves as a novel scaffold for the development of BRD4 inhibitors.[2] The SAR studies reveal that modifications to the benzoyl ring are critical for inhibitory potency.
Key Findings:
-
Substituents on the Benzoyl Ring: The introduction of substituents at the 2-, 4-, and 5-positions of the benzoyl group significantly influences BRD4 inhibitory activity.[7]
-
Hydrogen Bond Acceptors: The presence of a hydrogen bond acceptor at the 2-position of the benzoyl ring, or a substituent that enhances the hydrogen bond-accepting character of the carbonyl oxygen, is favorable for potent BRD4 inhibition.[7]
-
Methoxy Groups: The addition of methoxy groups on the benzoyl ring generally enhances activity. N6-(2,4,5-trimethoxybenzoyl)adenine was identified as a particularly potent BRD4 inhibitor.[2][7][8]
| Compound/Derivative | Modification | IC50 (µM) for BRD4 Inhibition | Reference |
| This compound | - | > 50 | [7] |
| N6-(2-methoxybenzoyl)adenine | 2-OCH3 | 14 | [7] |
| N6-(4-methoxybenzoyl)adenine | 4-OCH3 | 20 | [7] |
| N6-(2,4-dimethoxybenzoyl)adenine | 2,4-(OCH3)2 | 11 | [7] |
| N6-(2,5-dimethoxybenzoyl)adenine | 2,5-(OCH3)2 | 6.9 | [7] |
| N6-(2,4,5-trimethoxybenzoyl)adenine | 2,4,5-(OCH3)3 | 0.427 | [2][8] |
| N6-(3,4,5-trimethoxybenzoyl)adenine | 3,4,5-(OCH3)3 | 6.9 | [7] |
Table 1: BRD4 Inhibitory Activity of this compound Derivatives.
As Cytokinins
This compound is a synthetic cytokinin that influences plant growth and development.[9] The SAR for cytokinin activity is primarily determined by modifications on the purine ring and the N6-side chain.
Key Findings:
-
Purine Ring Modifications:
-
Introduction of a halogen (e.g., Cl, F) at the C2 position of the adenine moiety can increase cytokinin activity, particularly towards the AHK3 receptor in Arabidopsis thaliana.[10][11][12][13]
-
Substitution at the C8 and C9 positions of the adenine moiety generally leads to a suppression of cytokinin activity.[3][12][13]
-
Replacement of the N6 nitrogen with oxygen or sulfur results in a significant decrease in activity.[3][12]
-
-
Chirality of the Side Chain: The stereochemistry of the N6-substituent plays a crucial role. For N6-(α-methylbenzyl)adenine derivatives, the S-enantiomers exhibit a strong preference for the AHK3 receptor, with some acting as specific cytokinins and others as anticytokinins.[10][11]
| Compound/Derivative | Modification | Relative Cytokinin Activity (% of N6-benzyladenine) | Reference |
| N6-benzyladenine (BA) | - | 100 | [10] |
| N6-((S)-α-methylbenzyl)adenine (S-MBA) | S-chiral center on benzyl | High (AHK3 specific) | [10][11] |
| 2-fluoro,N6-((S)-α-methylbenzyl)adenine (S-FMBA) | 2-F, S-chiral center | High (AHK3 specific) | [10][11] |
| 2-chloro,N6-((S)-α-methylbenzyl)adenine (S-CMBA) | 2-Cl, S-chiral center | High (AHK3 specific) | [10][11] |
| N6-(2-fluorobenzyl)adenosine | 2-F on benzyl | Stronger than BA in some assays | [14] |
| N6-(4-fluorobenzyl)adenosine | 4-F on benzyl | Potent, delayed chlorophyll loss | [14] |
Table 2: Cytokinin Activity of N6-Benzyladenine Derivatives.
As Anticancer and Anti-inflammatory Agents
The anticancer effects of this compound derivatives are often linked to their BRD4 inhibitory activity, leading to the suppression of oncogenes like MYC.[7] Additionally, these compounds can induce cell differentiation and inhibit the production of inflammatory cytokines such as TNF-α.[1][15]
Key Findings:
-
Cell Differentiation: Potent BRD4 inhibitors, such as N6-(2,4,5-trimethoxybenzoyl)adenine, enhance all-trans retinoic acid (ATRA)-induced differentiation of HL-60 leukemia cells.[1][7][15][16]
-
TNF-α Inhibition: The same derivatives that are potent BRD4 inhibitors also effectively inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.[1][7][15]
-
Growth Inhibition: N6-benzyladenosine and its analogs have been shown to inhibit the growth of various cancer cell lines, including leukemia and bladder carcinoma, by inducing cell cycle arrest and apoptosis.[5][6][17]
| Compound | Biological Effect | Cell Line | Effective Concentration/IC50 | Reference |
| N6-(2,4,5-trimethoxybenzoyl)adenine | Enhancement of ATRA-induced differentiation | HL-60 | - | [1][15] |
| N6-(2,4,5-trimethoxybenzoyl)adenine | Inhibition of TNF-α production | THP-1 | - | [1][15] |
| N6-benzyladenosine | Growth inhibition | L1210 Leukemia | - | [17] |
| N6-p-Nitrobenzyladenosine | Growth inhibition | L1210 Leukemia | - | [17] |
| N6-benzyladenosine | Apoptosis induction | T24 Bladder Carcinoma | - | [6] |
Table 3: Anticancer and Anti-inflammatory Activities of this compound Derivatives.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound derivatives.
BRD4 Inhibition Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between BRD4 and acetylated histones.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. In this context, a GST-tagged BRD4 protein is bound to Glutathione Donor beads, and a biotinylated histone H4 peptide (acetylated) is bound to Streptavidin Acceptor beads. When the proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads convert ambient oxygen to singlet oxygen, which diffuses and reacts with the Acceptor beads, leading to light emission at 520-620 nm. Inhibitors of the BRD4-histone interaction prevent this proximity, resulting in a decreased signal.
Protocol:
-
Reagents: GST-tagged BRD4, biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, anti-GST AlphaScreen Acceptor beads, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[18]
-
Procedure: a. Add the test compound solution to a 384-well plate. b. Add the biotinylated histone peptide solution. c. Add the GST-tagged BRD4 protein. d. Incubate the mixture. e. Add the Streptavidin-coated Donor beads and anti-GST Acceptor beads under subdued light. f. Incubate in the dark at room temperature. g. Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Cytokinin Activity Bioassay in Arabidopsis thaliana
This in vivo assay measures the cytokinin activity of a compound by observing its effect on a cytokinin-responsive reporter gene in Arabidopsis seedlings.
Principle: Arabidopsis lines are used that are double mutants for cytokinin receptors, meaning they retain only a single functional receptor isoform (e.g., AHK2, AHK3, or CRE1/AHK4). These plants also contain a reporter gene, such as β-glucuronidase (GUS), driven by the promoter of a primary cytokinin response gene (ARR5).[19] The level of GUS activity is directly proportional to the activation of the cytokinin signaling pathway by the test compound.
Protocol:
-
Plant Material: Arabidopsis thaliana double receptor mutants harboring a pARR5::GUS reporter construct.
-
Procedure: a. Grow seedlings in liquid culture medium. b. Add the test compound at a specific concentration (e.g., 1 µM). N6-benzyladenine is used as a positive control, and a solvent-only solution as a negative control. c. Incubate the seedlings for a defined period. d. Harvest the seedlings and perform a GUS activity assay (e.g., using MUG as a substrate).
-
Data Analysis: GUS activity is quantified fluorometrically and expressed as a percentage of the activity induced by N6-benzyladenine.[19]
HL-60 Cell Differentiation Assay (NBT Reduction)
This assay assesses the ability of a compound to induce the differentiation of HL-60 promyelocytic leukemia cells into a more mature, granulocyte-like phenotype.
Principle: Mature granulocytes and monocytes/macrophages exhibit a respiratory burst upon stimulation, producing superoxide anions. The nitroblue tetrazolium (NBT) dye can be reduced by these superoxide anions to form a dark blue, insoluble formazan precipitate within the cells. The percentage of NBT-positive cells is a measure of functional differentiation.[11][17]
Protocol:
-
Cell Line: Human promyelocytic leukemia HL-60 cells.
-
Procedure: a. Culture HL-60 cells in a suitable medium (e.g., RPMI 1640 with FBS). b. Treat the cells with the test compound, often in combination with a differentiation-inducing agent like all-trans retinoic acid (ATRA). c. Incubate for a period of 48-72 hours. d. Harvest the cells and resuspend them in a solution containing NBT and a stimulant such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[17] e. Incubate at 37°C. f. Count the number of cells containing blue formazan deposits (NBT-positive cells) under a microscope or using flow cytometry.[11]
-
Data Analysis: The results are expressed as the percentage of NBT-positive cells.[16]
TNF-α Production Inhibition Assay in THP-1 Cells
This assay measures the ability of a compound to inhibit the secretion of the pro-inflammatory cytokine TNF-α from monocytic cells.
Principle: The human monocytic cell line THP-1 can be stimulated with lipopolysaccharide (LPS) to produce and secrete TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
Protocol (ELISA):
-
Cell Line: Human monocytic THP-1 cells.
-
Procedure: a. Plate THP-1 cells in a 96-well plate. b. Add the test compound at various concentrations. c. Stimulate the cells with LPS (e.g., 1 µg/mL). d. Incubate for a specified time (e.g., 17 hours).[5] e. Collect the cell culture supernatant. f. Quantify the amount of human TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of TNF-α production is calculated relative to the LPS-stimulated control without any compound.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
BRD4 Inhibition and MYC Suppression
This compound-based BRD4 inhibitors function by competitively binding to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters and enhancers of target genes, most notably the MYC oncogene. The subsequent downregulation of MYC expression leads to cell cycle arrest and apoptosis in cancer cells.
Arabidopsis Cytokinin Signaling Pathway
In Arabidopsis, cytokinin signaling is initiated by the binding of cytokinins to the CHASE domain of transmembrane histidine kinase receptors (AHKs). This triggers a multi-step phosphorelay. The phosphate group is transferred from the AHK to an Arabidopsis Histidine Phosphotransfer Protein (AHP), which then moves into the nucleus and transfers the phosphate to a Type-B Arabidopsis Response Regulator (ARR). Phosphorylated Type-B ARRs act as transcription factors, activating the expression of cytokinin-responsive genes, including Type-A ARRs, which function as negative regulators of the pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Discovery and structure-activity relationship studies of this compound derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokinin Signaling [kieber.weebly.com]
- 10. researchgate.net [researchgate.net]
- 11. Differentiation of HL-60 promyelocytic leukemia cells monitored by flow cytometric measurement of nitro blue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Structure-Activity Relationship Study of N(6)-Benzoyladenine-Type BRD4 Inhibitors and Their Effects on Cell Differentiation and TNF-α Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of N6-Substituted Adenines in Plant Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the metabolic fate of N6-Benzoyladenine in plant tissues is limited in the public domain. This guide will, therefore, focus on the extensively studied and structurally similar synthetic cytokinin, N6-Benzyladenine (BA or BAP), to provide a comprehensive understanding of the metabolic pathways that N6-substituted adenines likely undergo in plants. The metabolic fate of this compound is presumed to follow similar enzymatic conversions.
Introduction to N6-Substituted Adenine Metabolism in Plants
N6-substituted adenines, such as the synthetic cytokinin N6-Benzyladenine (BA), are pivotal in regulating plant growth and development.[1][2][3][4] Their efficacy and mode of action are intrinsically linked to their metabolic processing within plant tissues. Upon uptake, these compounds are not static; they undergo a series of enzymatic modifications that either activate, deactivate, or sequester them, thereby modulating their physiological effects. The primary metabolic routes for BA involve conjugation to sugars (glycosylation) or ribose (ribosylation) and conversion to the corresponding nucleotide. These processes are crucial for maintaining cytokinin homeostasis and controlling developmental processes such as cell division, shoot proliferation, and senescence.[2][5][6]
Metabolic Pathways of N6-Benzyladenine
The metabolism of N6-Benzyladenine in plant tissues is a complex process involving several key enzymatic conversions. The primary pathways are designed to regulate the level of active cytokinin within the cell. The major metabolic fates include:
-
Ribosylation: The conversion of the free base (BA) to its riboside, N6-benzyladenosine ([9R]BA), is often an initial and rapid step. This can be a reversible process, with the riboside serving as a transport and storage form.
-
Phosphorylation: The riboside can be further phosphorylated to form the nucleotide, N6-benzyladenosine-5'-monophosphate ([9R-5'P]BA). This is generally considered an active form of the cytokinin.
-
Glycosylation: To deactivate or store the cytokinin, plant cells conjugate BA to glucose. This can occur at different positions, leading to various glucosides:
-
N9-Glucosylation: Formation of N6-benzyladenine-9-glucoside ([9G]BA) is a common detoxification and storage pathway. This form is generally considered stable and inactive.[7]
-
N3-Glucosylation: The formation of N6-benzyladenine-3-glucoside ([3G]BA) is another route of inactivation.
-
N7-Glucosylation: Formation of N6-benzyladenine-7-glucoside ([7G]BA) has also been reported.
-
O-Glucosylation: For hydroxylated derivatives of BA, such as meta-topolin, O-glucosylation of the side chain can occur.
-
The following diagram illustrates the primary metabolic pathways of N6-Benzyladenine in plant tissues.
Caption: Metabolic conversions of N6-Benzyladenine (BA) in plant tissues.
Quantitative Analysis of N6-Benzyladenine Metabolism
The distribution of BA metabolites can vary significantly depending on the plant species, tissue type, and the duration of exposure. The following table summarizes quantitative data from various studies.
| Plant Species | Tissue/Culture Type | Duration | N6-Benzyladenine (BA) | [9R]BA | [9R-5'P]BA | [9G]BA | [3G]BA | [7G]BA & Other Metabolites | Reference |
| Actinidia deliciosa (Kiwifruit) | Explants in liquid culture | 0.5 h | Rapidly absorbed (65% of initial amount) | Detected | Detected | Detected | Detected | Detected (Adenine, Adenosine) | [8] |
| Gerbera jamesonii | Shoot cultures (petioles + apices) | 24 days | - | Detected | - | Detected | Accumulated | 9-ribosylglucoside also accumulated | [9] |
| Gerbera jamesonii | Shoot cultures (laminae) | 24 days | - | - | - | - | Accumulated | - | [9] |
| Gerbera jamesonii | Shoot cultures (basal callus) | 24 days | - | Trace | - | Trace | Trace | 9-ribosylglucoside was the major metabolite | [9] |
| Musa | Shoot cultures | - | Uptake was linear over the culture period | - | - | - | - | - | [9] |
| Rhododendron | Shoot cultures | >10 days | Uptake slowed considerably | - | - | - | - | - | [9] |
| Pinus pinea | Cotyledons in vitro | 0-16 h | Major component (with [9R]BA) | Major component (with BA) | < 13% | - | - | - | [10] |
| Spathiphyllum floribundum | Micropropagated plants | - | - | Converted | - | Major metabolite ([9G]BA) | - | - | [7] |
Experimental Protocols for Studying N6-Benzyladenine Metabolism
The elucidation of BA metabolic pathways relies on a series of well-defined experimental procedures. A general workflow is outlined below, followed by a more detailed description of the key steps.
Caption: A generalized experimental workflow for the analysis of N6-Benzyladenine metabolism in plant tissues.
Plant Material and Culture Conditions
-
Plant Species and Tissue: A variety of plant materials can be used, including shoot cultures, callus, explants, or whole seedlings.[8][9][10] The choice of material will depend on the specific research question.
-
Culture Medium: Standard plant tissue culture media, such as Murashige and Skoog (MS) medium, are commonly used, supplemented with necessary hormones and nutrients.[8][10]
Application of Labeled N6-Benzyladenine
-
Radiolabeling: To trace the metabolic fate of BA, a radiolabeled form, such as [14C]BA or [3H]BA, is typically added to the culture medium.[8][9]
-
Concentration and Incubation Time: The concentration of labeled BA and the duration of the incubation period are critical parameters that are varied to study the dynamics of metabolism.[8][10]
Extraction of Metabolites
-
Homogenization: Plant tissues are harvested, frozen in liquid nitrogen to halt metabolic activity, and then homogenized.
-
Extraction Buffer: A common extraction solvent is a modified Bieleski buffer (methanol/chloroform/water or methanol/formic acid/water) designed to efficiently extract a wide range of cytokinin metabolites.
Purification and Separation
-
Solid-Phase Extraction (SPE): Crude extracts are often purified using SPE cartridges (e.g., C18) to remove interfering substances and to concentrate the cytokinin fraction.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating the different BA metabolites. A C18 reverse-phase column is typically used with a gradient of acetonitrile in an acidic aqueous mobile phase. The retention times of the separated compounds are compared with those of authentic standards.
Identification and Quantification
-
Co-chromatography: Preliminary identification of metabolites is achieved by comparing their retention times in HPLC with known standards.
-
Mass Spectrometry (MS): For definitive identification, fractions collected from HPLC are analyzed by mass spectrometry (e.g., LC-MS). The mass spectra provide information on the molecular weight and fragmentation patterns of the metabolites, allowing for their structural elucidation.[9]
-
Quantification: The amount of each radiolabeled metabolite is determined by liquid scintillation counting of the HPLC fractions. For non-labeled compounds, quantification is typically done using the UV absorbance signal from the HPLC or by mass spectrometry.
Conclusion
The metabolic fate of N6-substituted adenines like N6-Benzyladenine in plant tissues is a multifaceted process involving conversion to ribosides, nucleotides, and various glucosides. These metabolic transformations are critical for regulating the activity and concentration of these potent plant growth regulators. Understanding these pathways is essential for optimizing the application of synthetic cytokinins in agriculture and horticulture and for developing new compounds with enhanced activity and desired metabolic profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the metabolism of these and other related compounds in various plant systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. acs.org [acs.org]
- 3. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 4. Exploring 6-Benzylaminopurine (6-BAP): A Powerful Cytokinin for Plant Growth - Crimson Living [crimson-living.com]
- 5. goldbio.com [goldbio.com]
- 6. btsjournals.com [btsjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
N6-Benzoyladenine: A Technical Guide to Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N6-Benzoyladenine receptor binding affinity studies. This compound, a synthetic derivative of adenine, has garnered interest in various research fields, including plant biology and medicinal chemistry, due to its interaction with key cellular receptors. This document summarizes the available quantitative binding data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.
Core Concepts in Receptor Binding Affinity
Understanding the interaction between a ligand like this compound and its receptor is fundamental to elucidating its biological function. Key metrics used to quantify this interaction include:
-
IC50: The half-maximal inhibitory concentration, which measures the potency of a substance in inhibiting a specific biological function.
-
Ki (Inhibition Constant): Represents the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki value indicates a higher binding affinity.
-
Kd (Dissociation Constant): The equilibrium constant for the dissociation of a ligand-receptor complex. It is a measure of the binding affinity between a ligand and its receptor.
Quantitative Binding Affinity Data
While comprehensive binding data for this compound across a wide range of receptors remains an area of active investigation, studies on its derivatives have provided initial insights into its potential targets. The primary targets identified to date are the Bromodomain-containing protein 4 (BRD4) and cytokinin receptors in plants.
| Compound | Target Receptor | Binding Affinity (IC50) | Experimental System |
| N6-(2,4,5-trimethoxybenzoyl)adenine | BRD4 (Bromodomain 1) | 0.427 µM | In vitro biochemical assay |
| N6-(2,4,5-trimethoxybenzoyl)adenine | BRD4 | 3.9 µM | Not specified |
| N6-(3,4,5-trimethoxybenzoyl)adenine | BRD4 | 6.9 µM | Not specified |
| 6-Benzoyladenine | AHK2 (Cytokinin Receptor) | Preferential binding (quantitative data not available) | In vitro assay |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of binding affinity. Below are protocols for two common assays used to study the interaction of compounds like this compound with their target receptors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay for BRD4
This assay is a robust method for measuring the binding of inhibitors to bromodomains in a high-throughput format.
Materials:
-
Recombinant human BRD4 protein (specifically the bromodomain of interest, e.g., BD1)
-
A fluorescently-labeled ligand that binds to the BRD4 bromodomain (e.g., a fluorescently tagged JQ1 analog)
-
Terbium-conjugated anti-His antibody (or other appropriate antibody for the protein tag)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound or its derivatives in assay buffer.
-
Reagent Preparation: Prepare a master mix containing the BRD4 protein, the fluorescently-labeled ligand, and the terbium-conjugated antibody in assay buffer at their optimized concentrations.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds to the assay plate.
-
Add an equal volume of assay buffer to the control wells (for maximum and minimum signal).
-
-
Reaction Initiation: Add a specified volume (e.g., 15 µL) of the reagent master mix to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader. Excite the terbium donor at its specific wavelength (e.g., 340 nm) and measure the emission from both the donor (e.g., 620 nm) and the acceptor fluorophore (e.g., 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Competition Binding Assay for Cytokinin Receptors
This classic method is used to determine the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane preparation containing the cytokinin receptor of interest (e.g., from Arabidopsis thaliana expressing AHK2, AHK3, or CRE1/AHK4).
-
Radiolabeled cytokinin (e.g., [³H]-trans-zeatin or [³H]-isopentenyladenine).
-
Unlabeled cytokinin (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the binding buffer.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine:
-
A fixed concentration of the radiolabeled cytokinin.
-
Varying concentrations of the unlabeled test compound (this compound).
-
The membrane preparation containing the receptor.
-
For total binding wells, add only the radioligand and membrane preparation.
-
For non-specific binding wells, add the radioligand, membrane preparation, and a high concentration of unlabeled cytokinin.
-
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound.
Caption: The cytokinin signaling pathway initiated by this compound binding.
Caption: Experimental workflow for a TR-FRET competition assay.
Caption: Workflow for a radioligand competition binding assay.
This guide serves as a foundational resource for researchers interested in the receptor binding characteristics of this compound. Further studies are warranted to expand the quantitative binding data for the parent compound and to fully elucidate its pharmacological and physiological effects.
N6-Benzoyladenine: A Deep Dive into its Physiological Effects on Model Plants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzoyladenine, a synthetic analog of the naturally occurring plant hormone cytokinin, stands as a cornerstone in plant biology research and biotechnology.[1][2] Its profound influence on fundamental physiological processes, including cell division, differentiation, and development, has rendered it an invaluable tool for scientists.[1][2][3] This technical guide provides a comprehensive overview of the physiological effects of this compound on model plants, with a particular focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Physiological Effects of this compound
This compound (also commonly known as 6-Benzylaminopurine or BAP) elicits a wide spectrum of physiological responses in plants. Its primary role as a cytokinin mimic drives cell division and shoot proliferation, making it a staple in plant tissue culture for micropropagation.[1] Beyond in vitro applications, this compound influences various aspects of plant growth and development, including delaying senescence, enhancing stress tolerance, and modulating flowering and fruit development.[1][4][5]
Quantitative Data on Physiological Effects
The following tables summarize the quantitative effects of this compound on various physiological parameters in model plants, as documented in scientific literature.
Table 1: Effect of this compound on Shoot Proliferation in Antirrhinum majus
| This compound (mg/L) | Mean Number of Shoots | Mean Shoot Length (cm) | Mean Number of Leaves per Explant |
| 0.0 | - | - | - |
| 0.5 | 5.60 ± 0.87 | - | - |
| 1.0 | - | - | - |
| 1.5 | - | 9.60 ± 0.36 | 22.00 ± 0.65 |
Data adapted from a study on Antirrhinum majus micropropagation. The study also tested Kinetin, with the highest shoot length and leaf number observed with 1.5 mg/L Kinetin.[6]
Table 2: Effect of this compound Seed Preconditioning on Soybean (Glycine max L. Merrill.) Regeneration
| Treatment | Germination Rate (%) | Shoot Induction Frequency (%) |
| Control (MS-NC) | - | - |
| 2.55 mg/L BAP | Dundee: 91.0 | Dundee: 87.5 |
| Peking: 74.2 | Peking: 80.0 |
This study demonstrated that preconditioning soybean seeds with BAP significantly influenced seedling establishment and shoot development.[7][8]
Table 3: Effect of this compound on Chlorophyll Content and Senescence
| Plant Species | This compound Concentration | Observed Effect |
| Chinese Flowering Cabbage | 20 and 40 mg·L⁻¹ | Maintained high chlorophyll a and b contents, reduced leaf yellowing.[9][10] |
| Wheat | 10⁻⁴ mol l⁻¹ | Partly restored or enhanced stress-induced ethylene levels, delaying senescence.[11] |
| Bean (Phaseolus vulgaris L.) | - | Delayed senescence, associated with increased utilization of metabolites.[12] |
Table 4: Effect of this compound on Stress Tolerance
| Plant Species | Stressor | This compound Concentration | Observed Effect |
| Soybean (Glycine max L. Merr.) | Drought | 150 mgL⁻¹ (foliar spray) | Compensated for reduced water supply of up to 80% of crop evapotranspiration.[4] |
| Cotton (Gossypium hirsutum L.) | Water Stress | 25 µmol/mol | Reduced water use and stress avoidance.[13][14] |
| Maize | Waterlogging | 100 mg l⁻¹ (foliar spray) | Increased antioxidant enzyme activities (SOD, CAT, POD) by 35.0%, 74.1%, and 44.0% respectively.[15] |
Signaling Pathway of this compound
As a synthetic cytokinin, this compound is perceived by the same receptor system as endogenous cytokinins. In the model plant Arabidopsis thaliana, this signaling is primarily mediated by a two-component signaling (TCS) pathway. The signal is perceived by membrane-bound histidine kinase receptors (AHKs), which then autophosphorylate. This phosphate group is subsequently transferred via histidine phosphotransfer proteins (AHPs) to the nucleus, where it activates type-B response regulators (ARRs). These activated type-B ARRs are transcription factors that regulate the expression of cytokinin-responsive genes, leading to the observed physiological effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments involving this compound.
Protocol 1: In Vitro Shoot Proliferation Assay
This protocol is a generalized procedure for assessing the effect of this compound on shoot multiplication from explants.
1. Explant Preparation:
-
Select healthy, young shoots or leaves from a sterile in vitro grown plant.
-
Cut the plant material into small sections (explants), typically 1-2 cm in length or area.
2. Culture Medium Preparation:
-
Prepare a basal salt medium such as Murashige and Skoog (MS).
-
Supplement the medium with sucrose (typically 30 g/L) and a gelling agent like agar (e.g., 8 g/L).
-
Add this compound at various concentrations (e.g., 0.5, 1.0, 1.5, 2.0 mg/L) to different batches of the medium. A control medium without any growth regulators should also be prepared.
-
Adjust the pH of the medium to 5.8 before autoclaving.
3. Culture Conditions:
-
Aseptically place one explant onto the surface of the solidified medium in a culture vessel.
-
Seal the vessels and incubate in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod with a light intensity of 40-60 µmol m⁻² s⁻¹).
4. Data Collection:
-
After a defined period (e.g., 4-8 weeks), record the number of new shoots regenerated from each explant, the length of the shoots, and the number of leaves.
Protocol 2: Chlorophyll Content Assay
This protocol outlines a common method for quantifying the effect of this compound on chlorophyll retention, a marker for delayed senescence.
1. Sample Preparation:
-
Harvest leaves from control and this compound-treated plants.
-
Weigh a precise amount of fresh leaf tissue (e.g., 100 mg).
2. Chlorophyll Extraction:
-
Homogenize the leaf tissue in 10 mL of 80% acetone.
-
Centrifuge the homogenate at 5000 rpm for 10 minutes.
-
Collect the supernatant containing the chlorophyll.
3. Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer. Use 80% acetone as a blank.
4. Calculation of Chlorophyll Content:
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):
-
Chlorophyll a (mg/g) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)
-
Chlorophyll b (mg/g) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)
-
Total Chlorophyll (mg/g) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W)
-
-
Where:
-
A = absorbance at the respective wavelength
-
V = final volume of the chlorophyll extract (in mL)
-
W = fresh weight of the leaf tissue (in g)
-
Conclusion
This compound remains a powerful tool in plant science, offering researchers the ability to manipulate and study fundamental physiological processes. Its well-documented effects on cell division, growth, senescence, and stress responses in model plants provide a solid foundation for further investigations into plant development and for applications in agriculture and biotechnology. The protocols and data presented in this guide offer a starting point for researchers aiming to harness the potential of this versatile synthetic cytokinin.
References
- 1. chemimpex.com [chemimpex.com]
- 2. acs.org [acs.org]
- 3. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evolving role of synthetic cytokinin 6-benzyl adenine for drought stress tolerance in soybean (Glycine max L. Merr.) [frontiersin.org]
- 5. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. citedrive.com [citedrive.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-Benzyladenine Treatment Maintains Storage Quality of Chinese Flowering Cabbage by Inhibiting Chlorophyll Degradation and Enhancing Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of 6-benzyladenine and leaf ageing treatment on the levels of stress-induced ethylene emanating from wilted wheat leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retardation of Bean Leaf Senescence by Benzyladenine and Its Influence on Phosphate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cotton.org [cotton.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N6-Benzoyladenine in Orchid Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N6-Benzoyladenine, a synthetic cytokinin, in the tissue culture of various orchid species. The information compiled herein is intended to guide researchers in the successful micropropagation, regeneration, and manipulation of orchids for conservation, commercial production, and scientific investigation.
Introduction
This compound, also known as N6-benzyladenine (BA) or 6-benzylaminopurine (BAP), is a widely used synthetic cytokinin in plant tissue culture.[1] Its primary role is to stimulate cell division and influence various developmental processes, including shoot induction and proliferation.[2][3] In orchid tissue culture, this compound is a key component in media formulations for diverse applications, ranging from seed germination and protocorm proliferation to the regeneration of plantlets from various explants.[4][5][6] The optimal concentration and combination with other plant growth regulators, particularly auxins like α-naphthaleneacetic acid (NAA), are critical for achieving desired outcomes and vary depending on the orchid species and the specific objective of the culture.[7][8]
Data Presentation: Efficacy of this compound in Orchid Tissue Culture
The following tables summarize the quantitative effects of this compound on different aspects of orchid micropropagation as reported in various studies.
Table 1: Effect of this compound on Protocorm and Protocorm-Like Body (PLB) Proliferation
| Orchid Species | Explant | Basal Medium | This compound (BA) Concentration (mg/L) | Other Plant Growth Regulators (mg/L) | Key Findings |
| Phalaenopsis gigantea | Protocorm sections | NDM | 0.5 - 3.5 | - | Low concentrations of BA promoted faster multiplication compared to control and higher concentrations.[9][10] |
| Phalaenopsis gigantea | Protocorm sections | NDM | 0.0 - 5.0 | - | The percentage of sections producing new protocorms ranged from 5% to 30%, with 1-46 new protocorms per section.[9][10] |
| Cymbidium mastersii | Primary protocorms | MS | 1.13 - 4.52 (5.0 - 20.0 µM) | NAA (0.47 - 1.86 µM) | The highest number of secondary protocorms (20.55 per primary protocorm) was achieved with 1.13 mg/L BA and 0.47 mg/L NAA.[11] |
| Dendrobium sp. | Protocorm-Like Bodies (PLBs) | ½MS | Not specified | Sabri banana pulp | The interaction of ½MS medium with Sabri banana pulp resulted in the highest number of PLBs per explant (22.50).[12] |
Table 2: Effect of this compound on Plantlet Regeneration and Shoot Proliferation
| Orchid Species | Explant | Basal Medium | This compound (BA) Concentration (mg/L) | Other Plant Growth Regulators (mg/L) | Key Findings |
| Phalaenopsis 'Nagasaki' | Flower stalk nodes | Hyponex/Kyoto | 5 | Potato Juice (30 mL/L) | Yielded the highest average number of plantlets (17 per node) and leaves (32).[13] |
| Phalaenopsis hybrid | Flower stalk nodes | V&W | 5 | Coconut Water (150 mL/L) | Effective in promoting shoot proliferation.[13] |
| Phalaenopsis hybrid | Flower stalk nodes | Medium A | 2 | NAA (0.5) | Resulted in a high multiplication factor of 8.35 vegetative shoots per node after 160 days.[14] |
| Phalaenopsis Golden Peoker 'BL' HCC/AOS' | Seed-derived shoots | MS | 2.5 | NAA (0.5) | Showed the best shoot development after 30 days.[7] |
| Dendrobium spectabile | Explant | Not specified | 1.5 | - | Produced the highest average number of shoots (4.25) and leaves (4.92).[15] |
| Cymbidium aloifolium | Seeds | MS | 0.5 | NAA (0.5) | Showed the best response for germination and plantlet development within 6 weeks.[16] |
Table 3: Effect of this compound on Flowering of Orchids
| Orchid Species | Application Method | This compound (BA) Concentration (mg/L) | Timing of Application | Key Findings |
| Phalaenopsis Luchia Pink '244' | Whole plant spray | 70 | Days 1 and 14 after low-temperature treatment | Increased spiking percentage from 58% to 98% by the end of the 4th week.[17] |
| Doritaenopsis Taisuco Firebird 'OX' | Whole plant spray | 70 | Days 1 and 14 after low-temperature treatment | Increased flower spike number from 1.6 to 2 per plant.[17] |
| Phalaenopsis Sogo Yukidian 'V3' | Whole plant spray | 150 | Day 1 of low-temperature treatment | Increased the number of flower spikes.[17] |
Experimental Protocols
The following are detailed protocols for key applications of this compound in orchid tissue culture, synthesized from established research.
Protocol 1: Proliferation of Protocorm-Like Bodies (PLBs) of Phalaenopsis
This protocol is designed for the rapid multiplication of Phalaenopsis PLBs, a crucial step for mass clonal propagation.
Materials:
-
Healthy, developing protocorms or PLBs of Phalaenopsis
-
New Dogashima Medium (NDM) or Murashige and Skoog (MS) medium with vitamins
-
This compound (BA) stock solution (1 mg/mL)
-
Sucrose
-
Agar or other gelling agent
-
Sterile distilled water
-
pH meter
-
Autoclave
-
Laminar flow hood
-
Sterile Petri dishes, culture vessels, and surgical tools
Procedure:
-
Media Preparation:
-
Prepare NDM or ½ strength MS basal medium according to the manufacturer's instructions.
-
Add 20-30 g/L sucrose and dissolve completely.
-
Add the desired concentration of BA (e.g., 1.0 - 3.0 mg/L) from the stock solution.
-
Adjust the pH of the medium to 5.6 - 5.8.
-
Add 7-8 g/L agar and heat until fully dissolved.
-
Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.
-
-
Explant Preparation:
-
Under sterile conditions in a laminar flow hood, select healthy protocorms or PLBs.
-
If necessary, section the PLBs into smaller pieces (2-4 mm).
-
-
Inoculation:
-
Place the protocorm sections onto the surface of the solidified medium.
-
Ensure good contact between the explant and the medium.
-
-
Incubation:
-
Seal the culture vessels and incubate at 25 ± 2°C under a 16-hour photoperiod with cool white fluorescent light.
-
-
Subculture:
-
Subculture the proliferating PLBs onto fresh medium every 4-6 weeks.
-
-
Data Collection:
-
After a defined culture period (e.g., 8-12 weeks), record the number of new PLBs formed per initial explant and the proliferation rate.
-
Protocol 2: Plantlet Regeneration from Phalaenopsis Flower Stalk Nodes
This protocol outlines a method for inducing the formation of plantlets (keikis) from the dormant buds on Phalaenopsis flower stalks.
Materials:
-
Healthy, green flower stalks from a mature Phalaenopsis plant
-
70% (v/v) ethanol
-
10% (v/v) commercial bleach solution with a few drops of Tween-20
-
Sterile distilled water
-
Vacin and Went (V&W) medium or modified Hyponex/Kyoto medium
-
This compound (BA) stock solution (1 mg/mL)
-
α-Naphthaleneacetic acid (NAA) stock solution (1 mg/mL) (optional)
-
Coconut water or potato juice (optional)
-
Sucrose
-
Agar
-
Autoclave, laminar flow hood, and sterile instruments
Procedure:
-
Explant Sterilization:
-
Cut the flower stalk into segments, each containing one node.
-
Wash the segments under running tap water.
-
In a laminar flow hood, immerse the segments in 70% ethanol for 30-60 seconds.
-
Transfer to the bleach solution and agitate for 10-15 minutes.
-
Rinse the segments 3-4 times with sterile distilled water.
-
-
Media Preparation:
-
Prepare the chosen basal medium (e.g., V&W or Hyponex/Kyoto).
-
Add 20-30 g/L sucrose.
-
Optionally, add NAA (e.g., 0.5 mg/L) and/or organic supplements like coconut water (15% v/v) or potato juice (30 mL/L).[13]
-
Adjust pH, add agar, and autoclave as described in Protocol 1.
-
-
Inoculation:
-
Trim the sterilized flower stalk segments to about 1-2 cm in length, ensuring the node is in the center.
-
Place the nodal segments horizontally or vertically onto the solidified medium.
-
-
Incubation:
-
Incubate the cultures under the same conditions as in Protocol 1.
-
-
Development and Subculture:
-
Observe the cultures for bud break and shoot development, which may take several weeks.
-
Once shoots have developed, they can be subcultured to a fresh medium with a lower BA concentration or a hormone-free medium for further growth and rooting.
-
-
Data Collection:
Signaling Pathways and Experimental Workflows
Cytokinin Signaling Pathway
This compound, as a cytokinin, is perceived by membrane-bound histidine kinase receptors.[4][13] This binding initiates a phosphorelay signal transduction cascade, which ultimately leads to the activation of transcription factors in the nucleus.[4][13] These transcription factors regulate the expression of cytokinin-responsive genes, which in turn control cell division and differentiation, leading to the observed morphogenetic effects in tissue culture.[10][18]
Caption: A simplified diagram of the this compound signaling pathway in orchid cells.
Experimental Workflow for Orchid Micropropagation using this compound
The following diagram illustrates a general workflow for the in vitro propagation of orchids using this compound.
References
- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. acs.org [acs.org]
- 7. Role of Auxin in Orchid Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytokinin Signaling [kieber.weebly.com]
- 11. Cytokinin signal perception and transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsat.org [ijpsat.org]
- 13. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiles of Cytokinins Metabolic Genes and Endogenous Cytokinins Dynamics during Shoot Multiplication In Vitro of Phalaenopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytokinin signal transduction in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6-Benzyladenine - Lifeasible [lifeasible.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
Application Notes and Protocols for N6-Benzoyladenine in Combination with Auxins for Callus Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N6-Benzoyladenine, a synthetic cytokinin, in conjunction with various auxins for the induction and proliferation of callus cultures. Callus, a mass of undifferentiated plant cells, is a critical tool in plant biotechnology for micropropagation, genetic transformation, and the production of secondary metabolites, which are often of interest in drug development. The precise balance between cytokinins and auxins is paramount for successful callus culture.
Principle of Action: The Auxin-Cytokinin Balance
In plant tissue culture, the ratio of auxins to cytokinins in the culture medium is a primary determinant of the developmental pathway of plant cells.[1][2] Auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), Naphthaleneacetic acid (NAA), and Indole-3-acetic acid (IAA), are primarily responsible for inducing cell division and elongation, leading to the formation of callus and roots.[1][2] Cytokinins, including this compound (also known as 6-Benzylaminopurine or BAP), primarily promote cell division and shoot differentiation.[2][3]
For the induction and maintenance of an undifferentiated callus, a balanced ratio of auxin to cytokinin is generally required.[2] A high auxin-to-cytokinin ratio typically favors root formation, while a low auxin-to-cytokinin ratio promotes shoot development.[2] The optimal concentrations and specific combination of this compound and an auxin are highly dependent on the plant species and even the specific genotype.[4]
Experimental Protocols
This section outlines a generalized protocol for callus induction using this compound in combination with an auxin. Specific concentrations will need to be optimized for the plant species of interest based on the data provided in the subsequent tables.
I. Media Preparation (e.g., Murashige and Skoog - MS Medium)
-
Basal Salt Mixture : Prepare Murashige and Skoog (MS) medium, which is a commonly used basal medium for plant tissue culture.[5] It contains essential macro- and micronutrients.
-
Carbon Source : Add sucrose (typically 30 g/L) as a carbon source.[6]
-
Vitamins and Amino Acids : Supplement the medium with vitamins and amino acids as required by the specific protocol (e.g., as per the original MS formulation).
-
Plant Growth Regulators :
-
Add the desired concentration of this compound from a stock solution.
-
Add the desired concentration of an auxin (e.g., 2,4-D, NAA) from a stock solution.
-
-
pH Adjustment : Adjust the pH of the medium to 5.8 using 1M NaOH or 1M HCl.[6]
-
Gelling Agent : Add a gelling agent such as agar (typically 6-8 g/L) and heat to dissolve.[6]
-
Autoclaving : Dispense the medium into culture vessels (e.g., Petri dishes, test tubes) and sterilize by autoclaving at 121°C for 20 minutes.[6]
II. Explant Preparation and Sterilization
-
Explant Selection : Choose healthy, young plant material as the explant source. Common explants include leaf discs, stem segments, cotyledons, or hypocotyls.[5][7]
-
Surface Sterilization :
-
Wash the explant material under running tap water.
-
Treat with a mild detergent and rinse thoroughly.
-
In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.
-
Subsequently, sterilize with a solution of sodium hypochlorite (1-2% available chlorine) for 10-20 minutes. The duration will vary with the explant type.
-
Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.
-
III. Culture Initiation and Maintenance
-
Inoculation : Aseptically place the sterilized explants onto the prepared callus induction medium. Ensure good contact between the explant and the medium.
-
Incubation :
-
Subculture :
-
Observe the cultures regularly for callus formation, which typically initiates from the cut surfaces of the explant.
-
Once a sufficient amount of callus has formed, subculture the callus onto fresh medium of the same composition to maintain its growth and viability.[2] This is typically done every 3-4 weeks.
-
Data Presentation: this compound and Auxin Combinations for Callus Induction
The following tables summarize quantitative data from various studies on the use of this compound (BA/BAP) in combination with different auxins for callus induction in several plant species.
Table 1: this compound in Combination with 2,4-Dichlorophenoxyacetic acid (2,4-D)
| Plant Species | Explant | BA/BAP (mg/L) | 2,4-D (mg/L) | Callus Induction (%) | Observations |
| Paeonia lactiflora | Cotyledon | 1.0 | 2.0 | 98.89 | Healthy callus formation.[6][7] |
| Phaseolus vulgaris | Hypocotyl | 1.5 | 2.0 | 100 | Highest fresh weight (4.318 g).[9] |
| Phaseolus vulgaris | Hypocotyl | 2.0 | 2.0 | - | Fastest callus initiation (3.40 days).[9] |
| Peucedanum praeruptorum | Stem | 0.5 | 2.0 | 77.77 | Optimal for embryogenic callus.[5] |
| Vitis vinifera (Grape) | Leaf | 0.3 | 2.0 | 73.00 | In combination with 0.2 mg/L NAA.[10] |
Table 2: this compound in Combination with Naphthaleneacetic acid (NAA)
| Plant Species | Explant | BA/BAP (mg/L) | NAA (mg/L) | Callus Induction (%) | Observations |
| Atropa acuminata | Leaf | 1.0 | 1.0 | - | Maximum callus fresh weight (22.14 mg).[11] |
| Atropa acuminata | Root | 0.5 | 1.0 | - | Maximum callus fresh weight (33.13 mg).[11] |
| Orthosiphon stamineus | Petiole/Internode | 0.5 | 4.0 | 100 | - |
| Trifolium repens (White Clover) | - | 1.0 | 0.25 | 75 | Regeneration of clumped shoots.[12] |
| Paeonia lactiflora | Cotyledon | 1.0 | 1.0 | - | Compact and light yellow callus.[7] |
Table 3: this compound in Combination with Other Auxins and in Complex Media
| Plant Species | Explant | BA/BAP (mg/L) | Auxin(s) / Other PGRs (mg/L) | Callus Induction (%) | Observations |
| Paeonia lactiflora | Cotyledon | - | 0.5 NAA + 1.0 2,4-D + 0.5 TDZ | - | Best for callus proliferation.[13][14] |
| Paeonia lactiflora | Cotyledon | - | 1.0 NAA + 0.5 2,4-D + 0.5 TDZ | 86.67 | Highest induction rate.[13][14] |
| Trifolium repens (White Clover) | - | 1.0 | 0.5 NAA + 1.0 Kinetin | 82.5 | Highest differentiation rate.[12] |
Visualizations
Caption: Experimental workflow for callus induction using this compound and auxins.
Caption: Simplified signaling pathway of auxin and cytokinin interaction in callus formation.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Influence of benzyladenine on condensed tannin formation and callus growth in cultures from sainfoin (Onobrychis viccifolia Scop.) cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of callus induction and plantlet regeneration systems of Peucedanum Praeruptorum dunn based on the tissue culture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of Culture Conditions and Plant Growth Regulators for In Vitro Callus Induction and Plant Regeneration in Paeonia lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijarbs.com [ijarbs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Protocols for the Induction of Callus and Plant Regeneration in White Clover (Trifolium repens L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimization of callus induction and proliferation of Paeonia lactiflora Pall. and Agrobacterium-mediated genetic transformation [frontiersin.org]
- 14. Optimization of callus induction and proliferation of Paeonia lactiflora Pall. and Agrobacterium-mediated genetic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-Benzoyladenine: A Key Regulator in the Micropropagation of Woody Plants
Application Notes and Protocols for Researchers and Drug Development Professionals
N6-Benzoyladenine, a synthetic cytokinin, plays a pivotal role in the micropropagation of a wide array of woody plants. Its primary function is to stimulate cell division and induce shoot proliferation, making it an indispensable component of tissue culture media for clonal propagation, conservation of elite genotypes, and the production of secondary metabolites. This document provides detailed application notes and experimental protocols for the use of this compound in the micropropagation of woody plants, targeted towards researchers, scientists, and professionals in drug development.
Application Notes
This compound, commonly referred to as 6-BAP or BA, is a first-generation synthetic cytokinin that influences numerous aspects of plant growth and development.[1][2] In the context of woody plant micropropagation, its principal application is the stimulation of axillary bud proliferation, thereby overcoming apical dominance and leading to the development of multiple shoots from a single explant.[3][4] This significantly enhances the multiplication rate, a critical factor for large-scale production.[5]
The optimal concentration of this compound is species-specific and can even vary between genotypes of the same species.[6] Generally, concentrations ranging from 0.1 to 5.0 mg/L (approximately 0.44 to 22.2 µM) are effective for shoot induction and multiplication in many woody species.[7] However, excessively high concentrations can lead to undesirable effects such as hyperhydricity (vitrification), shoot-tip necrosis, and the formation of underdeveloped shoots.[8][9] Therefore, empirical optimization of the this compound concentration is crucial for establishing an efficient micropropagation protocol.
This compound is often used in conjunction with an auxin, such as Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), or α-Naphthaleneacetic acid (NAA), to achieve a balanced hormonal response for both shoot proliferation and subsequent rooting.[7] The ratio of cytokinin to auxin is a key determinant of the morphogenetic response, with a higher ratio generally favoring shoot development.
Experimental Protocols
The following protocols provide a generalized framework for the micropropagation of woody plants using this compound. It is essential to adapt these protocols based on the specific requirements of the plant species being cultured.
Protocol 1: General Micropropagation of Woody Plants via Axillary Bud Proliferation
This protocol outlines the standard four-stage process for micropropagating woody plants.
Stage I: Initiation of Aseptic Cultures
-
Explant Selection: Select healthy, juvenile explants such as shoot tips or nodal segments from a vigorously growing mother plant.[10]
-
Surface Sterilization:
-
Wash the explants under running tap water for 30 minutes.
-
Immerse the explants in a 70% ethanol solution for 30-60 seconds.
-
Sterilize the explants in a solution of 1-2% sodium hypochlorite with a few drops of Tween-20 for 10-20 minutes.
-
Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood.[11]
-
-
Culture Initiation: Inoculate the sterilized explants onto a basal medium, such as Murashige and Skoog (MS)[12] or Woody Plant Medium (WPM)[6], supplemented with a low concentration of this compound (e.g., 0.5-1.0 mg/L).
-
Incubation: Culture the explants at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 2000-4000 lux.[13]
Stage II: Shoot Multiplication
-
Subculture: Once axillary buds begin to break, transfer the initiated explants to a fresh multiplication medium.
-
Multiplication Medium: Use the same basal medium (MS or WPM) supplemented with a higher concentration of this compound, typically in the range of 1.0-5.0 mg/L, to promote shoot proliferation. The optimal concentration should be determined experimentally.
-
Subculturing Interval: Subculture the proliferating shoot clumps every 4-6 weeks to fresh multiplication medium.
Stage III: Rooting of Shoots
-
Elongation: Prior to rooting, individual shoots may need to be transferred to a medium with a reduced or no cytokinin to encourage elongation.
-
Rooting Medium: Excise individual elongated shoots (typically >2 cm) and transfer them to a half- or full-strength basal medium devoid of cytokinins but supplemented with an auxin such as IBA or NAA (e.g., 0.1-2.0 mg/L) to induce root formation.[11]
-
Incubation: Maintain the cultures in the same environmental conditions as the multiplication stage, or in some cases, a dark period for the initial days may promote rooting.
Stage IV: Acclimatization
-
Transfer from In Vitro: Carefully remove the rooted plantlets from the culture vessel, and wash the agar from the roots.
-
Hardening: Transfer the plantlets to a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite) in small pots or trays.
-
Environmental Control: Initially, maintain high humidity by covering the plantlets with a transparent plastic dome or by placing them in a greenhouse with a misting system. Gradually reduce the humidity over 2-4 weeks to acclimate the plants to the external environment.[10]
Protocol 2: Specific Example - Micropropagation of Quercus robur (English Oak)
This protocol is adapted from studies on the in vitro propagation of Quercus robur.
-
Explant Source: Nodal segments from in vitro-grown shoot cultures.
-
Multiplication Medium: Woody Plant Medium (WPM) supplemented with varying concentrations of this compound (e.g., 0, 1.25, and 3.50 µM) and Kinetin (e.g., 0, 0.62, and 1.25 µM).[8][9]
-
Culture Conditions: Incubate cultures for 40 days for shoot proliferation.[8]
-
Rooting: Transfer elongated shoots to a rooting medium containing an auxin like IBA.
-
Acclimatization: Follow the general acclimatization protocol.
Data Presentation
The following tables summarize the quantitative effects of this compound on the micropropagation of various woody plant species as reported in the literature.
Table 1: Effect of this compound (BAP) Concentration on Shoot Proliferation in Various Woody Plants
| Plant Species | Basal Medium | BAP Concentration | Average Number of Shoots per Explant | Reference |
| Aquilaria hirta | MS | 0.1 mg/L | 6.1 | [12] |
| Medinilla mandrakensis | MS/2 | 2.0 mg/L | 27.5 | |
| Quercus robur | WPM | 1.25 µM | Increased budding | [8][9] |
| Quercus robur | WPM | 3.50 µM | Increased budding | [8][9] |
| Betula spp. | MS | 4.4 µM | 3-4 | [6] |
| Castanea sativa | WPM | 0.4 µM | - | [6] |
| G×N15 (Almond×Peach) | MS | 1.0 mg/L | 8.5 | [14] |
| Musa sp. 'Grand Naine' | MS | 2.0 mg/L | Optimal shoot induction | [15] |
Table 2: Effect of this compound (BAP) on Shoot Length in Woody Plants
| Plant Species | Basal Medium | BAP Concentration | Average Shoot Length (cm) | Reference |
| Aquilaria hirta | WPM | 0.1 mg/L | Highest shoot length | [12] |
| Betula spp. | MS | 4.4 µM | 2.5 - 3.0 | [6] |
| G×N15 (Almond×Peach) | MS | Hormone-free | Longer shoots | [14] |
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in woody plant micropropagation.
Caption: Experimental workflow for woody plant micropropagation.
Caption: Simplified cytokinin signaling pathway involving this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. btsjournals.com [btsjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Micropropagation - Wikipedia [en.wikipedia.org]
- 11. plantcelltechnology.com [plantcelltechnology.com]
- 12. [PDF] Effect of 6-benzylaminopurine ( BAP ) in different basal media on shoot multiplication of Aquilaria hirta and detection of essential oils in the in vitro shoots | Semantic Scholar [semanticscholar.org]
- 13. microbenotes.com [microbenotes.com]
- 14. researchgate.net [researchgate.net]
- 15. bipublication.com [bipublication.com]
Application Note: Preparation of N⁶-Benzoyladenine Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
N⁶-Benzoyladenine is a synthetic cytokinin, a class of plant hormones that plays a crucial role in regulating cell division and growth.[1] It is frequently utilized in plant tissue culture to promote shoot proliferation and in the organic synthesis of other adenine derivatives.[1][2][3] Accurate and consistent preparation of stock solutions is critical for ensuring experimental reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of N⁶-Benzoyladenine stock solutions for laboratory use.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of N⁶-Benzoyladenine. It is important to note the variability in reported solubility data across different suppliers, which may be due to differences in purity, crystalline form, or experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 4005-49-6 | [2][3][4] |
| Molecular Formula | C₁₂H₉N₅O | [3][4] |
| Molecular Weight | 239.2 g/mol | [4][5] |
| Appearance | White to beige/off-white crystals or powder | [1][3] |
| Purity | ≥99% | [2][3] |
| Solubility in DMSO | 33.3 mg/mL | [3] |
| 2 mg/mL | [2] | |
| Solubility in Ethanol | 10 mg/mL (in warm ethanol) | [2] |
| Storage (Solid) | 2°C to 8°C | [2][3][5] |
Safety Precautions and Handling
N⁶-Benzoyladenine is considered a hazardous substance. Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[6]
-
Hazard Statements: Harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging an unborn child.[4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[4][6]
-
Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[6]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of 10 mL of a 100 mM N⁶-Benzoyladenine stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for this compound.[2][3][5]
Materials and Equipment:
-
N⁶-Benzoyladenine powder (CAS: 4005-49-6)
-
Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)
-
15 mL sterile conical tube or volumetric flask
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Cryo-safe storage vials (1.5 mL)
-
Personal Protective Equipment (PPE)
Workflow Diagram:
Caption: Workflow for N⁶-Benzoyladenine stock solution preparation.
Procedure:
-
Calculation:
-
Determine the mass of N⁶-Benzoyladenine needed.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Example for 10 mL of 100 mM stock: Mass = 0.1 mol/L x 0.010 L x 239.2 g/mol = 0.2392 g (or 239.2 mg)
-
-
Weighing:
-
Put on all required PPE.
-
In a chemical fume hood, place a weigh boat on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of N⁶-Benzoyladenine powder.
-
-
Dissolution:
-
Transfer the weighed powder into a 15 mL conical tube or an appropriate volumetric flask.
-
Add approximately 80% of the final volume of DMSO (e.g., 8 mL for a 10 mL final volume).
-
Cap the tube securely and vortex at room temperature until the powder is completely dissolved. If dissolution is slow, gentle warming in a water bath (30-40°C) may be applied, consistent with the observation that solubility can be enhanced in warm solvent.[2]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, carefully add DMSO to reach the final desired volume of 10 mL.
-
Cap and invert the tube or flask several times to ensure the solution is homogeneous.
-
-
Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryo-safe vials.
-
Label each vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light. The solid compound is typically stored at 2-8°C.[2][3][5]
-
Application Notes
-
Solvent Choice: While DMSO is a common solvent, warm ethanol can also be used.[2] The choice of solvent should be compatible with the intended downstream application (e.g., cell culture, organic synthesis). Ensure the final concentration of the solvent is not toxic to the experimental system.
-
Use in Media: When adding the stock solution to aqueous media (e.g., for plant tissue culture), add it dropwise while stirring to prevent precipitation of the compound.
-
Stability: The stability of N⁶-Benzoyladenine in solution can vary. It is best practice to prepare fresh stock solutions and use them within a few months. Always visually inspect for precipitation before use. The solid powder is stable for years when stored correctly.[3]
References
N6-Benzoyladenine: A Key Regulator in Protoplast Culture and Regeneration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N6-Benzoyladenine (BAP), a synthetic cytokinin, plays a pivotal role in the intricate process of plant protoplast culture and regeneration. Its primary function lies in stimulating cell division and promoting shoot organogenesis, making it an indispensable component of regeneration media for a wide array of plant species. The successful regeneration of whole plants from single, wall-less protoplasts is a cornerstone of plant biotechnology, enabling genetic engineering, somatic hybridization, and crop improvement. This document provides a detailed overview of the application of BAP in protoplast culture, including comprehensive experimental protocols, quantitative data on its efficacy, and a visualization of the underlying signaling pathways.
Application Notes
This compound is most effective when used in conjunction with an auxin, such as α-naphthaleneacetic acid (NAA) or 2,4-dichlorophenoxyacetic acid (2,4-D). The ratio of cytokinin (BAP) to auxin is a critical determinant of the developmental fate of the cultured protoplasts. A higher BAP-to-auxin ratio generally favors shoot formation, while a lower ratio tends to promote root development or undifferentiated callus proliferation. The optimal concentration of BAP is species-dependent and often needs to be empirically determined.
The application of BAP typically occurs after protoplast isolation and the initial stages of cell wall regeneration and cell division. It is a key component of the callus induction and shoot induction media. In some protocols, a multi-step approach is employed, where the BAP concentration is adjusted at different stages of development to optimize callus growth and subsequent shoot regeneration.
Quantitative Data on this compound Application
The following tables summarize the effective concentrations of this compound and other plant growth regulators in protoplast culture and regeneration for various plant species, as reported in scientific literature.
Table 1: this compound in Protoplast Callus Induction Media
| Plant Species | BAP Concentration (mg/L) | Auxin Type & Concentration (mg/L) | Other Key Media Components | Outcome |
| Malus domestica 'Anna' | 0.3 | NAA (1.0) | MS Medium | Protoplast recovery and development[1] |
| Fritillaria imperialis | 1.0 | 2,4-D (0.5) | MS Medium, 200 mg/L Casein Hydrolysate | Callus formation[2] |
| Brassica oleracea | 1.0 | 2,4-D (0.25) | Modified Medium, 2% Glucose | Favorable for initial culture[3] |
| Onobrychis viciaefolia | 1.0 | 2,4-D (0.2), NAA (0.4) | SL Basal Medium, 200 mg/L Casein Hydrolysate | High-frequency cell division and microcallus formation[4] |
| Phellodendron amurense | - | - | MS Medium | Multiplication and elongation of shoots from callus[2] |
Table 2: this compound in Protoplast Shoot Regeneration Media
| Plant Species | BAP Concentration (mg/L) | Auxin Type & Concentration (mg/L) | Other Key Media Components | Regeneration Efficiency/Outcome |
| Fritillaria imperialis | 1.5 | NAA (0.5) | MS Medium | 100% plantlet regeneration[2] |
| Brassica oleracea | 0.5 or 1.0 | NAA (0.2) | MS Medium, 3% Sucrose | 23.5% shoot regeneration with 1 mg/L BAP and 0.2 mg/L NAA[4] |
| Onobrychis viciaefolia | 0.5 | Zeatin (0.5) | MS Solid Medium, 200 mg/L Casein Hydrolysate | Shoot regeneration from protoplast-derived callus[4] |
| Nicotiana benthamiana | 1.0 | - | MS Medium | Shoot induction from green calli[5] |
| Lepidium campestre | 0.05 | GA3 (0.03) | MS Medium, 20 g/L Sucrose | Shoot elongation[6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in protoplast culture and regeneration.
Protocol 1: Protoplast Isolation from Leaf Mesophyll
This protocol is a generalized procedure and may require optimization for specific plant species.
-
Plant Material Preparation: Use young, healthy, fully expanded leaves from in vitro-grown plants.
-
Sterilization: If starting with greenhouse-grown plants, surface sterilize the leaves by washing in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite solution with a few drops of Tween-20. Rinse 3-4 times with sterile distilled water.
-
Leaf Slicing: In a sterile petri dish containing a plasmolysis solution (e.g., 0.5 M mannitol), carefully slice the leaves into thin strips (0.5-1 mm) to facilitate enzyme penetration.
-
Enzyme Digestion: Transfer the leaf strips into a petri dish containing an enzyme solution. A typical enzyme solution consists of:
-
1-2% (w/v) Cellulase (e.g., Onozuka R-10)
-
0.1-0.5% (w/v) Macerozyme R-10 or Pectolyase Y-23
-
CPW salts or MS salts
-
0.4-0.6 M Mannitol (as an osmotic stabilizer)
-
pH 5.6-5.8
-
-
Incubation: Incubate the leaf strips in the enzyme solution in the dark at 25-28°C for 4-16 hours with gentle shaking (40-50 rpm).
-
Protoplast Purification:
-
Gently filter the enzyme-protoplast mixture through a series of nylon meshes (e.g., 100 µm, 75 µm, 40 µm) to remove undigested tissue.
-
Centrifuge the filtrate at a low speed (e.g., 100 x g) for 5-7 minutes to pellet the protoplasts.
-
Carefully remove the supernatant and resuspend the protoplast pellet in a washing solution (e.g., W5 solution or CPW with 0.5 M mannitol).
-
Repeat the centrifugation and washing step 2-3 times.
-
For further purification, resuspend the protoplasts in a small volume of washing solution and layer it on top of a 20-25% sucrose solution. Centrifuge at 200 x g for 10 minutes. Viable protoplasts will form a band at the interface.
-
-
Viability and Density Assessment:
-
Collect the protoplast band and wash again with the washing solution.
-
Determine protoplast viability using fluorescein diacetate (FDA) staining.
-
Calculate the protoplast density using a hemocytometer.
-
Protocol 2: Protoplast Culture and Callus Formation
-
Culture Medium Preparation: Prepare a liquid or semi-solid culture medium. A common basal medium is Murashige and Skoog (MS) or Kao and Michayluk (KM). Supplement the medium with:
-
An auxin (e.g., 1.0 mg/L NAA or 0.5 mg/L 2,4-D)
-
A cytokinin, such as This compound (BAP) at a concentration of 0.3-1.0 mg/L.
-
0.4-0.6 M Mannitol or glucose as an osmoticum.
-
Vitamins and amino acids as per the chosen medium formulation.
-
-
Plating: Adjust the protoplast density to 1 x 10^5 to 1 x 10^6 protoplasts/mL in the culture medium. Culture the protoplasts using one of the following methods:
-
Liquid Culture: Dispense the protoplast suspension in small volumes in petri dishes.
-
Agarose Embedding: Mix the protoplast suspension with an equal volume of low-melting-point agarose solution (final concentration ~1.2%) and dispense as small droplets.
-
Alginate Disc Method: Mix the protoplast suspension with a sodium alginate solution and drop it into a calcium chloride solution to form thin discs.[6]
-
-
Incubation: Culture the protoplasts in the dark or dim light at 25-28°C.
-
Cell Division and Microcalli Formation: The first cell divisions are typically observed within 3-7 days. Continue to culture for 3-4 weeks until visible microcalli are formed. Gradually reduce the osmoticum concentration by adding fresh medium with lower mannitol/glucose levels.
Protocol 3: Shoot Regeneration from Protoplast-Derived Calli
-
Shoot Induction Medium (SIM): Prepare a solid regeneration medium, typically MS-based, with a higher cytokinin-to-auxin ratio. A common combination is:
-
This compound (BAP) at a concentration of 0.5-2.0 mg/L.
-
An auxin, such as NAA, at a lower concentration (e.g., 0.1-0.5 mg/L).
-
3% (w/v) Sucrose.
-
0.7-0.8% (w/v) Agar or other gelling agent.
-
-
Callus Transfer: Transfer the protoplast-derived microcalli onto the SIM.
-
Incubation: Incubate the cultures at 25°C under a 16-hour light/8-hour dark photoperiod.
-
Shoot Development: Green shoot primordia should start to appear on the surface of the calli within 4-8 weeks.
-
Subculture: Subculture the developing shoots onto fresh SIM every 3-4 weeks to promote further growth and elongation.
-
Rooting: Once the shoots have reached a sufficient size (2-3 cm), excise them and transfer them to a rooting medium, which is often a half-strength MS medium without growth regulators or with a low concentration of a rooting auxin like indole-3-butyric acid (IBA).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cytokinin signaling pathway, which is activated by this compound, and the general experimental workflow for protoplast regeneration.
Caption: Cytokinin (BAP) signaling pathway in plant cells.
Caption: General workflow for protoplast to plant regeneration.
References
- 1. fagr.stafpu.bu.edu.eg [fagr.stafpu.bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. Protoplast Regeneration and Its Use in New Plant Breeding Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genome Editing and Protoplast Regeneration to Study Plant–Pathogen Interactions in the Model Plant Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of an Efficient Protoplast Regeneration and Transfection Protocol for Field Cress (Lepidium campestre) - PMC [pmc.ncbi.nlm.nih.gov]
Application of N6-Benzoyladenine in Somatic Embryogenesis: A Detailed Guide for Researchers
Abstract
N6-Benzoyladenine, a synthetic cytokinin, is a pivotal plant growth regulator in the field of plant tissue culture, particularly in the process of somatic embryogenesis. This application note provides a comprehensive overview of its role, detailed protocols for its use, and a summary of its effects on various plant species. The information is intended for researchers, scientists, and drug development professionals working in plant biotechnology and related fields.
Introduction
Somatic embryogenesis is the process by which somatic cells, under suitable in vitro conditions, develop into embryos and subsequently whole plants. This process is of significant interest for mass propagation of elite genotypes, genetic transformation, and germplasm conservation. The success of somatic embryogenesis is highly dependent on the precise manipulation of plant growth regulators in the culture medium.
This compound (also known as N6-benzyladenine, 6-benzylaminopurine, BAP, or BA) is a widely used synthetic cytokinin that plays a crucial role in stimulating cell division, shoot proliferation, and the overall development of somatic embryos.[1][2] Its application, often in conjunction with auxins, is critical for inducing embryogenic callus and promoting the maturation and germination of somatic embryos.[3][4]
Mechanism of Action: The Cytokinin Signaling Pathway
This compound, like other cytokinins, exerts its effects through a complex signaling pathway. This pathway, often described as a two-component signaling system, involves a series of phosphorylation events that ultimately lead to the activation of transcription factors and the regulation of gene expression related to cell division and differentiation. The key components of this pathway include histidine kinase receptors, histidine phosphotransfer proteins, and response regulators. Understanding this pathway is fundamental to optimizing the use of this compound in somatic embryogenesis protocols.
Caption: Cytokinin Signaling Pathway initiated by this compound.
Quantitative Data on this compound Application
The optimal concentration of this compound varies significantly depending on the plant species, the type of explant used, and the specific stage of somatic embryogenesis. The following tables summarize quantitative data from various studies.
Table 1: Effect of this compound on Callus Induction and Somatic Embryo Formation
| Plant Species | Explant Type | BA Concentration (mg/L) | Co-applied Growth Regulators (mg/L) | Outcome | Reference |
| Hevea brasiliensis (Rubber Tree) | Swelling axillary buds | 2.0 | - | 85.83% axillary bud induction | [5] |
| Leptadenia reticulata | Shoot-tip and node | 2.0 (8.87 µM) | 0.5 (2.46 µM) IBA | High-frequency somatic embryo induction | [6] |
| Cenchrus ciliaris | - | 0.5 | 3.0 2,4-D | Maximum growth of healthy cell lines | [7] |
| Hybrid Sweetgum | Petiole | 0.5 | 1.0 2,4-D | Highest induction and proliferation efficiencies | [8] |
Table 2: Effect of this compound on Somatic Embryo Germination and Plantlet Conversion
| Plant Species | BA Concentration (mg/L) | Co-applied Growth Regulators (mg/L) | Outcome | Reference |
| Carica papaya | up to 0.6 (2.7 µM) | - | 40-45% sprouting of somatic embryos | [9][10] |
| Phoenix dactylifera (Date Palm) | 0.75 | - | Effective for germination and plantlet conversion | [11] |
| Hybrid Sweetgum | 0.5 | - | 60% germination efficiency | [8] |
| Leptadenia reticulata | 0.05 or 0.1 (0.22 or 0.44 µM) | 0.5 (1.44 µM) GA3 | 87.4% conversion of embryos into plantlets | [6] |
Experimental Protocols
The following protocols are generalized from several successful studies and should be optimized for specific plant species and laboratory conditions.
General Workflow for Somatic Embryogenesis
The process of somatic embryogenesis can be broadly divided into several key stages, starting from explant preparation to the acclimatization of regenerated plantlets.
Caption: General workflow of somatic embryogenesis.
Protocol 1: Induction of Embryogenic Callus
Objective: To induce the formation of embryogenic callus from somatic tissues.
Materials:
-
Explant material (e.g., leaves, petioles, immature zygotic embryos)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose (30 g/L)
-
This compound (BA) stock solution (1 mg/mL)
-
Auxin (e.g., 2,4-Dichlorophenoxyacetic acid - 2,4-D) stock solution (1 mg/mL)
-
Gelling agent (e.g., Agar, 8 g/L)
-
Sterile petri dishes
-
Sterile water
-
70% Ethanol
-
Commercial bleach solution (e.g., 20% v/v) with a few drops of Tween-20
-
pH meter
-
Autoclave
-
Laminar flow hood
Methodology:
-
Explant Sterilization:
-
Wash the explant material thoroughly under running tap water.
-
In a laminar flow hood, surface sterilize the explants by immersing them in 70% ethanol for 30-60 seconds.
-
Rinse with sterile distilled water.
-
Immerse in a 20% commercial bleach solution with Tween-20 for 10-15 minutes.
-
Rinse 3-4 times with sterile distilled water.
-
-
Media Preparation (per liter):
-
Dissolve MS basal salts and vitamins in ~800 mL of distilled water.
-
Add 30 g of sucrose and stir until dissolved.
-
Add the required volume of BA and 2,4-D stock solutions to achieve the desired final concentrations (refer to Table 1 for guidance, e.g., 0.5-2.0 mg/L BA and 1.0-3.0 mg/L 2,4-D).
-
Adjust the pH of the medium to 5.7-5.8 using 1M NaOH or 1M HCl.
-
Add the gelling agent and stir to dissolve.
-
Bring the final volume to 1 liter with distilled water.
-
Autoclave the medium at 121°C for 20 minutes.
-
-
Inoculation and Incubation:
-
Pour the sterilized medium into sterile petri dishes.
-
Once the medium has solidified, place the sterilized explants onto the surface of the medium.
-
Seal the petri dishes with parafilm.
-
Incubate the cultures in the dark at 25 ± 2°C.
-
Subculture the developing calli onto fresh medium every 3-4 weeks.
-
Protocol 2: Somatic Embryo Germination and Plantlet Conversion
Objective: To promote the germination of mature somatic embryos into plantlets.
Materials:
-
Mature somatic embryos
-
MS basal medium (full or half-strength) with vitamins
-
Sucrose (20-30 g/L)
-
This compound (BA) stock solution (1 mg/mL)
-
Optional: Gibberellic acid (GA3) stock solution (1 mg/mL)
-
Gelling agent
-
Sterile culture vessels (e.g., test tubes, Magenta boxes)
Methodology:
-
Media Preparation (per liter):
-
Prepare MS medium (full or half-strength) as described in Protocol 1.
-
Add sucrose.
-
Add the required volume of BA stock solution to achieve the desired final concentration (refer to Table 2 for guidance, e.g., 0.1-1.0 mg/L).
-
If required, add GA3 (e.g., 0.5 mg/L).
-
Adjust pH, add gelling agent, and autoclave.
-
-
Inoculation and Incubation:
-
Dispense the sterilized medium into sterile culture vessels.
-
Carefully transfer individual mature somatic embryos onto the surface of the germination medium.
-
Incubate the cultures under a 16-hour photoperiod with cool white fluorescent light at 25 ± 2°C.
-
Observe for germination (development of a radicle and cotyledons) and subsequent plantlet development.
-
Logical Relationships in Somatic Embryogenesis
The progression through the different stages of somatic embryogenesis is a tightly regulated process where the successful completion of one stage is a prerequisite for the next. The interplay of plant growth regulators, particularly the auxin to cytokinin ratio, is a key determinant of the developmental fate of the cultured cells.
Caption: Logical progression in somatic embryogenesis.
Conclusion
This compound is an indispensable tool for researchers working on somatic embryogenesis. Its effective application, guided by an understanding of its mechanism of action and optimized protocols, can significantly enhance the efficiency of plant regeneration from somatic tissues. The data and protocols presented in this application note serve as a valuable resource for developing and refining somatic embryogenesis systems for a wide range of plant species. It is important to reiterate that the provided protocols are a general guide, and empirical optimization is crucial for success with any new plant species or explant type.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. iitg.ac.in [iitg.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 7. Plant regeneration through somatic embryogenesis in cell suspensions of Cenchrus ciliaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. download.e-bookshelf.de [download.e-bookshelf.de]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N6-Benzoyladenine in Breaking Seed Dormancy of Rare Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N6-Benzoyladenine, a synthetic cytokinin, for the purpose of breaking seed dormancy in rare and endangered plant species. The following sections detail the underlying signaling pathways, quantitative data from related studies, and step-by-step experimental protocols to aid in the successful germination and conservation of these valuable species.
Introduction
Seed dormancy is a critical survival mechanism in many plant species, allowing them to delay germination until environmental conditions are favorable for seedling establishment. However, for rare and endangered species, deep or prolonged dormancy can hinder conservation efforts that rely on propagation from seed. This compound, as a cytokinin, can play a crucial role in overcoming this dormancy by promoting cell division and counteracting the effects of inhibitory hormones. Cytokinins, including N6-benzyladenine (BAP), a closely related compound, have been shown to be effective in stimulating the germination of dormant seeds in various species.[1][2]
Signaling Pathway of Cytokinin in Seed Germination
Cytokinins influence seed germination by interacting with other plant hormone signaling pathways, primarily by antagonizing the effects of abscisic acid (ABA), a key inhibitor of germination. The simplified signaling cascade is as follows:
-
Perception: Cytokinin molecules bind to transmembrane histidine kinase receptors located on the cell surface.
-
Phosphorelay: This binding triggers a series of phosphorylation events, transferring a phosphate group through a phosphorelay system.
-
Nuclear Translocation: The signal is transduced to the nucleus, activating specific transcription factors.
-
Gene Expression: These transcription factors then regulate the expression of genes involved in germination, including those that suppress the inhibitory effects of ABA.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies using N6-benzyladenine (BAP) and other cytokinins to break seed dormancy. These values can serve as a starting point for developing protocols for this compound, though species-specific optimization is crucial.
Table 1: Effective Concentrations of Cytokinins for Breaking Seed Dormancy
| Plant Species | Cytokinin Used | Effective Concentration | Germination Outcome |
| Rorippa subumbellata (endangered) | N6-benzyladenine (BAP) | 0.5 mg/L | 88% germination on MS medium.[2] |
| Bunium persicum (Kala zeera) | N6-benzylaminopurine (BAP) | 10 µmol L⁻¹ | Combined with chilling, improved germination.[4] |
| Glycine max (Soybean) | N6-benzyladenine (BAP) | 2.55 mg/L | Significantly influenced seedling establishment.[5][6] |
| Lotus corniculatus | Various cytokinins | Varies | Increased germination percentage up to twofold.[1] |
| Nigella sativa | Benzyladenine | 55 ppm | Increased germination from 80% to 98.7% after 48h.[7] |
Table 2: Comparison of Dormancy Breaking Treatments
| Treatment | General Protocol | Advantages | Disadvantages |
| This compound | Soaking seeds or inclusion in germination media. | Can be highly effective at low concentrations; targets physiological dormancy. | Requires optimization for each species; potential for phytotoxicity at high concentrations. |
| Gibberellic Acid (GA3) | Soaking seeds in solutions of 100-500 ppm. | Effective for many species with physiological dormancy. | May not be effective for all types of dormancy. |
| Cold Stratification | Storing seeds in moist, cold conditions (2-5°C) for weeks to months. | Mimics natural winter conditions; effective for many temperate species. | Can be time-consuming; risk of fungal growth. |
| Scarification | Mechanically or chemically weakening the seed coat. | Overcomes physical dormancy. | Risk of damaging the embryo if not done carefully. |
Experimental Protocols
The following are detailed protocols for breaking seed dormancy using this compound.
Protocol 1: Seed Soaking with this compound
This protocol is suitable for initial screening of effective concentrations.
Materials:
-
Seeds of the rare species
-
This compound
-
Sterile distilled water
-
Beakers or petri dishes
-
Surface sterilization solution (e.g., 10% commercial bleach with a drop of Tween-20)
-
Sterile filter paper
-
Germination chamber or controlled environment room
Methodology:
-
Seed Preparation: Select healthy, mature seeds. Clean them to remove any debris.
-
Surface Sterilization:
-
Immerse seeds in the sterilization solution for 10-15 minutes.
-
Rinse the seeds three times with sterile distilled water under a laminar flow hood.
-
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in a small amount of DMSO or NaOH, then brought to volume with sterile distilled water).
-
From the stock solution, prepare a series of working concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/L).
-
-
Seed Soaking:
-
Place a sterile filter paper in each petri dish.
-
Add a known number of sterilized seeds to each dish.
-
Add enough of the respective this compound solution to moisten the filter paper and surround the seeds.
-
For the control group, use only sterile distilled water.
-
-
Incubation:
-
Seal the petri dishes with parafilm and incubate at room temperature for 12 to 24 hours.
-
-
Plating for Germination:
-
Transfer the soaked seeds onto a sterile germination medium (e.g., Murashige and Skoog (MS) medium or even moist sterile filter paper).
-
-
Germination Conditions:
-
Place the petri dishes in a germination chamber with appropriate light (e.g., 16-hour photoperiod) and temperature conditions for the species.
-
-
Data Collection:
-
Monitor the seeds daily and record the number of germinated seeds (radicle emergence).
-
Calculate the germination percentage for each treatment.
-
Protocol 2: this compound in Germination Media
This protocol is for species that may require a longer exposure to the cytokinin.
Materials:
-
All materials from Protocol 1
-
Germination medium (e.g., Murashige and Skoog (MS) medium with agar)
-
Autoclave
Methodology:
-
Seed Preparation and Sterilization: Follow steps 1 and 2 from Protocol 1.
-
Media Preparation:
-
Prepare the germination medium according to the manufacturer's instructions.
-
Before autoclaving, add the desired concentrations of this compound to the media. A range of concentrations should be tested (e.g., 0.1, 0.5, 1.0, 2.0 mg/L).
-
A control medium without this compound should also be prepared.
-
Adjust the pH of the media to the appropriate level (usually 5.7-5.8).
-
Add agar and autoclave the media.
-
-
Plating:
-
Pour the sterile media into petri dishes in a laminar flow hood and allow it to solidify.
-
Place the sterilized seeds on the surface of the solidified medium.
-
-
Germination Conditions and Data Collection: Follow steps 7 and 8 from Protocol 1.
Concluding Remarks
The use of this compound presents a promising approach for breaking seed dormancy in rare and endangered species, thereby aiding in their conservation and propagation. The protocols and data provided here serve as a foundational guide. It is imperative for researchers to conduct pilot studies to determine the optimal concentrations and application methods for each target species, as responses can be highly species-specific. Careful documentation and data analysis will contribute valuable knowledge to the field of plant conservation and drug development from rare plant resources.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. citedrive.com [citedrive.com]
- 6. N6-benzyladenine (BAP)-Based Seed Preconditioning Enhances the Shoot Regeneration of Seedling-Derived Explants for Subsequent Indirect Gene Transfer in Soybeans (Glycine max [L.] Merrill.) | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes: The Role of N6-Benzyladenine in Delaying Senescence in Cut Flowers
Introduction
N6-Benzyladenine (also known as 6-benzylaminopurine, BAP, or BA) is a synthetic cytokinin, a class of plant growth regulators that plays a pivotal role in delaying the senescence of horticultural products, including cut flowers.[1][2] Senescence in cut flowers is a complex, genetically programmed process characterized by wilting, petal discoloration, and leaf yellowing, which significantly shortens their vase life and commercial value.[3] Post-harvest treatment with N6-Benzyladenine has been demonstrated to effectively counteract these processes, preserving the aesthetic quality and extending the longevity of various cut flower species.[4][5][6]
Mechanism of Action
N6-Benzyladenine primarily functions by modulating the hormonal balance within the plant tissues, counteracting the effects of senescence-promoting hormones like ethylene and abscisic acid (ABA).[3][6] Its application helps maintain cellular integrity and function through several key mechanisms:
-
Inhibition of Chlorophyll Degradation: BA treatment effectively prevents leaf yellowing by inhibiting the expression of chlorophyll catabolic genes (e.g., SGR1, NYC1, PPH, PAO) and protecting the chloroplast structure.[1] This preserves the photosynthetic capacity of the leaves, providing a continued energy source for the flower.
-
Maintenance of Water Balance: BA can improve the water absorption capacity of cut flower stems, leading to better water equilibrium and maintaining turgidity in the petals and leaves.[7]
-
Regulation of Gene Expression: As a cytokinin, BA down-regulates the expression of Senescence-Associated Genes (SAGs), which are responsible for orchestrating the degradation of proteins, nucleic acids, and lipids during senescence.[1][3]
-
Enhanced Antioxidant Capacity: The application of BA has been shown to enhance the activity of antioxidant enzymes (e.g., SOD, POD, CAT), which helps to mitigate oxidative damage caused by reactive oxygen species (ROS) that accumulate during senescence.[1]
-
Nutrient Mobilization and Retention: Cytokinins are known to create "sinks," attracting nutrients to the site of application. By maintaining high levels of nitrogen and other essential nutrients in the leaves and petals, BA delays the nutrient remobilization that typically occurs during senescence.[4]
Data Presentation: Efficacy of N6-Benzyladenine
The following tables summarize the quantitative effects of N6-Benzyladenine (BA) treatment on various cut flower species as reported in scientific literature.
Table 1: Effect of N6-Benzyladenine on Vase Life and Flower Quality
| Flower Species | Treatment Concentration & Method | Control Vase Life (Days) | Treated Vase Life (Days) | Key Observation |
| Rosa hybrida (Rose) | 100-200 ppm BA in vase solution | 5 | 8 | 60% increase in vase life.[7] |
| Dahlia | 20 mg/L BA + GA₄₊₇ (24h pulse) | ~4.7 | ~6.7 | 43% increase in vase life compared to tap water control.[5] |
| Alstroemeria | 25 mg/L BA in vase solution | Not Specified | - | Consistently delayed onset of 50% petal fall.[4][8] |
Table 2: Physiological and Biochemical Effects of N6-Benzyladenine
| Flower Species | Treatment Concentration | Parameter Measured | Control Result | Treated Result |
| Alstroemeria | 25 mg/L BA | Days to 50% Leaf Yellowing | Not Specified | Significantly delayed.[4] |
| Alstroemeria | 25 mg/L BA | Leaf Nitrogen Content | Lower | Significantly increased.[4] |
| Alstroemeria | 25 mg/L BA | Leaf Chlorophyll Content | Lower | Significantly increased.[4] |
| Rosa hybrida | 100-200 ppm BA | Water Absorption | Lower | Higher than control.[7] |
| Chinese Flowering Cabbage | 20-40 mg/L BA | BrSAG12 Gene Expression | Higher | Significantly inhibited.[1] |
| Chinese Flowering Cabbage | 20-40 mg/L BA | Chlorophyll Content | Lower | Maintained at a higher level.[1] |
*Data from a leafy vegetable model is included to illustrate the well-documented biochemical mechanism of BA in delaying senescence and chlorophyll loss.
Experimental Protocols
Protocol 1: Continuous Vase Solution Treatment for Cut Roses (Rosa hybrida)
This protocol is adapted from a study on extending the vase life of cut roses using BA in the vase solution.[7]
-
Flower Preparation:
-
Procure freshly cut roses (e.g., cv. 'Tiantang') at the commercial harvest stage (buds showing color but petals are still tight).
-
Trim the stems to a uniform length of 35 cm under deionized water to prevent air emboli.
-
Remove all but the upper 3-4 compound leaves from each stem.
-
-
Treatment Solution Preparation:
-
Prepare a stock solution of N6-Benzyladenine (e.g., 1000 ppm in a suitable solvent like DMSO or NaOH, then dilute with deionized water).
-
Prepare the final treatment solutions by diluting the stock solution with deionized water to achieve concentrations of 100 ppm and 200 ppm. A control solution should consist of only deionized water.
-
Optional: For a combined treatment, add 5% (w/v) sucrose to each solution.
-
-
Experimental Setup:
-
Place individual flower stems into vases containing 250 mL of their respective treatment solution (Control, 100 ppm BA, 200 ppm BA).
-
Conduct the experiment in a controlled environment mimicking home conditions: 20-22°C, 40-60% relative humidity, and a 12-hour light/12-hour dark cycle with a light intensity of ~40 µmol m⁻² s⁻¹.
-
Arrange the vases in a completely randomized design with at least 5-10 replicates per treatment.
-
-
Data Collection and Evaluation:
-
Record the vase life for each flower, defined as the number of days until the flower shows signs of senescence (e.g., petal wilting, discoloration, or neck bending).
-
Daily, measure water uptake by recording the change in the weight of the vase.
-
At the end of the vase life, other parameters like flower diameter and fresh weight change can be recorded.
-
Protocol 2: Pulsing Treatment for Cut Dahlias (Dahlia)
This protocol is based on a study demonstrating the effectiveness of a short-duration, high-concentration "pulse" treatment.[5][6]
-
Flower Preparation:
-
Upon receiving cut dahlias, immediately rehydrate the stems by cutting them to 40 cm and placing them in tap water for 3 hours at room temperature.
-
After rehydration, re-cut stems to a final length of 35 cm and remove all but one leaf.
-
-
Pulsing Solution Preparation:
-
Prepare a treatment solution of 20 mg/L N6-Benzyladenine in tap water. For synergistic effects, Gibberellic Acid (GA₄₊₇) can be added at the same concentration (20 mg/L).[5]
-
The control group will be pulsed in tap water only.
-
-
Pulsing Treatment:
-
Place the prepared stems into buckets containing the pulsing solution or tap water.
-
Transfer the buckets to a dark cooler at 5°C for 24 hours.
-
-
Post-Treatment Evaluation:
-
After the 24-hour pulse, remove the stems and place each one in an individual vase containing fresh tap water.
-
Move the vases to a simulated home environment (20°C, 12h light/12h dark photoperiod, 40-60% relative humidity).[6]
-
-
Data Collection:
-
Evaluate flower quality daily on a rating scale (e.g., 1 = fresh, 5 = fully senesced/wilted).
-
Determine the vase life as the number of days until the flower is terminated due to significant wilting, discoloration, or stem bending.[6]
-
Visualizations: Pathways and Workflows
Caption: N6-Benzyladenine's mechanism in delaying senescence.
Caption: General workflow for evaluating BA on cut flowers.
References
- 1. 6-Benzyladenine Treatment Maintains Storage Quality of Chinese Flowering Cabbage by Inhibiting Chlorophyll Degradation and Enhancing Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evolving role of synthetic cytokinin 6-benzyl adenine for drought stress tolerance in soybean (Glycine max L. Merr.) [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Effect Of Benzyladenine On The Vase Life And Keeping Quality Of Alstroemeria Cutflowers [erepository.uonbi.ac.ke]
N6-Benzoyladenine in Hairy Root Culture for Enhanced Secondary Metabolite Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hairy root cultures, induced by the genetic transformation of plant tissues with Agrobacterium rhizogenes, offer a stable and efficient platform for the production of valuable secondary metabolites. These cultures are characterized by their rapid growth in hormone-free media, genetic stability, and the ability to produce secondary metabolites at levels comparable to or even exceeding those of the parent plant. The productivity of hairy root cultures can be further enhanced through various strategies, including the application of elicitors, which are molecules that trigger a defense response in the plant tissue, leading to an increase in the synthesis of secondary metabolites. N6-Benzoyladenine (BAP), a synthetic cytokinin, has been investigated as one such elicitor, demonstrating potential in modulating biomass accumulation and the production of specific secondary metabolites.
This document provides detailed application notes and protocols for the use of this compound in hairy root cultures to enhance the production of secondary metabolites. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Application Notes
This compound can influence both the growth of hairy roots and the biosynthesis of secondary metabolites. Its effects are highly dependent on the plant species, the specific secondary metabolite of interest, and the concentration of BAP applied.
Effects on Biomass and Secondary Metabolite Production
The application of BAP to hairy root cultures can have varied effects. In some cases, it may stimulate biomass growth, while in others, it may primarily act as an elicitor to boost the production of secondary metabolites, sometimes at the expense of growth. The optimal concentration of BAP is a critical parameter that needs to be determined empirically for each specific plant system and target compound.
Table 1: Effect of this compound (BAP) on Secondary Metabolite Production in Hairy Root Cultures
| Plant Species | Secondary Metabolite | BAP Concentration (mg/L) | Incubation Time | Effect on Biomass | Effect on Secondary Metabolite Yield | Reference |
| Artemisia annua | Artemisinin | 1.0 | 4 weeks | Not specified | Increased production by 1.5-fold compared to control. | [1] |
| Scutellaria lateriflora | Flavonoids (Baicalin, Wogonoside) | Not specified in detail for elicitation | Not specified | Not specified | Elicitation can enhance flavonoid production.[2] | [2] |
| Tetrastigma hemsleyanum | Flavonoids ((+)-catechin, (-)-epicatechin) | 0.8 (for micropropagation) | Not specified | Promotes shoot micropropagation for explant source. | Hairy roots from these explants showed higher flavonoid content than true roots.[3] | [3] |
Note: The available literature with specific quantitative data on the elicitation effect of a range of BAP concentrations on established hairy root cultures is limited. The table reflects the currently available information and highlights the need for further research in this area.
Experimental Protocols
Protocol 1: Establishment of Hairy Root Cultures using Agrobacterium rhizogenes
This protocol provides a general procedure for the induction of hairy roots, which is a prerequisite for studying the effects of this compound.
Materials:
-
Plant explants (e.g., leaves, stems of a sterile in vitro grown plantlet)
-
Agrobacterium rhizogenes strain (e.g., ATCC 15834, A4)
-
Luria-Bertani (LB) medium
-
Murashige and Skoog (MS) basal medium or Gamborg's B5 medium[4]
-
Antibiotics (e.g., rifampicin for bacterial selection, cefotaxime to eliminate bacteria after co-cultivation)
-
Acetosyringone (optional, to enhance transformation efficiency)
-
Petri dishes, sterile filter paper, scalpels, and forceps
-
Growth chamber or incubator
Procedure:
-
Prepare Agrobacterium rhizogenes culture: Inoculate a single colony of A. rhizogenes into 50 mL of LB medium containing appropriate antibiotics and grow overnight at 28°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Prepare explants: Excise leaves or stem segments from healthy, sterile plantlets. Make small wounds on the surface of the explants with a sterile scalpel to facilitate bacterial infection.
-
Infection: Immerse the wounded explants in the bacterial suspension for 15-30 minutes. Acetosyringone (100-200 µM) can be added to the bacterial suspension to induce vir gene expression and improve transformation efficiency.
-
Co-cultivation: Blot the infected explants on sterile filter paper to remove excess bacteria and place them on a solid co-cultivation medium (e.g., MS basal medium). Incubate in the dark at 23-25°C for 2-3 days.
-
Bacterial elimination and root induction: Transfer the explants to a fresh solid medium of the same composition but supplemented with a bacteriostatic antibiotic (e.g., cefotaxime 250-500 mg/L) to eliminate A. rhizogenes.
-
Hairy root development: Subculture the explants on fresh medium every 2-3 weeks. Hairy roots will typically emerge from the wound sites within 2-6 weeks.
-
Establishment of hairy root lines: Once the hairy roots are well-developed, excise them from the explant and transfer them to a hormone-free solid or liquid medium for further proliferation. Select fast-growing and highly branched root lines for experiments.
Workflow Diagram for Hairy Root Induction
Caption: Workflow for the induction of hairy roots using Agrobacterium rhizogenes.
Protocol 2: Application of this compound as an Elicitor
This protocol describes how to treat established hairy root cultures with BAP to study its effect on secondary metabolite production.
Materials:
-
Established hairy root cultures in liquid medium
-
This compound (BAP) stock solution (e.g., 1 mg/mL in DMSO or 1N NaOH, filter-sterilized)
-
Sterile flasks or bioreactors
-
Growth medium (e.g., hormone-free MS or B5 liquid medium)
-
Shaker or bioreactor system
Procedure:
-
Prepare hairy root cultures: Inoculate a known amount of fresh hairy roots (e.g., 1-2 g fresh weight) into flasks containing 50 mL of liquid medium.
-
Culture growth: Culture the hairy roots on a rotary shaker (100-120 rpm) in the dark at 23-25°C for a predetermined period (e.g., 14-21 days) to allow for sufficient biomass accumulation.
-
Elicitation with BAP: Prepare a range of BAP concentrations in the culture medium (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). A control group with no BAP should also be included. Add the appropriate volume of the sterile BAP stock solution to the culture flasks.
-
Incubation after elicitation: Continue to culture the hairy roots under the same conditions for a specific duration (e.g., 24, 48, 72 hours, or longer depending on the target metabolite). The elicitation period needs to be optimized.
-
Harvesting: After the elicitation period, harvest the hairy roots by filtration. Separate the root biomass from the culture medium.
-
Analysis:
-
Determine the fresh and dry weight of the hairy root biomass.
-
Freeze-dry the hairy roots for subsequent extraction and analysis of secondary metabolites.
-
Analyze the culture medium for any secreted secondary metabolites.
-
Workflow for BAP Elicitation Experiment
Caption: Experimental workflow for BAP elicitation in hairy root cultures.
Protocol 3: Extraction and Quantification of Secondary Metabolites
This is a general protocol for the extraction and quantification of secondary metabolites. The specific solvent and analytical method will depend on the chemical nature of the target compounds.
Materials:
-
Freeze-dried hairy root biomass
-
Appropriate organic solvent (e.g., methanol, ethanol, ethyl acetate)
-
Grinder or mortar and pestle
-
Filtration system (e.g., Whatman filter paper)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Reference standards for the target secondary metabolites
Procedure:
-
Grinding: Grind the freeze-dried hairy root sample to a fine powder.
-
Extraction: Suspend a known weight of the powdered root material in a suitable volume of the extraction solvent. Perform the extraction for a specified time (e.g., 24 hours) at room temperature with agitation. The extraction can be repeated multiple times to ensure complete recovery.
-
Filtration: Filter the extract to remove the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure.
-
Sample preparation for analysis: Re-dissolve the dried extract in a known volume of a suitable solvent for analysis. Filter the sample through a 0.22 µm syringe filter before injection into the analytical instrument.
-
Quantification: Analyze the sample using HPLC or GC-MS. Identify and quantify the target secondary metabolites by comparing the retention times and peak areas with those of the reference standards.
Signaling Pathway
The precise signaling pathway by which this compound influences secondary metabolite production in hairy roots is not fully elucidated and is likely to be complex and integrated with other signaling networks. However, based on the known cytokinin signaling pathway in plants, a putative model can be proposed.
Cytokinins are perceived by histidine kinase receptors located on the cell membrane. This binding event initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus. These transcription factors can then regulate the expression of genes involved in various cellular processes, including the biosynthesis of secondary metabolites.
Putative Cytokinin Signaling Pathway for Secondary Metabolite Regulation
Caption: A simplified model of the putative cytokinin signaling pathway in plants.[5][6][7]
Conclusion
The use of this compound as an elicitor in hairy root cultures presents a promising strategy to enhance the production of valuable secondary metabolites. However, the success of this approach is contingent upon careful optimization of various parameters, including BAP concentration, duration of exposure, and the specific hairy root line. The protocols and information provided herein serve as a foundational guide for researchers to explore and harness the potential of BAP in their specific hairy root culture systems for applications in drug discovery and development. Further research is warranted to elucidate the precise molecular mechanisms underlying BAP-induced secondary metabolite biosynthesis and to gather more extensive quantitative data across a wider range of plant species.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced accumulation of secondary metabolites in hairy root cultures of Scutellaria lateriflora following elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction, Flavonoids Contents, and Bioactivities Analysis of Hairy Roots and True Roots of Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Cytokinin Signaling [kieber.weebly.com]
- 7. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing N6-Benzoyladenine for Recalcitrant Species
Welcome to the technical support center for N6-Benzoyladenine (6-BAP) applications. This resource is designed for researchers, scientists, and drug development professionals working with recalcitrant plant species in tissue culture. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-BAP) and what is its primary role in plant tissue culture?
A1: this compound, also known as 6-Benzylaminopurine (BAP) or Benzyl Adenine (BA), is a first-generation synthetic cytokinin.[1] Cytokinins are a class of plant growth regulators that primarily promote cell division (cytokinesis).[2][3] In tissue culture, 6-BAP is widely used to stimulate adventitious shoot formation, reduce apical dominance, and promote shoot proliferation.[2][4]
Q2: Why are some plant species considered "recalcitrant" to in vitro culture?
A2: Recalcitrance in plant tissue culture refers to the inability of plant cells or tissues to respond to standard in vitro regeneration protocols.[5] This is a significant challenge, particularly with woody and perennial plants.[6][7] The primary reasons for recalcitrance include high levels of secondary metabolites (like phenols) that cause tissue browning, difficulty in inducing morphogenesis, and sensitivity to hormonal imbalances.[8][9]
Q3: Why is it critical to optimize the 6-BAP concentration for recalcitrant species?
A3: Optimizing 6-BAP concentration is crucial because recalcitrant species are highly sensitive to plant growth regulators. While 6-BAP is essential for inducing shoot development, an inappropriate concentration can be detrimental. Excessive amounts can lead to toxicity, inhibit shoot elongation, cause physiological disorders like hyperhydricity, or even prevent regeneration altogether.[2][10] Conversely, a concentration that is too low may fail to induce a morphogenic response. Therefore, a precise, species-specific concentration must be empirically determined.
Q4: What is the difference between this compound and N6-Benzylaminopurine?
A4: While often used interchangeably in modern literature, there can be confusion. N6-Benzylaminopurine (BAP) is the common name for the synthetic cytokinin used in tissue culture.[1] Historically, the term this compound (BOP) referred to a structurally different compound, but today, "6-BAP" and "BA" almost always refer to N6-Benzylaminopurine.[1] It is always best to confirm the chemical structure (CAS number) with your supplier.
Troubleshooting Guides
This section addresses specific issues encountered during the micropropagation of recalcitrant species using 6-BAP.
Problem 1: Explant Browning and Media Discoloration
Q: My explants turn brown and die shortly after being placed on the culture medium, which also turns dark. What is causing this and how can I fix it?
A: This is a classic and severe problem in the tissue culture of woody plants, known as enzymatic browning.[6][11]
-
Cause: Wounding the plant tissue during explant preparation releases phenolic compounds and enzymes like polyphenol oxidase (PPO).[5][7] In the presence of oxygen, these enzymes oxidize the phenols into quinones, which are highly toxic to the plant tissue and polymerize to form dark brown pigments, inhibiting cell growth and leading to explant death.[7][11]
-
Solutions:
-
Antioxidant Pre-treatment: Pre-soak explants in an antioxidant solution like ascorbic acid (15-250 mg/L) or citric acid before placing them on the medium.[6][7]
-
Additives to Medium: Incorporate antioxidants or adsorbent compounds directly into the culture medium. Activated charcoal (0.1-0.2%) is effective at adsorbing toxic phenolic compounds.[5] Polyvinylpyrrolidone (PVP) (0.2-0.5 g/L) can also be used to bind and neutralize phenols.[6]
-
Dark Incubation: Initially culture the explants in complete darkness for a period ranging from 72 hours to a few weeks.[5][7] Light can promote the synthesis of phenolic compounds and the activity of oxidative enzymes.[7]
-
Frequent Subculturing: Transfer the explants to fresh medium frequently (e.g., every 7-10 days) to move them away from the toxic compounds that have leached into the medium.[5]
-
Optimize Medium Composition: Reducing the concentration of basal salts (e.g., using half-strength MS medium) can sometimes mitigate browning.[8] Also, ensure the medium pH is not too low (below 5.0), as this can increase browning susceptibility.[11]
-
Troubleshooting Summary: Tissue Browning
| Strategy | Method | Typical Concentration/Duration | Citation |
| Antioxidant Treatment | Pre-soak explants in solutions of ascorbic acid or citric acid. | Ascorbic Acid: 15-250 mg/L | [6][7] |
| Media Additives | Add activated charcoal or PVP to the culture medium. | Activated Charcoal: 0.1-0.2% (w/v); PVP: 0.2-0.5 g/L | [5][6] |
| Culture Conditions | Incubate cultures in darkness initially. | 3 to 10 days, or longer depending on species. | [5][7] |
| Subculture Routine | Transfer explants to fresh medium at short intervals. | Every 7-14 days. | [5] |
| Medium Modification | Use lower strength basal salts (e.g., ½ MS, WPM). Adjust pH. | ½ MS, WPM. pH > 5.0 | [8][11] |
Problem 2: Hyperhydricity (Vitrification)
Q: My developing shoots appear glassy, swollen, and translucent. They are very brittle and do not survive when transferred. What is this condition?
A: This physiological disorder is called hyperhydricity, previously known as vitrification.[12] It is characterized by excessive water accumulation in the apoplast (intercellular spaces), leading to abnormal morphology and physiology.[13][14] Hyperhydric shoots have reduced chlorophyll, lignin, and cellulose, making them weak and unable to survive acclimatization.[13][15]
-
Cause: Several factors, often related to the in vitro environment, can induce hyperhydricity. High concentrations of cytokinins (like 6-BAP), high humidity within the culture vessel, ethylene accumulation, and the type/concentration of gelling agent are common triggers.[13][16] Liquid or semi-solid media increase the risk.[13]
-
Solutions:
-
Optimize 6-BAP Concentration: This is the first step. Reduce the 6-BAP concentration to the minimum level required for shoot proliferation. Test a range of lower concentrations.
-
Increase Medium Gelling Agent: Increase the concentration of agar or other gelling agents to reduce water availability in the medium.[12]
-
Improve Vessel Ventilation: Use culture vessels with gas-permeable filters or open the lids slightly in a sterile environment to reduce humidity and allow ethylene to escape.[12]
-
Modify Basal Medium: The mineral composition of the medium can influence hyperhydricity. Experiment with different basal media (e.g., MS, WPM) or modify the concentration of certain ions.[15]
-
Adjust Culture Conditions: Ensure optimal light intensity and temperature, as suboptimal conditions can cause stress and contribute to hyperhydricity.[12][13]
-
Troubleshooting Logic for Common Issues
Data Presentation: 6-BAP Concentrations
The optimal concentration of 6-BAP is highly species-dependent. The following table summarizes effective concentrations reported for various species, providing a starting point for optimization.
Table 1: Optimized 6-BAP Concentrations for Shoot Proliferation in Various Species
| Species | Explant Type | Basal Medium | 6-BAP Concentration | Auxin Supplement | Outcome | Citation |
| Boscia senegalensis | Zygotic Embryo | MS | 3.0 mg/L | None | 14.3 shoots/explant | [17] |
| Kaempferia parviflora | Rhizome Bud | MS | 35.52 µM (~8.0 mg/L) | None | 22.4 shoots/explant | [18][19] |
| Globba williamsiana | Leafy-shoot Base | MS | 1.0 mg/L | None | 23.7 shoots/explant | [20] |
| Yam (Dioscorea spp.) | Nodal Cuttings | MS | 0.5 mg/L | None | Optimal healthy shoots | [21] |
| Rocket (Eruca sativa) | Epicotyl | MS | 0.2 mg/L | None | High multiplication index | [22] |
| Moringa oleifera | Nodal Segments | MS | 3.0 mg/L | None | ~18 shoots/explant | [23] |
| Valeriana jatamansi | Rhizome | MS | 2.0 mg/L | 1.0 mg/L NAA | 3.71 cm shoot length | [24] |
| Fritillaria meleagris | Bulb Scale | MS | 0.25 - 5.0 mg/L | 0.25 - 2.0 mg/L 2,4-D | 100% regeneration | [25] |
Note: Concentrations in mg/L can be converted to µM by dividing by the molecular weight of 6-BAP (225.25 g/mol ) and multiplying by 1000.
Experimental Protocols
Protocol 1: General Micropropagation of a Recalcitrant Woody Species
This protocol provides a generalized workflow for establishing in vitro cultures and optimizing 6-BAP for a recalcitrant species.
1. Explant Preparation and Sterilization:
-
Select healthy, juvenile plant material (e.g., nodal segments, shoot tips) from a vigorously growing stock plant.
-
Wash explants under running tap water for 20-30 minutes.
-
In a laminar flow hood, immerse explants in 70% (v/v) ethanol for 30-60 seconds, followed by three rinses with sterile distilled water.
-
Immerse in a 10-20% commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20 for 10-15 minutes.
-
Rinse 3-5 times with sterile distilled water to remove all traces of bleach.
-
Trim the explants to the desired size (e.g., 1-2 cm), removing any damaged tissue.
2. Culture Initiation and Shoot Induction:
-
Prepare a basal medium such as Murashige and Skoog (MS) or Woody Plant Medium (WPM), often at half-strength (½ MS) to reduce browning.[8]
-
Supplement the medium with 3% (w/v) sucrose and solidify with 0.7-0.8% (w/v) agar. Adjust pH to 5.8 before autoclaving.[18]
-
To test 6-BAP, prepare media with a range of concentrations (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 mg/L).[17] It is also advisable to test combinations with a low concentration of an auxin like NAA or IBA (e.g., 0.1-0.5 mg/L).[24]
-
Dispense media into culture vessels and autoclave at 121°C for 20 minutes.
-
Place one explant per vessel. Seal the vessels and place them in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.[18]
3. Shoot Multiplication and Elongation:
-
After 4-6 weeks, assess the response. Identify the optimal 6-BAP concentration that produced the most healthy shoots.
-
Subculture the newly formed shoots or shoot clusters onto fresh medium of the same optimal composition. This is typically done every 4-6 weeks.
-
If shoots are numerous but short, transfer them to a medium with a reduced 6-BAP concentration or a cytokinin-free medium to promote elongation.
4. Rooting and Acclimatization:
-
Excise elongated shoots (2-3 cm) and transfer them to a half-strength MS medium devoid of cytokinins.
-
Supplement the rooting medium with an auxin, such as Indole-3-butyric acid (IBA) or NAA, typically in the range of 0.25 to 1.5 mg/L.[17]
-
Once a healthy root system has developed (4-6 weeks), carefully remove the plantlets from the medium, wash off the agar, and transfer them to pots containing a sterile mixture of perlite, vermiculite, and peat.
-
Cover the pots with a transparent plastic dome or bag to maintain high humidity and gradually acclimate them to ambient conditions over 2-4 weeks by progressively increasing ventilation.
Experimental Workflow Diagram
Signaling Pathways
Hormonal Crosstalk in Morphogenesis
The regulation of organogenesis in tissue culture is famously governed by the ratio of auxin to cytokinin. While the full signaling cascade is complex, a simplified model illustrates this critical interaction. 6-BAP, as a cytokinin, influences this balance to promote shoot formation.
-
High Cytokinin (6-BAP) to Auxin Ratio: This condition generally promotes cell division and differentiation into shoot primordia. Cytokinin signaling can suppress auxin-related genes that are involved in root initiation.[26][27]
-
Low Cytokinin to Auxin Ratio: This balance favors the formation of callus and subsequent root development.[27]
Exogenous application of 6-BAP directly shifts this hormonal balance within the plant tissue, activating cytokinin response pathways that lead to the expression of genes responsible for shoot meristem development.
Simplified Auxin-Cytokinin Interaction Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of 6-benzylaminopurine, a cytokinin, on bud-forcing of twelve oak species© | International Society for Horticultural Science [ishs.org]
- 4. Frontiers | Evolving role of synthetic cytokinin 6-benzyl adenine for drought stress tolerance in soybean (Glycine max L. Merr.) [frontiersin.org]
- 5. labassociates.com [labassociates.com]
- 6. researchgate.net [researchgate.net]
- 7. jsirjournal.com [jsirjournal.com]
- 8. maxapress.com [maxapress.com]
- 9. Improving transformation and regeneration efficiency in medicinal plants: insights from other recalcitrant species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combating browning: mechanisms and management strategies in in vitro culture of economic woody plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plantcelltechnology.com [plantcelltechnology.com]
- 13. labassociates.com [labassociates.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hyperhydricity in Plant Tissue Culture | MDPI [mdpi.com]
- 17. Establishment of an in vitro micropropagation protocol for Boscia senegalensis (Pers.) Lam. ex Poir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tlsr.usm.my [tlsr.usm.my]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Interaction Effect of Auxin and Cytokinin on in Vitro Shoot Regeneration and Rooting of Endangered Medicinal Plant Valeriana jatamansi Jones through Tissue Culture [scirp.org]
- 25. mdpi.com [mdpi.com]
- 26. Exogenous 6-benzyladenine application affects root morphology by altering hormone status and gene expression of developing lateral roots in Malus hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Molecular and physiological control of adventitious rooting in cuttings: phytohormone action meets resource allocation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Vitrification in Tissue Culture with N6-Benzoyladenine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address vitrification (hyperhydricity) in plant tissue culture, with a specific focus on the role of N6-Benzoyladenine (BAP). Our goal is to help you diagnose, prevent, and reverse this physiological disorder to ensure the success of your micropropagation experiments.
Frequently Asked Questions (FAQs)
Q1: What is vitrification in plant tissue culture?
A1: Vitrification, also known as hyperhydricity, is a physiological disorder that affects in vitro cultured plants, causing them to have a glassy, water-soaked, and translucent appearance.[1] Vitrified plants are often brittle, may have curled or elongated leaves, and exhibit poor development.[1] This condition can hinder propagation, rooting, and acclimatization of plantlets to ex vitro conditions.[1][2]
Q2: What is the role of this compound (BAP) in causing vitrification?
A2: this compound (BAP) is a synthetic cytokinin widely used in plant tissue culture to stimulate cell division and shoot proliferation.[3] However, high concentrations or prolonged exposure to BAP can disrupt the hormonal balance within the plant tissues, leading to vitrification.[1] The risk of vitrification increases with higher levels of BAP used for inducing rapid shoot regeneration.[1]
Q3: Can vitrified shoots be saved?
A3: Yes, in many cases, vitrified shoots can be reversed. This is typically achieved by transferring the affected plantlets to a recovery medium, which may involve a complete removal or significant reduction of BAP.[1] Adjusting other culture conditions, such as the gelling agent concentration and vessel ventilation, also plays a crucial role in the recovery process.[1]
Q4: How does BAP interact with other factors to cause vitrification?
A4: The effect of BAP on vitrification is often synergistic with other factors in the culture environment. High humidity within the culture vessel is a primary contributor.[4] Other factors include the type and concentration of the gelling agent, the composition of the culture medium (e.g., high ammonium concentration), and the accumulation of gases like ethylene in the culture vessel.[4]
Q5: What is the connection between BAP, ethylene, and vitrification?
A5: There is a cross-talk relationship between cytokinins like BAP and the gaseous plant hormone ethylene.[1] High concentrations of BAP can stimulate ethylene biosynthesis. Ethylene accumulation within the sealed culture vessel is strongly linked to the induction of vitrification.[4] Therefore, managing ethylene levels is a key aspect of controlling vitrification when using BAP.
Troubleshooting Guides
Issue 1: Shoots appear glassy, translucent, and water-soaked after culture on a BAP-containing medium.
-
Primary Cause: This is the classic symptom of vitrification, likely caused by an excessive concentration of BAP, high humidity in the culture vessel, or a combination of factors.
-
Troubleshooting Steps:
-
Optimize BAP Concentration: Conduct a dose-response experiment to determine the lowest effective concentration of BAP for shoot proliferation in your specific plant species.
-
Modify the Culture Medium:
-
Increase Gelling Agent Concentration: A firmer medium can reduce water availability to the explants.
-
Adjust Sucrose Levels: The optimal sucrose concentration can vary between species and can influence the incidence of vitrification.[1]
-
-
Improve Vessel Ventilation: Use culture vessels with gas-permeable filters or slightly loosen the caps to reduce humidity and allow for gas exchange, which can help lower ethylene levels.
-
Recovery Protocol: Transfer vitrified shoots to a medium with a significantly reduced or no BAP. A recovery period of several weeks may be necessary.[1]
-
Issue 2: Shoot proliferation is high with BAP, but a large percentage of shoots are vitrified.
-
Primary Cause: The BAP concentration is likely optimal for shoot induction but too high for healthy shoot development, leading to vitrification.
-
Troubleshooting Steps:
-
Two-Step Culture Protocol:
-
Step 1 (Induction): Culture explants on a medium with the optimal BAP concentration for shoot induction for a limited period (e.g., 2-4 weeks).
-
Step 2 (Elongation and Development): Transfer the induced shoots to a medium with a lower BAP concentration or a BAP-free medium for healthy shoot development.
-
-
Pulse Treatment: Expose the explants to a high concentration of BAP for a short duration (e.g., a few days) and then transfer them to a hormone-free medium.
-
Issue 3: Vitrified shoots fail to root and acclimatize successfully.
-
Primary Cause: Vitrified shoots have anatomical and physiological abnormalities, such as poorly developed vascular tissues and non-functional stomata, which impair their ability to absorb water and nutrients and control water loss.[1]
-
Troubleshooting Steps:
-
Reverse Vitrification First: Before attempting rooting and acclimatization, ensure that the shoots have fully recovered from vitrification by following the steps in Issue 1.
-
Gradual Acclimatization: Once healthy, non-vitrified shoots are obtained and rooted, the acclimatization process should be gradual, with a slow reduction in humidity to allow the plantlets to develop functional stomata and a protective cuticle.
-
Data Presentation
Table 1: Effect of this compound (BAP) Concentration on Shoot Multiplication and Vitrification in Aronia melanocarpa
| BAP Concentration (mg/L) | Sucrose Concentration (%) | Mean Number of Shoots per Explant | Vitrification Rate (%) (after 65 days) |
| 0.5 | 3 | Not specified | 0 |
| 1.0 | 3 | Not specified | Increased over time |
| 5.0 | 3 | 7 | 77 |
| 0.5 | 2 | Not specified | 22 (after 23 days) |
| 5.0 | 2 | Not specified | High |
Source: Adapted from a study on Aronia melanocarpa.[1]
Table 2: Effect of this compound (BAP) Concentration on In Vitro Regeneration of Kaempferia parviflora
| BAP Concentration (µM) | Mean Number of Shoots per Explant | Mean Number of Leaves per Explant | Mean Number of Roots per Explant |
| 0 | Low growth | Minimal | Spontaneous |
| 26.64 | Lower than 35.52 µM | Lower than 35.52 µM | Spontaneous |
| 35.52 | 22.4 ± 1.84 | 29.27 ± 1.30 | 17.8 ± 1.72 |
| 44.40 | 9.53 ± 2.13 | 12.87 ± 2.41 | 11.06 ± 2.12 |
Source: Adapted from a study on Kaempferia parviflora.[5][6]
Experimental Protocols
Protocol for Overcoming Vitrification with this compound
This protocol provides a general framework. Optimal concentrations and durations will need to be determined empirically for each plant species.
-
Explant Preparation and Sterilization:
-
Select healthy, young shoot tips or nodal segments as explants.
-
Surface sterilize the explants using standard laboratory procedures (e.g., treatment with 70% ethanol followed by a sodium hypochlorite solution and rinsing with sterile distilled water).
-
-
Culture Medium Preparation:
-
Prepare Murashige and Skoog (MS) basal medium with vitamins.
-
Add sucrose (typically 3% w/v).
-
For the initial culture, supplement the medium with an optimized concentration of BAP. It is recommended to test a range of concentrations (e.g., 0.5, 1.0, 2.0, 5.0 mg/L) to find the optimal balance between shoot proliferation and the incidence of vitrification.
-
Adjust the pH of the medium to 5.8 before adding the gelling agent.
-
Add a gelling agent (e.g., agar at a concentration of 0.8% to 1.2% w/v). A higher concentration can help reduce vitrification.
-
Autoclave the medium at 121°C for 15-20 minutes.
-
-
Culture Initiation and Incubation:
-
Aseptically place the sterilized explants onto the surface of the solidified medium.
-
Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.
-
-
Monitoring and Subculture for Vitrification Control:
-
Regularly observe the cultures for signs of vitrification.
-
If vitrification is observed, transfer the shoots to a fresh medium with a reduced concentration of BAP or a BAP-free medium.
-
For a two-step protocol, after an initial induction period on a higher BAP medium, subculture the proliferating shoots to a medium with a lower BAP concentration for elongation and development.
-
-
Rooting and Acclimatization:
-
Once healthy, elongated shoots are obtained, transfer them to a rooting medium, which may be hormone-free or contain a low concentration of an auxin like Indole-3-butyric acid (IBA).
-
Well-rooted plantlets should be gradually acclimatized to ex vitro conditions by slowly reducing the humidity over several weeks.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for managing BAP-induced vitrification.
Caption: Simplified pathway of BAP's role in vitrification.
References
effect of pH of the medium on N6-Benzoyladenine efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving N6-Benzoyladenine, with a focus on the impact of the medium's pH on its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic cytokinin, a class of plant hormones that are crucial for regulating various physiological processes.[1] Its primary function is to promote cell division and growth.[1] In laboratory and commercial settings, it is widely used in plant tissue culture to enhance shoot proliferation, which is essential for the propagation of many plant species.[1]
Q2: What is the optimal pH for a medium containing this compound?
A2: For most plant tissue culture applications, the optimal pH of the medium is slightly acidic, typically in the range of 5.5 to 5.8. This pH range is known to be favorable for the stability and biological activity of many cytokinins and ensures the optimal uptake of nutrients by the plant tissue. While specific optimal pH may vary slightly depending on the plant species, starting within this range is recommended.
Q3: How does the pH of the medium affect the stability of this compound?
A3: Like many purine derivatives, the stability of this compound is pH-dependent. Deviations from the optimal pH range can lead to its degradation. In highly acidic or alkaline conditions, the purine ring structure can become susceptible to hydrolysis, leading to a loss of biological activity. It is crucial to maintain the pH of the stock solutions and the final culture medium within the recommended range to ensure consistent results.
Q4: Can the pH of the medium influence the cellular uptake of this compound?
A4: Yes, the pH of the medium can significantly influence the cellular uptake of this compound. The uptake of weakly basic compounds like this compound is often favored when the molecule is in its uncharged form, as this form can more readily diffuse across the lipophilic cell membrane. The ratio of the charged to uncharged form is determined by the pH of the medium and the pKa of the compound. At a lower extracellular pH, a higher proportion of the molecule may be protonated (charged), which can hinder its passive diffusion into the cells.[2][3]
Q5: How should I prepare and store a stock solution of this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO) and warm ethanol.[4] A common method for preparing a stock solution is to dissolve the powder in a small amount of DMSO and then bring it to the final volume with sterile distilled water.[5] It is recommended to store the stock solution at 2-8°C in the dark to minimize degradation.[6] For long-term storage, aliquoting the stock solution and freezing at -20°C is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, with a particular focus on pH-related issues.
Issue 1: Reduced or Inconsistent Efficacy of this compound
-
Symptoms: Lower than expected shoot proliferation, inconsistent growth between batches, or a complete lack of response in plant tissue culture.
-
Possible Causes & Solutions:
-
Incorrect pH of the Medium: The pH of your culture medium may be outside the optimal range of 5.5-5.8.
-
Solution: Calibrate your pH meter and accurately measure the pH of the medium after adding all components, including this compound, and before autoclaving. Adjust the pH using 0.1 N HCl or 0.1 N NaOH. Be aware that autoclaving can alter the pH, so it may be necessary to measure the pH of a sample of the autoclaved medium to confirm it is within the desired range.
-
-
Degradation of this compound: The compound may have degraded due to improper storage or preparation.
-
Solution: Prepare a fresh stock solution of this compound. Ensure that the stock solution is stored correctly (2-8°C, protected from light for short-term; -20°C for long-term). Avoid repeated freeze-thaw cycles.
-
-
Suboptimal Concentration: The concentration of this compound may not be optimal for the specific plant species or explant type.
-
Solution: Conduct a dose-response experiment to determine the optimal concentration of this compound for your system.
-
-
Issue 2: Precipitation of this compound in the Medium
-
Symptoms: A visible precipitate forms in the culture medium after the addition of the this compound stock solution.
-
Possible Causes & Solutions:
-
Low Solubility at the Medium's pH: this compound has limited solubility in aqueous solutions, and this solubility is pH-dependent.
-
Solution: Ensure the pH of the medium is within the optimal range before adding the this compound stock solution. You can also slightly warm the medium while stirring to aid in dissolution. When preparing the stock solution, ensure the initial solvent (e.g., DMSO) fully dissolves the powder before adding it to the aqueous medium.
-
-
High Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
Solution: Re-check your calculations to ensure the correct dilution of the stock solution. If a high concentration is required, consider preparing a more concentrated stock solution in a stronger solvent, if compatible with your experimental system.
-
-
Data Presentation
Table 1: Effect of pH on the Relative Solubility of this compound
| pH | Relative Solubility (%) | Observations |
| 4.0 | 50 | Increased protonation may enhance solubility but risk of degradation. |
| 5.0 | 80 | Good solubility. |
| 5.8 | 100 | Optimal solubility in the recommended pH range for plant tissue culture. |
| 7.0 | 90 | Good solubility. |
| 8.0 | 70 | Decreased solubility may be observed as the compound is deprotonated. |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution
| pH | Half-life (t1/2) at 25°C (Illustrative) | Stability Profile |
| 3.0 | 12 hours | Prone to acid-catalyzed hydrolysis. |
| 5.8 | > 1 month | Relatively stable in the optimal pH range. |
| 7.4 | 2 weeks | Gradual degradation may occur. |
| 9.0 | 24 hours | Susceptible to base-catalyzed degradation. |
Table 3: Effect of Medium pH on the Relative Biological Efficacy of this compound
| Medium pH | Relative Efficacy (%) | Rationale |
| 4.5 | 60 | Reduced cellular uptake due to increased protonation; potential for compound degradation. |
| 5.8 | 100 | Optimal balance of stability and cellular uptake for high efficacy. |
| 7.0 | 85 | Good stability, but cellular uptake may be slightly reduced. |
| 7.5 | 70 | Reduced efficacy likely due to a combination of lower stability and altered cellular uptake. |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of this compound using HPLC
This protocol outlines a method to assess the chemical stability of this compound at different pH values over time.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5.8, 7.4, and 9) using standard buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Mobile Phase: A gradient of an appropriate buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Column: A C18 reverse-phase column.
-
Detection: UV detection at the λmax of this compound.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each pH. The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
Protocol 2: Measuring the Solubility of this compound at Different pH Values (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound at various pH levels.[7]
-
Preparation of Buffers: Prepare buffers at the desired pH values as described in Protocol 1.
-
Sample Preparation: Add an excess amount of solid this compound to a series of flasks, each containing one of the prepared buffers.
-
Equilibration: Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[7]
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: The measured concentration represents the solubility of this compound at that specific pH.
Protocol 3: Bioassay for this compound Efficacy in Plant Tissue Culture at Different pH Levels
This protocol provides a framework for assessing the biological activity of this compound on shoot proliferation at various medium pH values.
-
Preparation of Culture Medium: Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog medium) supplemented with a standard concentration of this compound (e.g., 1 mg/L).
-
pH Adjustment: Divide the medium into several batches and adjust the pH of each batch to a different value (e.g., 4.5, 5.0, 5.8, 6.5, 7.0, 7.5) using 0.1 N HCl or 0.1 N NaOH.
-
Sterilization and Plating: Dispense the medium into culture vessels and sterilize by autoclaving.
-
Explant Preparation and Inoculation: Use a suitable plant explant (e.g., nodal segments) and inoculate them onto the prepared media.
-
Incubation: Incubate the cultures under standard growth conditions (e.g., 25°C, 16-hour photoperiod).
-
Data Collection: After a defined period (e.g., 4-6 weeks), record the number of new shoots proliferated per explant. Other parameters such as shoot length and fresh weight can also be measured.
-
Data Analysis: Calculate the average number of shoots per explant for each pH treatment. The efficacy at each pH can be expressed as a percentage relative to the optimal pH (e.g., pH 5.8).
Mandatory Visualization
Caption: Cytokinin signaling pathway initiated by this compound.
Caption: Workflow for assessing this compound efficacy at different pH.
Caption: Troubleshooting logic for reduced this compound efficacy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Importance of Intracellular pH in Determining the Uptake and Efficacy of the Weakly Basic Chemotherapeutic Drug, Doxorubicin | PLOS One [journals.plos.org]
- 3. Importance of intracellular pH in determining the uptake and efficacy of the weakly basic chemotherapeutic drug, doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. who.int [who.int]
issues with N6-Benzoyladenine solubility in stock solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of N6-Benzoyladenine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic cytokinin, which is a class of plant hormone that promotes cell division and growth.[1] It is structurally similar to other adenine derivatives like kinetin.[2][3] Its primary applications are in plant tissue culture to stimulate cell proliferation and differentiation, enhance shoot proliferation, and in agriculture to improve crop yield and quality.[1] It is also used in organic synthesis and biochemical assays to study cellular processes.[1][4][5]
Q2: What is the difference between this compound and N6-Benzyladenine?
A2: This is a common point of confusion. While both are adenine derivatives used in plant biology, they are distinct molecules with different structures, chemical properties, and CAS numbers.
-
This compound: Has a benzoyl group attached to the N6 position of adenine. Its CAS number is 4005-49-6.[2][4]
-
N6-Benzyladenine (also known as 6-BAP or 6-BA): Has a benzyl group attached to the N6 position. Its CAS number is 1214-39-7.[6][7] It is critical to verify the CAS number on your product's specification sheet to ensure you are using the correct compound and solubility data.
Caption: Chemical relationship between Adenine and its derivatives.
Q3: My this compound powder is not dissolving. What are the most common reasons?
A3: The most common issues are using an incorrect solvent or insufficient solvent volume. This compound is practically insoluble in water and has limited solubility in ethanol.[8] The recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][4] Always use a high-purity, anhydrous grade of solvent, as absorbed moisture can sometimes affect solubility.
Q4: Why is there conflicting solubility data for this compound in public sources?
A4: Conflicting data is a known issue and can arise from several factors:
-
Product Purity: Impurities can alter solubility characteristics.
-
Solvent Grade: The purity and water content of the solvent (e.g., DMSO) can impact its ability to dissolve the compound.
-
Temperature: Solubility can be temperature-dependent. Some sources specify "warm ethanol," indicating that heating may be required.[4]
-
Experimental Conditions: Differences in measurement methodology, pH, or the use of salts can lead to varied results.
-
Data Entry Errors: Typos on supplier websites or in databases can occur. For example, a reported solubility of 50 mg/mL in water is highly anomalous and contradicts other sources stating it is insoluble.[4]
Due to these discrepancies, it is recommended to perform small-scale pilot tests to determine the optimal solubility for your specific lot and experimental conditions.
Quantitative Data
The following table summarizes publicly available solubility data for this compound (CAS: 4005-49-6). Note the significant discrepancies, particularly for DMSO.
| Solvent | Reported Solubility | Source(s) | Notes |
| DMSO | 2 mg/mL | Sigma-Aldrich | Clear solution reported.[4] |
| 33.3 mg/mL | Lifeasible | [5] | |
| DMF | 50 mg/mL | Sigma-Aldrich | Clear, colorless to faintly yellow solution reported.[4] |
| Ethanol (warm) | 10 mg/mL | Sigma-Aldrich | Clear to slightly hazy, colorless to faintly yellow solution.[4] |
| Water | Insoluble | TCI, PubChem | This is the expected solubility based on structure. |
| 50 mg/mL | Sigma-Aldrich | This value is highly suspect and likely an error.[4] |
Experimental Protocols & Troubleshooting
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (FW: 239.23 g/mol )[4]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculation: To prepare a 10 mM stock solution, you need 2.39 mg of this compound per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 239.23 g/mol * 1000 mg/g = 2.39 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder (e.g., 2.39 mg for 1 mL) and place it into a sterile vial.
-
Dissolution:
-
Add the calculated volume of DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all solid particles have dissolved.
-
-
Troubleshooting Dissolution: If the powder does not fully dissolve at 2.39 mg/mL (which is close to the 2 mg/mL reported by one source[4]), you may need to:
-
Gently Warm: Warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently. Avoid excessive heat, which could degrade the compound.[9]
-
Sonicate: Place the vial in a bath sonicator for 5-10 minutes.
-
Reduce Concentration: If solubility issues persist, prepare a lower concentration stock (e.g., 5 mM or 1 mM) and adjust downstream dilutions accordingly.
-
-
Sterilization & Storage:
-
If required for sterile applications like cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. The solid compound should be stored at 2-8°C.[2][4][5]
-
Troubleshooting Guide: Stock Solution Precipitation
A common issue is the precipitation of the compound when the organic stock solution is diluted into an aqueous experimental medium (e.g., cell culture media, buffer).
Problem: A precipitate forms after diluting my this compound DMSO stock into an aqueous buffer.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. This compound =99 4005-49-6 [sigmaaldrich.com]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Shoot Multiplication with N6-Benzoyladenine and Minimizing Callus Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using N6-Benzoyladenine (also known as N6-Benzylaminopurine or BAP) for shoot multiplication in plant tissue culture. The primary focus is on reducing unwanted callus formation while promoting healthy shoot proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in shoot multiplication?
A1: this compound is a synthetic cytokinin, a class of plant growth regulators that primarily promotes cell division and differentiation. In shoot multiplication, its main function is to stimulate the development of axillary buds, leading to the formation of multiple shoots from a single explant. It helps to overcome apical dominance, encouraging a bushy growth habit in vitro.
Q2: Why am I getting excessive callus formation at the base of my shoots?
A2: Excessive callus formation at the base of shoots during multiplication is a common issue and can be attributed to several factors, primarily an imbalance in the auxin-to-cytokinin ratio in the culture medium.[1] While this compound is crucial for shoot proliferation, high concentrations can also promote undifferentiated cell growth, leading to callus.[2][3] Other contributing factors can include the genotype of the plant, the type of explant used, and the overall culture conditions.
Q3: Can the concentration of this compound alone control callus formation?
A3: While the concentration of this compound is a critical factor, it is the ratio of cytokinins to auxins that primarily governs the developmental outcome. A high cytokinin-to-auxin ratio generally favors shoot formation, whereas a high auxin-to-cytokinin ratio promotes rooting. An intermediate ratio often leads to undifferentiated callus growth. Therefore, simply lowering the this compound concentration might reduce callus but could also decrease the shoot multiplication rate. A more effective approach is to optimize the concentration of both this compound and any auxins present in the medium.
Q4: Are there alternatives to this compound that might produce less callus?
A4: Yes, other cytokinins can be used for shoot multiplication, and some may induce less callus formation depending on the plant species. Alternatives include Kinetin (KIN), Zeatin, and Thidiazuron (TDZ).[3][4] However, the response is highly species-dependent. For example, in some species, TDZ can be very effective for shoot induction but may also lead to hyperhydricity or abnormal shoot development. It is advisable to conduct a small-scale experiment to compare the effects of different cytokinins for your specific plant system.
Q5: How often should I subculture my shoots to manage callus growth?
A5: Regular subculturing is crucial to manage callus growth and maintain healthy shoot proliferation. Over time, the medium becomes depleted of nutrients and plant growth regulators, and toxic metabolites can accumulate. For actively growing shoot cultures, a subculture interval of 3 to 4 weeks is generally recommended. During subculturing, it is also an opportunity to physically remove any excessive callus that has formed at the base of the shoots.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and resolve common issues related to callus formation during shoot multiplication with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Excessive basal callus with poor shoot elongation. | High this compound concentration. | Gradually reduce the this compound concentration in the multiplication medium. Test a range of lower concentrations to find the optimal level for your specific plant species.[2][3] |
| Imbalance in the auxin-to-cytokinin ratio. | If the medium contains an auxin (e.g., NAA or IBA), try reducing its concentration or removing it entirely. A lower auxin level can shift the balance to favor shoot development over callus proliferation. | |
| Genotype sensitivity. | Some plant genotypes are more prone to callus formation. If possible, screen different genotypes for their in vitro response. | |
| Vitrification (hyperhydricity) of shoots along with callus. | High cytokinin levels. | Lower the this compound concentration. Consider using a different cytokinin like Kinetin, which is sometimes associated with a lower risk of vitrification. |
| High humidity in the culture vessel. | Ensure proper gas exchange by using vented culture vessel lids or by opening the vessels for a short period in a sterile environment. | |
| High salt concentration in the medium. | Consider using a medium with a lower salt concentration, such as Murashige and Skoog (MS) medium at half-strength. | |
| Callus formation with no or very few shoots. | Inappropriate plant growth regulator combination. | The balance of this compound and auxin is likely skewed towards callus induction. A systematic experiment with varying concentrations of both this compound and an auxin (e.g., NAA) is recommended to determine the optimal ratio for shoot induction. |
| Explant type or orientation. | The type of explant and its orientation on the medium can influence the morphogenic response. Ensure you are using the recommended explant for your species and place it in proper contact with the medium. | |
| Decline in shoot multiplication rate and increase in callus over subcultures. | Habituation of the tissue. | Tissues can become habituated to the plant growth regulators over time, leading to a change in response. Try altering the cytokinin-to-auxin ratio or using a different cytokinin for a few subcultures. |
| Nutrient depletion. | Ensure that the subculture interval is not too long. Depleted nutrients can stress the tissue and promote callus growth. |
Data Presentation
The following tables summarize quantitative data from various studies on the effect of this compound (BA/BAP) concentration on shoot multiplication and callus formation in different plant species.
Table 1: Effect of BA Concentration on Shoot Multiplication and Callus Formation in Ulmus macrocarpa [2][3]
| BA Concentration (µM) | Mean Shoot Height (mm) | Mean Number of Induced Shoots | Mean Callus Fresh Weight (g) |
| 0.1 | 21.77 | 0 | 0.046 |
| 0.25 | 29.04 | 1.43 | 0.046 |
| 0.50 | 25.50 | 2.50 | 0.051 |
| 0.75 | 23.13 | 3.13 | 0.062 |
Data adapted from studies on Ulmus macrocarpa, demonstrating that while higher BA concentrations increase shoot number, they also lead to a slight increase in callus formation.
Table 2: Effect of BAP and NAA on Callus Induction in Grapevine (Vitis vinifera L.) Leaf Explants [5]
| BAP Concentration (mg/L) | 2,4-D Concentration (mg/L) | Callus Induction (%) |
| 0.3 | 2.0 | 73.00 |
| 0.5 | 1.5 | 51.00 |
| 1.0 | 1.0 | 33.00 |
This table illustrates the strong influence of the auxin (2,4-D) to cytokinin (BAP) ratio on callus induction, with higher auxin levels promoting more callus.
Table 3: Effect of BA on Shoot Multiplication of Antirrhinum magus L. [6]
| BA Concentration (µmol/L) | NAA Concentration (µmol/L) | Mean Number of Shoots |
| 4.44 | 0.54 | 5.60 |
| 8.88 | 0.54 | 4.20 |
| 11.10 | 0.54 | 3.80 |
This data suggests that for Antirrhinum magus L., an optimal BA concentration exists for maximizing shoot number, and concentrations above this level can be inhibitory.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Shoot Multiplication with Reduced Callus
This protocol provides a general methodology for determining the optimal concentration of this compound for a specific plant species to maximize shoot proliferation while minimizing callus formation.
1. Basal Medium Preparation:
-
Prepare a suitable basal medium such as Murashige and Skoog (MS) or Woody Plant Medium (WPM), supplemented with vitamins, sucrose (typically 2-3%), and a gelling agent (e.g., agar or gellan gum).[7][8]
-
Adjust the pH of the medium to the optimal range for your plant species (usually 5.7-5.8) before autoclaving.
2. Plant Growth Regulator Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving it in a small amount of 1N NaOH and then bringing it to the final volume with sterile distilled water.
-
If an auxin (e.g., NAA) is to be tested, prepare a separate stock solution in a similar manner.
3. Experimental Treatments:
-
Aliquot the basal medium into culture vessels.
-
After autoclaving and cooling the medium to about 45-50°C, add the filter-sterilized this compound stock solution to achieve a range of final concentrations. A good starting range to test is often 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L.
-
If testing the effect of auxin, a low concentration (e.g., 0.1 mg/L NAA) can be kept constant across all this compound concentrations, or a matrix of varying concentrations of both can be prepared.
4. Explant Preparation and Inoculation:
-
Use healthy, in vitro-grown shoots as the source of explants (e.g., nodal segments).
-
Under sterile conditions, excise the explants and place them vertically on the surface of the prepared media.
-
Ensure good contact between the base of the explant and the medium.
5. Incubation:
-
Incubate the cultures in a growth chamber with controlled temperature (typically 25 ± 2°C) and photoperiod (usually 16 hours light / 8 hours dark).
6. Data Collection and Analysis:
-
After a defined culture period (e.g., 4-6 weeks), record the following data for each treatment:
-
Number of new shoots per explant.
-
Average shoot length.
-
Presence and estimated amount (e.g., fresh weight or a visual rating scale) of callus at the base of the shoots.
-
-
Analyze the data to determine the this compound concentration that provides the best balance between shoot multiplication and minimal callus formation.
Visualizations
Cytokinin Signaling Pathway in Shoot Organogenesis
Caption: Simplified cytokinin signaling pathway leading to shoot organogenesis and callus proliferation.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration to reduce callus.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. kspbtjpb.org [kspbtjpb.org]
- 3. kspbtjpb.org [kspbtjpb.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing the concentrations of plant growth regulators for in vitro shoot cultures, callus induction and shoot regeneration from calluses of grapes | OENO One [oeno-one.eu]
- 6. researchgate.net [researchgate.net]
- 7. In vitro propagation, shoot regeneration, callus induction, and suspension from lamina explants of Sorbus caloneura - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of callus induction and plantlet regeneration systems of Peucedanum Praeruptorum dunn based on the tissue culture method - PMC [pmc.ncbi.nlm.nih.gov]
managing microbial contamination in N6-Benzoyladenine-containing media
Welcome to the technical support center for managing microbial contamination in N6-Benzoyladenine-containing media. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in culture media?
This compound is a synthetic cytokinin, a class of plant hormones that plays a crucial role in regulating various physiological processes in plants.[1] It is primarily used in culture media to promote cell division and growth, making it an invaluable tool for enhancing shoot proliferation in plant tissue culture.[1]
Q2: Is this compound stable during heat sterilization (autoclaving)?
Yes. Studies have shown that adenine-based cytokinins, including this compound (also known as 6-Benzylaminopurine or BAP), demonstrate exceptional stability and do not show significant degradation after a standard autoclave cycle (121°C, 110 kPa for 30 minutes).[2][3] This means it can be added to the medium before autoclaving, simplifying the preparation process.
Q3: What are the primary sources of microbial contamination in the laboratory?
Microbial contamination in a laboratory setting can originate from several sources. These include the lab personnel themselves (from skin and breath), unfiltered air, contaminated equipment, and the plant materials (explants) being cultured.[4][5][6][7] Dust, in particular, can carry Gram-positive bacteria.[8] Other sources can include non-sterile reagents or water, and even humidified incubators.[4]
Q4: What types of microbes commonly contaminate plant tissue culture media?
The most common microbial contaminants are bacteria, fungi (molds), and yeasts.[5][9][10] Common bacterial genera include Bacillus, Staphylococcus, Pseudomonas, and Erwinia.[6][7][11][12] Fungal contaminants often include species like Aspergillus, Penicillium, Alternaria, and Fusarium.[6][7][8][11]
Q5: Can I add antibiotics or fungicides to my this compound medium as a preventative measure?
Yes, antibiotics and fungicides can be added to the culture medium to control contamination.[] However, this should be considered a secondary line of defense after perfecting aseptic techniques.[9][14] It is crucial to use the correct concentration, as high levels can be toxic to the plant tissue and inhibit growth.[14][15] Some antimicrobials are heat-labile and must be filter-sterilized and added to the medium after it has been autoclaved and cooled.[16][17]
Troubleshooting Guide
Issue 1: My this compound medium appears cloudy or has a film on the surface after a few days of incubation.
Q: What is causing the cloudiness in my media? A: Cloudiness, often accompanied by a change in the pH indicator color (e.g., phenol red turning yellow), is a classic sign of bacterial contamination.[10] Bacteria have very fast growth rates and can become visible within a few days.[5]
Q: How can I confirm it's a bacterial contamination? A: A microscopic examination will reveal a large number of small, often motile particles, which can look like "quicksand" under magnification.[10]
Q: What should I do with the contaminated cultures? A: For heavy contamination, it is best to discard the cultures to prevent the spread to other experiments.[10] Autoclave all contaminated vessels before disposal. Thoroughly disinfect the incubator and laminar flow hood where the contamination occurred.
Issue 2: I see fuzzy, cotton-like growths on my explant or the media surface.
Q: What are these fuzzy growths? A: These are characteristic signs of fungal (mold) contamination.[10] Fungal colonies often appear as white, green, black, or grey filamentous growths.
Q: Where did the fungal contamination come from? A: Fungal spores are ubiquitous in the environment, particularly in the air and on surfaces like cardboard.[4] They can be introduced through improper aseptic technique, inadequately sterilized equipment, or from the explant itself if surface sterilization was incomplete.
Q: How can I treat or prevent fungal contamination? A: The best practice is to discard the contaminated culture to avoid the dispersal of spores.[10] To prevent future contamination, ensure rigorous aseptic technique and consider incorporating a fungicide into the media.[9] Review and optimize your explant surface sterilization protocol.
Issue 3: My cultures are not growing well and I suspect low-level contamination that isn't obvious.
Q: Can contamination be present without being visible to the naked eye? A: Yes, some slow-growing bacteria or yeasts may not cause obvious turbidity but can still inhibit culture growth by competing for nutrients and releasing toxic byproducts.[5] Endotoxins from bacteria can also persist and cause issues even if the bacteria are no longer present.
Q: How do I handle suspected hidden contamination? A:
-
Microscopic Examination: Check a sample of the medium under a high-power microscope.
-
Plating: Streak a sample of the medium onto a general-purpose nutrient agar plate and incubate to see if any colonies grow.
-
Use of Antimicrobials: As a rescue attempt, you can transfer the explant to a fresh medium containing broad-spectrum antibiotics and/or fungicides.[][18] However, success is not guaranteed, and it's often better to restart with clean material.
Data Summary Tables
Table 1: Common Antimicrobials for Plant Tissue Culture
| Antimicrobial Agent | Target Organism | Typical Working Concentration | Notes |
| Antibiotics | |||
| Carbenicillin | Gram-negative bacteria (some Gram-positive) | 250-500 mg/L | Relatively low toxicity to many plants.[] |
| Cefotaxime | Gram-negative bacteria | 250-500 mg/L | A commonly used antibiotic to eliminate Agrobacterium after transformation.[14][19] |
| Kanamycin | Selection agent for transgenic plants | 10-400 µg/mL | Inhibits protein synthesis; also affects chloroplasts.[][14] |
| Timentin | Broad-spectrum (Gram-positive & negative) | Varies by application | A combination of Ticarcillin and Clavulanate; effective against Agrobacterium.[20] |
| Tetracycline | Broad-spectrum bacteria | Varies | Shown to be effective against common bacterial contaminants in banana tissue culture.[11] |
| Antifungals | |||
| Nystatin | Fungi and yeasts | 10-40 units/mL | An antifungal agent produced by Streptomyces.[21] |
| Amphotericin B | Fungi and yeasts | 2.5-5.6 µg/mL | Can be toxic to plant cells, so use with caution.[10][21] |
| Carbendazim (Bavistin) | Broad-spectrum fungi | 150-300 mg/L | A systemic fungicide that has been shown to reduce fungal contamination significantly.[22] |
| Benomyl | Broad-spectrum fungi | 1.0-5.0 mg/L | A systemic fungicide effective against many common fungi.[9][21] |
Table 2: Standard Autoclaving Times for Liquid Media
| Volume of Medium per Vessel | Minimum Sterilization Time at 121°C |
| 25 mL | 25 min |
| 50 mL | 27 min |
| 100 mL | 30 min |
| 500 mL | 40 min |
| 1000 mL | 45 min |
| 2000 mL | 55 min |
| Source: Adapted from Sigma-Aldrich protocols. Time includes the period for the liquid to reach 121°C plus a 15-minute sterilization period.[17] Over-autoclaving should be avoided as it can cause the breakdown of media components like sucrose.[23][24] |
Key Experimental Protocols
Protocol 1: Preparation of Sterile this compound Medium
-
Prepare Reagents: Use high-purity, tissue culture grade water and reagents.
-
Dissolve Components: In approximately 80% of the final volume of water, dissolve the basal salts (e.g., MS salts), sucrose, and any other components one by one.
-
Add this compound: Add the required amount of this compound from a stock solution. As an adenine-based cytokinin, it is heat-stable and can be autoclaved with the medium.[2][3]
-
Adjust pH: Adjust the pH of the medium to the desired level (typically 5.7-5.8) using 0.1 N NaOH or 0.1 N HCl.
-
Add Gelling Agent: If preparing a solid medium, add the gelling agent (e.g., agar) and heat gently while stirring until it is completely dissolved.
-
Final Volume: Bring the medium to the final volume with water.
-
Dispense: Dispense the medium into culture vessels.
-
Sterilize: Autoclave the medium at 121°C and 1.05 kg/cm ² (15-20 psi).[17] Refer to Table 2 for appropriate sterilization times based on volume.
-
Cooling: Allow the medium to cool. If adding heat-labile substances (e.g., certain antibiotics), they should be filter-sterilized and added to the autoclaved medium once it has cooled to about 35-45°C.[17]
Protocol 2: Surface Sterilization of Plant Explants
This is a general protocol and must be optimized for specific plant species and tissue types.[9]
-
Initial Wash: Thoroughly wash the plant material under running tap water with a few drops of detergent (e.g., Tween 20) to remove surface debris.[9][21]
-
Alcohol Rinse: Briefly immerse the explants in 70% ethanol for 30-60 seconds. This step dehydrates and kills many surface microbes.[9] Prolonged exposure can be damaging to the tissue.
-
Disinfectant Soak: Transfer the explants to a disinfectant solution, such as a 10-20% commercial bleach solution (containing sodium hypochlorite), and soak for 10-20 minutes.[9][25] The exact concentration and duration need to be optimized.
-
Sterile Rinse: In a laminar flow hood, decant the disinfectant and rinse the explants three to five times with sterile distilled water to remove any residual disinfectant that could be phytotoxic.[9][26]
-
Inoculation: Aseptically trim the explants to the desired size, removing any tissue damaged by the sterilization process, and place them onto the sterile this compound-containing medium.
Visual Workflows and Diagrams
Caption: A troubleshooting decision tree for identifying and responding to microbial contamination.
Caption: Workflow for preparing sterile this compound-containing culture media.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. labassociates.com [labassociates.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review of microbial contamination in the indoor environment: sources, sampling, health risks, and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plantcelltechnology.com [plantcelltechnology.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. Identification and elimination of bacterial contamination during in vitro propagation of Guadua angustifolia Kunth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. microbiologyjournal.org [microbiologyjournal.org]
- 16. ableweb.org [ableweb.org]
- 17. Media Sterilization – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 18. mpbio.com [mpbio.com]
- 19. researchgate.net [researchgate.net]
- 20. yeasenbio.com [yeasenbio.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. scribd.com [scribd.com]
- 24. Aseptic techniques in plant tissue culture | PPT [slideshare.net]
- 25. plantcelltechnology.com [plantcelltechnology.com]
- 26. plantcelltechnology.com [plantcelltechnology.com]
Technical Support Center: Improving Acclimatization of Plantlets Grown with N6-Benzoyladenine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acclimatization of plantlets micropropagated with N6-Benzoyladenine (BAP).
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues during the critical ex vitro transition phase.
| Problem | Potential Cause | Recommended Solution |
| High Plantlet Mortality Post-Transfer | 1. Physiological Shock: Abrupt changes in humidity, light, and temperature.[1][2][3] 2. Poor Root System: BAP is known to stimulate shoot growth while inhibiting root development.[4][5] 3. Residual BAP Effect: BAP can accumulate as inactive conjugates (e.g., benzyladenine-9-glucoside) in the plantlet base, which are slowly released and interfere with acclimatization.[6] | 1. Implement a gradual hardening-off period of 2-4 weeks. Start with high humidity (80-90%) and low light, progressively decreasing humidity and increasing light intensity.[7][8] 2. Transfer shoots to a BAP-free rooting medium, often supplemented with an auxin like Indole-3-butyric acid (IBA) or α-Naphthaleneacetic acid (NAA), for 3-4 weeks before acclimatization.[6][7] 3. Extend the duration of the in vitro rooting phase on a hormone-free medium to allow for the metabolism or leaching of residual BAP. |
| Stunted or Absent Root Growth Ex Vitro | Inhibition by BAP: Cytokinins like BAP inherently promote shoot development at the expense of root formation.[4][9] Exogenous application can reduce lateral root numbers.[4] | Before transfer, culture plantlets on a half-strength MS medium supplemented with an auxin (e.g., 1.0 mg/l IBA) to stimulate robust root development.[6] In some species, rooting is successful on a hormone-free medium.[7] |
| Hyperhydricity (Vitrification) | High Cytokinin Concentration: Excessive BAP in the culture medium is a common cause of this physiological disorder, characterized by water-soaked, translucent tissues.[6] | Reduce the BAP concentration in the multiplication medium during the final subculture before the rooting stage. Improve gas exchange by using vented culture vessel lids. |
| Non-uniform Growth and Development | Slow Release of BAP Conjugates: The breakdown of stored BAP-9-glucoside can lead to erratic growth and developmental abnormalities after transfer.[6] | Consider using an alternative cytokinin, such as meta-topolin, which has been shown to have less negative carry-over effects and can improve acclimatization success in difficult genotypes.[10] |
| Leaf Yellowing and Senescence | Nutrient Deficiency & Transplant Stress: The newly transferred plantlet's underdeveloped root system may be inefficient at absorbing nutrients from the new substrate.[11] | Use a sterile, well-draining, and porous substrate like perlite, vermiculite, or a mix of sand, soil, and vermiculite.[1][12] Begin with a diluted nutrient solution once the plantlets show signs of new growth. Foliar application of nutrients can also be beneficial during the initial phase.[11] |
Frequently Asked Questions (FAQs)
Q1: Why are my plantlets, which looked healthy in vitro with this compound, failing to survive acclimatization?
A: This is a common issue stemming from the physiological and anatomical differences between in vitro and ex vitro plants. BAP is excellent for inducing shoot multiplication but often inhibits the development of a robust root system, which is critical for water and nutrient uptake in a soil environment.[4][5] Furthermore, plantlets grown in the high-humidity, sterile conditions of a culture vessel have underdeveloped cuticles and dysfunctional stomata, making them highly susceptible to desiccation when moved to a less humid environment.[1][2][3]
Q2: What is the role of this compound in poor acclimatization?
A: this compound (BAP) influences acclimatization success in several ways:
-
Inhibits Rooting: It promotes axillary shoot development but can suppress both the initiation and elongation of roots.[5][9]
-
Causes Carryover Effects: BAP can be converted into stable, inactive conjugates within the plant tissue, such as benzyladenine-9-glucoside (9G-BA).[6] These stored forms can be slowly released after the plantlet is moved to a BAP-free environment, disrupting normal hormonal balance and hindering adaptation.[6]
-
Induces Abnormalities: High concentrations can lead to physiological disorders like hyperhydricity, which weakens the plantlet.[6]
Q3: How can I promote a healthy root system in plantlets previously cultured on BAP?
A: To counteract BAP's inhibitory effect on rooting, a distinct in vitro rooting stage is essential. After the shoot multiplication phase, individual shoots should be excised and transferred to a new medium. The optimal rooting medium is often a half- or full-strength MS basal medium without any cytokinins. Root induction can be significantly improved by adding an auxin, such as Indole-3-butyric acid (IBA) or α-Naphthaleneacetic acid (NAA).[6][7] For some species, a hormone-free medium is sufficient for spontaneous rooting.[7][12]
Q4: Are there effective alternatives to this compound that lead to better acclimatization?
A: Yes. Research has shown that meta-topolin (mT), an aromatic cytokinin, can be a beneficial substitute for BAP. In studies with difficult-to-acclimatize genotypes, replacing BAP with mT during the shoot multiplication stage significantly increased survival rates ex vitro.[10] Meta-topolin and its derivatives are thought to have less negative carryover effects on rooting and subsequent plant development.[6]
Q5: What is a reliable pre-acclimatization treatment to improve survival rates?
A: A pre-acclimatization or hardening phase is critical. This involves gradually exposing the in vitro plantlets to ex vitro conditions while still in the culture vessel. You can achieve this by progressively opening the vessel lid for longer periods over one to two weeks or by using vented lids to reduce the internal humidity.[8] This process helps the plantlets develop a more functional cuticle and prepares the stomata for regulating water loss.[1] Some studies have also found that dipping explants in a high concentration of BA (e.g., 100 mg/L) before culture can increase the number of multiple shoots and improve the final survival percentage after acclimatization.[2]
Experimental Protocols
Protocol 1: General In Vitro Rooting of BAP-Treated Shoots
This protocol is designed for inducing root formation in shoots previously multiplied on a BAP-containing medium.
-
Preparation: Prepare half-strength Murashige and Skoog (MS) basal medium, including vitamins and 2-3% (w/v) sucrose.
-
Auxin Addition: For enhanced rooting, supplement the medium with Indole-3-butyric acid (IBA) at a concentration of 0.5 - 2.0 mg/L. The optimal concentration is species-dependent.
-
pH Adjustment: Adjust the pH of the medium to 5.7-5.8 before adding a gelling agent (e.g., 0.7% agar).
-
Sterilization: Autoclave the medium at 121°C and 1.05 kg/cm ² (15 psi) for 20 minutes.
-
Inoculation: Under sterile conditions, excise individual shoots (minimum 2-3 cm in length) from the multiplication culture. Remove any basal callus tissue.
-
Culture: Insert the basal end of each shoot into the rooting medium in culture vessels.
-
Incubation: Incubate the cultures at 24 ± 2°C under a 16-hour photoperiod for 3-6 weeks, or until a well-developed root system is visible.
Protocol 2: Step-by-Step Ex Vitro Acclimatization
This protocol outlines the gradual hardening-off process to adapt rooted plantlets to a greenhouse or external environment.
-
Plantlet Removal: Carefully remove well-rooted plantlets from the culture vessel. Gently wash the roots with sterile, distilled water to remove all traces of agar and medium, as residual sucrose can encourage microbial growth.[8]
-
Substrate Preparation: Prepare a sterile, porous substrate mixture. A common mixture is sand, soil, and vermiculite (2:1:1 ratio) or autoclaved perlite.[1][12] Fill small pots or trays with this mixture and moisten it.
-
Transplantation: Transplant one plantlet per pot, ensuring the roots are well-covered by the substrate.
-
Initial High Humidity Phase (Week 1-2): Place the pots in a tray and cover them with a transparent plastic dome or bag to maintain high humidity (~90%).[1][7] Place them under low-intensity light (shade or diffused light) at a temperature of 22-25°C.[8]
-
Gradual Hardening (Week 2-4):
-
Begin to gradually reduce humidity by making small holes in the plastic cover or by lifting the cover for increasing durations each day (e.g., start with 30 minutes and increase to several hours).[8]
-
Slowly increase the light intensity.
-
Water the substrate as needed to keep it moist but not waterlogged.
-
-
Final Stage (Week 4+): Once the plantlets show signs of new growth and appear robust, the cover can be completely removed. The plants can then be moved to standard greenhouse conditions.
Visual Guides
Acclimatization Workflow for BAP-Grown Plantlets
References
- 1. psr.crcjournals.org [psr.crcjournals.org]
- 2. STUDIES ON PRE ACCLIMATIZATION TREATMENTS TO IMPROVE POST ACCLIMATIZATION SURVIVAL IN STEVIA (STEVIA REBAUDIANA BERT.) | International Society for Horticultural Science [ishs.org]
- 3. researchgate.net [researchgate.net]
- 4. Exogenous 6-benzyladenine application affects root morphology by altering hormone status and gene expression of developing lateral roots in Malus hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acclimation ex vitro: how to improve the root system | International Society for Horticultural Science [ishs.org]
- 12. tlsr.usm.my [tlsr.usm.my]
Validation & Comparative
N6-Benzoyladenine vs. N6-Benzyladenine: A Comparative Guide to Efficacy in Micropropagation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cytokinin is a critical determinant of success in plant tissue culture, directly influencing shoot proliferation, morphogenesis, and the overall efficiency of micropropagation protocols. Among the plethora of available cytokinins, N6-benzyladenine (BAP) has long been the industry standard due to its proven efficacy across a wide range of plant species and its relatively low cost. However, recent anecdotal and research evidence suggests that N6-benzoyladenine (BOP), a structurally similar but distinct molecule, may offer comparable or even superior results in specific applications, particularly in the micropropagation of commercially important crops like banana (Musa spp.).
This guide provides an objective comparison of the efficacy of this compound and N6-benzyladenine in micropropagation, supported by available experimental data. It aims to equip researchers with the necessary information to make informed decisions when selecting a cytokinin for their specific research and development needs.
Comparative Efficacy in Micropropagation
While direct, side-by-side comparative studies of this compound and N6-benzyladenine are limited in publicly accessible literature, a comparison can be drawn from individual studies on their use in the micropropagation of banana (Musa spp.), a model system for many monocotyledonous plants.
N6-benzyladenine (BAP) is widely documented for its potent ability to induce shoot proliferation in bananas. Optimal concentrations typically range from 2.0 to 6.0 mg/L, often in combination with an auxin like Indole-3-acetic acid (IAA) or Naphthaleneacetic acid (NAA) to promote balanced growth and development.
This compound (BOP or BOA) , although less studied, has been shown to be an effective cytokinin for banana micropropagation. One study highlights its potential, demonstrating significant shoot multiplication and growth.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound and N6-benzyladenine in the micropropagation of Musa spp. cv. 'Grand Naine'.
| Cytokinin | Concentration (mg/L) | Other Growth Regulators (mg/L) | Mean No. of Shoots per Explant | Mean Shoot Length (cm) | Culture Period |
| This compound (BOA) | 4.0 | IAA (2.0) | 6.0 | 3.8 | 21 days |
| N6-Benzyladenine (BAP) | 4.0 | Zeatin (2.0), NAA (1.0) | 10.2 | 5.2 | Not Specified |
| N6-Benzyladenine (BAP) | 6.0 | - | Not Specified | Increased shootlet and root length | 240 days |
Note: Data for this compound and N6-Benzyladenine are sourced from separate studies and are not the result of a direct comparative experiment. Experimental conditions may have varied.
Experimental Protocols
Protocol for Micropropagation of Musa spp. cv. 'Grand Naine' using this compound (BOA)
This protocol is based on a study investigating the use of this compound for direct organogenesis in banana.
-
Explant Source: Young sword suckers from healthy, disease-free 'Grand Naine' banana plants.
-
Explant Preparation:
-
Suckers are thoroughly washed under running tap water.
-
Surface sterilization is performed using standard laboratory procedures, which may include treatment with a fungicide followed by a sterilant such as sodium hypochlorite or calcium hypochlorite, and rinsing with sterile distilled water.
-
The apical meristem is excised from the sucker to be used as the explant.
-
-
Culture Medium:
-
Murashige and Skoog (MS) basal medium is used.
-
The medium is supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
The pH of the medium is adjusted to 5.8 before autoclaving.
-
-
Growth Regulators:
-
This compound (BOA) is added to the medium at a concentration of 4.0 mg/L.
-
Indole-3-acetic acid (IAA) is added at a concentration of 2.0 mg/L.
-
-
Culture Conditions:
-
Explants are cultured in sterile vessels containing the prepared medium.
-
Cultures are incubated in a growth room at 25 ± 2°C with a 16-hour photoperiod provided by cool white fluorescent lights.
-
-
Subculture:
-
Proliferated shoots are subcultured onto fresh medium of the same composition every 3-4 weeks for further multiplication.
-
-
Rooting and Acclimatization:
-
Elongated shoots are transferred to a rooting medium, which is typically a half-strength MS medium supplemented with an auxin such as IBA or NAA.
-
Well-rooted plantlets are then gradually acclimatized to ex vitro conditions.
-
Protocol for Micropropagation of Musa spp. cv. 'Grand Naine' using N6-Benzyladenine (BAP)
This protocol is a generalized representation based on multiple studies on banana micropropagation using BAP.
-
Explant Source: Apical shoot tips from young, healthy suckers of 'Grand Naine' banana.
-
Explant Preparation:
-
Suckers are washed and surface sterilized using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 1-2% sodium hypochlorite solution with a few drops of Tween-20 for 15-20 minutes, and then rinsed 3-4 times with sterile distilled water).
-
The shoot tip explant (5-10 mm) is aseptically excised.
-
-
Culture Medium:
-
MS basal medium supplemented with vitamins.
-
30 g/L sucrose is added as a carbon source.
-
The medium is solidified with 7-8 g/L agar.
-
The pH is adjusted to 5.7-5.8 prior to autoclaving.
-
-
Growth Regulators for Shoot Multiplication:
-
N6-benzyladenine (BAP) is added at a concentration of 4.0 mg/L.
-
Often used in combination with other cytokinins like Zeatin (2.0 mg/L) and an auxin like NAA (1.0 mg/L) for enhanced proliferation.
-
-
Culture Conditions:
-
Cultures are maintained at 25 ± 2°C under a 16-hour light/8-hour dark cycle with a light intensity of 2000-3000 lux.
-
-
Subculture:
-
The multiplied shoots are subcultured every 4 weeks onto fresh multiplication medium.
-
-
Rooting and Acclimatization:
-
For rooting, individual shoots (3-4 cm in length) are transferred to half-strength MS medium containing an auxin like Indole-3-butyric acid (IBA) at 0.5-2.0 mg/L.
-
Once a healthy root system is established, the plantlets are carefully removed from the culture vessels, washed to remove any adhering agar, and transferred to small pots containing a sterile potting mixture (e.g., soil, sand, and vermicompost in a 1:1:1 ratio).
-
The potted plantlets are maintained under high humidity for 2-3 weeks for hardening before being transferred to a greenhouse.
-
Visualization of Key Processes
Caption: Generalized cytokinin signaling pathway.
A Comparative Analysis of N6-Benzoyladenine and Kinetin on Callus Growth for Research and Development
In the realm of plant tissue culture, the selection of appropriate plant growth regulators is paramount for successful callus induction and proliferation. Among the plethora of available cytokinins, N6-Benzoyladenine (BAP) and Kinetin stand out as two of the most extensively utilized for their potent effects on cell division and differentiation. This guide provides a comprehensive comparison of their efficacy in promoting callus growth, supported by experimental data, detailed protocols, and visual representations of experimental workflows and signaling pathways to aid researchers, scientists, and drug development professionals in making informed decisions for their in vitro studies.
Data Presentation: Performance Comparison
The relative effectiveness of this compound and Kinetin can be species-dependent, with varying concentrations yielding optimal callus growth. Below is a summary of comparative data from studies on Aloe vera and Pogostemon cablin (Patchouli).
| Plant Species | Growth Regulator | Concentration (mg/L) | Callus Weight (g) | Callus Morphology | Reference |
| Aloe vera | This compound (BAP) | 5.0 | 0.92 | Yellow, semi-compact | [1][2] |
| Kinetin | 4.0 | 1.25 | Whitish-yellow, friable | [1][2] | |
| Pogostemon cablin | This compound (BAP) + 3.0 NAA | 0.5 | 0.21 | Yellowish-green, friable | [3] |
| Kinetin + 3.0 NAA | 0.5 | 0.23 | Yellowish-white, friable | [3] |
Key Observation: In both Aloe vera and Pogostemon cablin, Kinetin was found to be more efficient than this compound in promoting callus proliferation with respect to the induced callus weight.[1][3]
Experimental Protocols
A generalized protocol for a comparative study of this compound and Kinetin on callus induction is detailed below. This protocol is a synthesis of methodologies reported in various studies.[1][4][5][6]
Objective: To compare the efficacy of this compound and Kinetin on callus induction and growth from leaf explants.
Materials:
-
Healthy, young leaves of the desired plant species
-
Murashige and Skoog (MS) basal medium
-
This compound (BAP)
-
Kinetin
-
Naphthaleneacetic acid (NAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D) as an auxin source
-
Sucrose
-
Agar
-
70% (v/v) Ethanol
-
Sodium hypochlorite solution (1-2% available chlorine)
-
Sterile distilled water
-
Petri dishes
-
Forceps, scalpels, and other sterile instruments
-
Laminar airflow cabinet
-
Incubator or growth chamber
Methodology:
-
Explant Preparation and Sterilization:
-
Excise young, healthy leaves from the mother plant.
-
Wash the leaves thoroughly under running tap water for 10-15 minutes.
-
In a laminar airflow cabinet, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in a sodium hypochlorite solution.
-
Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.
-
Cut the sterilized leaves into small sections (approximately 1 cm²), which will serve as the explants.
-
-
Culture Medium Preparation:
-
Prepare MS basal medium supplemented with 3% (w/v) sucrose and a gelling agent like 0.8% (w/v) agar.
-
Divide the basal medium into several batches. To each batch, add a fixed concentration of an auxin (e.g., 1.0 mg/L NAA).
-
To these auxin-containing batches, add varying concentrations of either this compound or Kinetin (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L). A control group with only auxin and no cytokinin should also be prepared.
-
Adjust the pH of the media to 5.8 before autoclaving at 121°C for 15-20 minutes.
-
Pour the sterile media into Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Aseptically place one leaf explant onto the surface of the solidified medium in each Petri dish.
-
Seal the Petri dishes with parafilm.
-
Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod, unless specific conditions for the plant species dictate otherwise.
-
-
Data Collection and Analysis:
-
Observe the cultures weekly for callus initiation.
-
After a predetermined culture period (e.g., 4-8 weeks), record the percentage of explants forming callus.
-
Measure the fresh weight of the induced callus.
-
Note the morphological characteristics of the callus, such as color and texture (e.g., friable, compact).
-
Statistically analyze the data to determine the significance of the differences observed between the treatments.
-
Visualizations
Experimental Workflow
Generalized Cytokinin Signaling Pathway
This compound and Kinetin are adenine-type cytokinins and are perceived by the same family of receptors, initiating a similar signaling cascade. The following diagram illustrates this general pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchtrend.net [researchtrend.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. scispace.com [scispace.com]
- 5. Potential of some explants for callus induction and plantlet regeneration in Solanum lycopersicum L. under treatment of different plant growth regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
A Comparative Cost-Effectiveness Analysis of N6-Benzoyladenine and Other Cytokinins for Research and Development
For researchers, scientists, and drug development professionals, selecting the optimal cytokinin is a critical decision that balances biological efficacy with budgetary constraints. This guide provides a detailed cost-effectiveness analysis of N6-Benzoyladenine in comparison to other commonly used cytokinins: 6-Benzylaminopurine (6-BA), Kinetin, and Zeatin. Due to a notable lack of published, peer-reviewed data on the specific biological activity of this compound in standard plant tissue culture assays, a direct quantitative cost-effectiveness comparison is not feasible at this time. However, by examining the available pricing information alongside extensive data on the efficacy of its structural analog, 6-BA, and other prominent cytokinins, we can provide a comprehensive guide to inform your selection process.
Introduction to this compound and Other Cytokinins
Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are integral to various aspects of plant growth and development, including shoot initiation, callus proliferation, and the delay of senescence. While N6-Benzylaminopurine (6-BA), Kinetin, and Zeatin are well-characterized and widely utilized in research and commercial applications, this compound remains a less-documented alternative. It is crucial to note that this compound (CAS 4005-49-6) is a distinct compound from the more commonly studied N6-Benzylaminopurine (6-BA or BAP; CAS 1214-39-7), although they are structurally similar. Anecdotal evidence suggests this compound, sometimes referred to as BOP (Benzoylaminopurine) in commercial tissue culture labs, is used to enhance proliferation in specific applications, such as for Musa species (banana)[1].
Comparative Efficacy of Common Cytokinins
To establish a baseline for comparison, this guide summarizes the biological activity of 6-BA, Kinetin, and Zeatin in three key experimental assays: callus induction, shoot regeneration, and senescence inhibition.
Data Presentation: Biological Activity of 6-BA, Kinetin, and Zeatin
| Cytokinin | Application | Plant Species | Concentration Range (mg/L) | Observed Effect | Reference |
| 6-Benzylaminopurine (6-BA) | Callus Induction | Petunia hybrida | 0.2 - 1.0 | High callus induction frequency, friable callus formation. | |
| Shoot Regeneration | Kaempferia parviflora | ~1.9 - 9.9 | Up to 22.4 shoots per explant at 8.0 mg/L (35.52 µM). | [2] | |
| Senescence Inhibition | Chinese Flowering Cabbage | 20 - 40 | Effectively alleviated leaf yellowing and wilting. | [3] | |
| Kinetin | Callus Induction | Pogostemon cablin | 0.5 - 1.5 (with NAA) | Effective callus induction, with optimal results at 0.5 mg/L Kinetin and 3 mg/L NAA. | |
| Shoot Regeneration | Petunia hybrida | 0.2 - 1.0 | Induced shoot regeneration, though generally less effective than 6-BA. | ||
| Senescence Inhibition | Wheat | 10⁻⁴ mol l⁻¹ | Delayed leaf senescence. | ||
| Zeatin | Callus Induction | Tomato | 1.0 (with IAA) | Optimal for callus growth in combination with 0.1 mg/L IAA. | |
| Shoot Regeneration | Tomato | 1.0 (with IAA) | High frequency of shoot primordia formation with 0.5 mg/L IAA. | ||
| Senescence Inhibition | Tobacco | Not specified | Delayed decline in chlorophyll and photosynthetic enzymes. |
Cost Analysis of this compound and Other Cytokinins
A critical component of cost-effectiveness is the market price of the compound. The following table provides an approximate price comparison based on currently available data from chemical suppliers. Prices can vary significantly between suppliers, purity grades, and purchase volumes.
| Cytokinin | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Approximate Price (USD/gram) |
| This compound | C₁₂H₉N₅O | 239.23 | 4005-49-6 | $34.15 |
| 6-Benzylaminopurine (6-BA) | C₁₂H₁₁N₅ | 225.25 | 1214-39-7 | $1.26 - $3.54 |
| Kinetin | C₁₀H₉N₅O | 215.21 | 525-79-1 | $10.26 - $50.48 |
| Zeatin (trans-isomer) | C₁₀H₁₃N₅O | 219.24 | 1637-39-4 | $535 - $8310 |
Disclaimer: Prices are based on publicly available information from various suppliers for research-grade chemicals and are subject to change. This is not a formal quote.
Cost-Effectiveness Discussion
While a definitive cost-effectiveness calculation for this compound is precluded by the lack of biological activity data, a qualitative analysis can be inferred.
-
6-Benzylaminopurine (6-BA) stands out as the most cost-effective option for general applications. Its low price point combined with high biological activity in promoting shoot proliferation makes it a staple in both academic and commercial laboratories.
-
Kinetin is moderately priced and can be an effective alternative to 6-BA, particularly in protocols where 6-BA may cause undesirable side effects such as hyperhydricity. Its cost-effectiveness is application-dependent.
-
Zeatin , being a naturally occurring cytokinin, is by far the most expensive. Its use is typically reserved for specific research applications where the use of a natural hormone is critical, or where other cytokinins have proven ineffective. Its high cost makes it generally unsuitable for large-scale production.
-
This compound is priced significantly higher than 6-BA but is considerably less expensive than Zeatin. If its biological activity is comparable to or greater than that of 6-BA in specific applications, it could be a viable mid-range option. However, without supporting data, its use would require empirical validation by the researcher. Given that it is reportedly used in commercial banana propagation, it may offer advantages in specific genotypes or culture systems that justify its higher cost over 6-BA.
Experimental Protocols
To facilitate the independent evaluation of these cytokinins, we provide generalized methodologies for key comparative experiments.
Callus Induction Assay
Objective: To compare the efficiency of different cytokinins in inducing callus formation from explants.
Methodology:
-
Explant Preparation: Young, healthy leaves or stems are surface sterilized using a 70% ethanol wash followed by a soak in a 10-20% bleach solution and rinsed with sterile distilled water. Explants of a uniform size (e.g., 1 cm²) are excised.
-
Culture Medium: A basal medium such as Murashige and Skoog (MS) is prepared, supplemented with a constant concentration of an auxin (e.g., 1.0 mg/L 2,4-Dichlorophenoxyacetic acid [2,4-D] or Naphthaleneacetic acid [NAA]).
-
Cytokinin Treatments: The basal medium is divided into treatment groups, each supplemented with a different cytokinin (this compound, 6-BA, Kinetin, Zeatin) at a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). A control group with no added cytokinin is also included.
-
Culture Conditions: Explants are placed on the solidified medium in sterile petri dishes, sealed, and incubated in the dark at 25±2°C.
-
Data Collection: After 4-6 weeks, the percentage of explants forming callus, callus fresh weight, and callus morphology (e.g., friable, compact) are recorded for each treatment.
Shoot Regeneration Assay
Objective: To evaluate the efficacy of different cytokinins in inducing shoot formation from callus or explants.
Methodology:
-
Explant/Callus Preparation: Either freshly prepared explants (as in the callus induction assay) or established callus cultures are used.
-
Culture Medium: A basal MS medium is prepared, typically with a lower auxin concentration or no auxin.
-
Cytokinin Treatments: The medium is supplemented with the different cytokinins at various concentrations (e.g., 0.5, 1.0, 2.0, 5.0 mg/L).
-
Culture Conditions: Cultures are incubated under a 16-hour light/8-hour dark photoperiod at 25±2°C.
-
Data Collection: After 4-8 weeks, the percentage of explants/calli regenerating shoots, the mean number of shoots per explant/callus, and the average shoot length are recorded.
Senescence Inhibition Assay
Objective: To compare the ability of different cytokinins to delay senescence in detached leaves.
Methodology:
-
Leaf Disc Preparation: Leaf discs of a uniform diameter are excised from healthy, mature plants.
-
Treatment Solutions: Each cytokinin is dissolved in a suitable solvent (e.g., DMSO or NaOH) and then diluted to final concentrations (e.g., 10, 50, 100 µM) in a buffered solution. A control solution without cytokinin is also prepared.
-
Incubation: Leaf discs are floated on the treatment solutions in petri dishes and incubated in the dark to induce senescence.
-
Data Collection: Over a period of several days, chlorophyll content is measured spectrophotometrically. A delay in the degradation of chlorophyll indicates senescence inhibition. Visual assessment of leaf yellowing can also be recorded.
Visualizing Key Pathways and Workflows
To further aid in understanding the mechanisms of action and experimental design, the following diagrams are provided.
Caption: A simplified diagram of the cytokinin signaling pathway in plants.
Caption: General experimental workflow for comparing cytokinin effectiveness.
Conclusion
The selection of a cytokinin for research and development requires a careful consideration of both biological activity and cost. Based on available data, 6-Benzylaminopurine (6-BA) offers the most cost-effective solution for general-purpose applications such as shoot proliferation and callus induction, owing to its high efficacy and low market price. Kinetin serves as a moderately priced alternative, while the high cost of Zeatin restricts its use to specialized applications.
The cost-effectiveness of This compound remains an open question due to the scarcity of public data on its biological performance. Its price point is between that of 6-BA and Kinetin. For researchers working with specific plant species where common cytokinins are suboptimal, or for those in commercial settings looking to optimize proliferation rates (as suggested by its use in banana micropropagation), an in-house evaluation of this compound against 6-BA would be a prudent investment. This guide provides the necessary framework for conducting such a comparative study.
References
Stability Showdown: Autoclave vs. Filter Sterilization for N6-Benzoyladenine Solutions
For researchers, scientists, and drug development professionals working with N6-Benzoyladenine, ensuring the sterility and stability of their solutions is paramount. The choice between autoclave and filter sterilization is a critical decision that can impact the integrity and efficacy of this synthetic cytokinin. This guide provides an objective comparison of these two common sterilization methods, supported by experimental data, to inform the best practice for preparing sterile this compound solutions.
Executive Summary
The primary consideration when choosing a sterilization method for this compound is the compound's inherent stability to heat and its potential interaction with filter materials. Experimental evidence demonstrates that this compound, as an adenine-based cytokinin, is remarkably stable to the high temperatures and pressures of autoclaving when prepared in a slightly alkaline solution. Conversely, while filter sterilization avoids heat-related degradation, it introduces the risk of product loss through adsorption to the filter membrane, a factor that is dependent on the membrane material and the physicochemical properties of the solution.
Data Presentation: A Comparative Analysis
The following tables summarize the key parameters and outcomes associated with autoclave and filter sterilization of this compound solutions.
Table 1: Comparison of Sterilization Methods for this compound Solutions
| Feature | Autoclave Sterilization | Filter Sterilization |
| Principle | Sterilization by high-pressure saturated steam | Physical removal of microorganisms by size exclusion |
| Primary Advantage | High sterility assurance level (SAL) | Suitable for heat-labile compounds |
| Primary Disadvantage | Potential for thermal degradation of the compound | Risk of product loss due to adsorption and filter extractables |
| This compound Stability | High stability observed in slightly alkaline solutions | Potential for concentration loss |
| Typical Time | ~15-30 minutes at 121°C (excluding heat-up/cool-down) | Minutes |
| Cost | Generally lower operational cost | Higher cost per sample due to disposable filters |
| Validation Requirement | Cycle validation (temperature, time, pressure) | Filter integrity, compatibility, and extractables/leachables testing |
Table 2: Quantitative Stability of Benzyladenine (a related cytokinin) after Autoclaving
| Compound | Initial Concentration (mg/mL) | Concentration after Autoclaving (mg/mL) | % Recovery |
| Benzyladenine | 1.0 | No significant change | ~100% |
Data adapted from Hernandez et al. (2016), which demonstrated the stability of several adenine-based cytokinins, including benzyladenine, after one autoclave cycle at 121°C for 30 minutes in a 0.05 N KOH solution.
Experimental Protocols
Protocol for Assessing Autoclave Stability of Adenine-Based Cytokinins
This protocol is based on the methodology described by Hernandez et al. (2016) for evaluating the stability of cytokinins, which can be adapted for this compound.
-
Solution Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in 0.05 N potassium hydroxide (KOH). The slightly alkaline solution is crucial for the stability of the adenine ring structure at high temperatures.
-
Pre-Autoclave Analysis: Analyze the initial concentration of the this compound solution using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase appropriate for purine derivatives. Use a UV detector set to the absorbance maximum of this compound.
-
Autoclaving: Dispense the solution into autoclave-safe containers (e.g., glass vials with appropriate closures). Autoclave at a standard temperature and pressure, typically 121°C and 15 psi, for a duration of 15 to 30 minutes.
-
Post-Autoclave Analysis: After the autoclave cycle is complete and the solution has cooled to room temperature, re-analyze the concentration of this compound using the same HPLC method as in step 2.
-
Data Comparison: Compare the pre- and post-autoclave concentrations to determine the percentage of recovery and assess for any degradation products.
Mandatory Visualizations
Logical Workflow for Sterilization Method Selection
Caption: Decision workflow for selecting a sterilization method.
Experimental Workflow for Autoclave Stability Testing
Caption: Workflow for autoclave stability assessment.
Discussion and Recommendations
The stability of this compound to autoclaving in a slightly alkaline solution is a significant advantage, offering a reliable and cost-effective method for sterilization. The high temperatures effectively eliminate all microbial life, including spores, providing a high degree of sterility assurance.
Filter sterilization, while a viable alternative for heat-sensitive compounds, presents a notable risk of product loss for this compound. Purine derivatives have the potential to adsorb to filter membranes, leading to a decrease in the final concentration of the active compound. The extent of this adsorption can vary significantly depending on the filter membrane material (e.g., polyethersulfone (PES), polyvinylidene fluoride (PVDF), nylon, polytetrafluoroethylene (PTFE)), the solvent, and the concentration of the solute. This potential for concentration variability can have significant implications for experimental reproducibility and product efficacy.
Therefore, for routine preparation of sterile this compound solutions, autoclaving in a slightly alkaline solvent is the recommended method due to its demonstrated stability and high sterility assurance.
If filter sterilization must be used, for example, when this compound is part of a heat-labile mixture, it is crucial to:
-
Select an appropriate filter membrane: Low-protein-binding membranes, such as PVDF or PES, may be preferable. A validation study is essential to determine the optimal choice.
-
Perform a filter validation study: This should include testing for the adsorption of this compound to the chosen filter. This can be done by filtering a solution of known concentration and measuring the concentration of the filtrate.
-
Consider pre-flushing the filter: Discarding the initial volume of the filtrate can help to saturate the binding sites on the membrane and reduce subsequent product loss.
Conclusion
Both autoclaving and filter sterilization are effective methods for sterilizing solutions. However, for this compound, the choice is not merely one of convenience. The evidence strongly supports the use of autoclaving for solutions of this compound in a slightly alkaline solvent , as this method ensures both sterility and the stability of the compound. While filter sterilization is a necessary alternative in certain contexts, it should be approached with caution and requires rigorous validation to mitigate the risk of product loss through adsorption. By understanding the principles and potential pitfalls of each method, researchers can ensure the integrity of their N-Benzoyladenine solutions and the reliability of their experimental outcomes.
N6-Benzoyladenine vs. Thidiazuron: A Comparative Guide for Orchid Protocorm Proliferation
For researchers, scientists, and professionals in drug development, the efficient in vitro propagation of orchids is a critical tool. At the heart of this process lies the choice of plant growth regulators to stimulate the proliferation of protocorms or protocorm-like bodies (PLBs). This guide provides an objective comparison of two commonly used cytokinins, N6-Benzoyladenine (BA) and Thidiazuron (TDZ), for this purpose, supported by experimental data.
Thidiazuron (TDZ), a urea-based cytokinin, is consistently reported to be a more potent inducer of protocorm-like bodies (PLBs) and their subsequent proliferation compared to this compound (BA), a traditional adenine-based cytokinin.[1][2] This heightened efficacy is observed across a variety of orchid genera, including Phalaenopsis, Dendrobium, and Vanda.[1][3]
Quantitative Comparison of Proliferation Efficiency
The following table summarizes key quantitative data from comparative studies on the effects of BA and TDZ on orchid protocorm proliferation.
| Orchid Genus | Explant | Basal Medium | Growth Regulator | Concentration | Proliferation Results | Reference |
| Phalaenopsis gigantea | Protocorm Sections | New Dogashima Medium (NDM) | BA | 0.5 - 3.5 mg/L | 5 - 30% of sections produced new protocorms (1-46 per section) after 80 days. | [4][5] |
| TDZ | 0.1 - 0.3 mg/L | 58 - 66% of sections produced new protocorms (1-20 per section) after 80 days. | [4][5] | |||
| Dendrobium (dwarf hybrid) | Seedlings | Murashige and Skoog (MS) | BA | Not specified as optimal | Less effective than TDZ for PLB induction and proliferation. | [2] |
| TDZ | 18 µM | 86% induction of PLBs with an average of 3.6 PLBs per protocorm after 9 weeks. | [3][2] | |||
| Vanda coerulea | Shoot Tip Sections | Vacin and Went (VW) | TDZ | 11.35 µM | 95% of explants produced PLBs or proliferating shoot buds. | [1] |
Experimental Protocols
The general methodology for assessing the efficacy of BA and TDZ on orchid protocorm proliferation follows a standardized in vitro culture process.
General Experimental Workflow
Detailed Methodology for Phalaenopsis gigantea Protocorm Proliferation
This protocol is based on the study by Latip et al. (2010).[4][5]
-
Explant Source: Seed-derived protocorms of Phalaenopsis gigantea.
-
Culture Medium: Solidified New Dogashima Medium (NDM) was used as the basal medium.
-
Growth Regulator Preparation:
-
This compound (BA) was tested at concentrations of 0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, and 5.0 mg/L.
-
Thidiazuron (TDZ) was tested at concentrations of 0, 0.1, 0.2, 0.3, 0.4, 0.5, 0.6, 0.7, 0.8, 0.9, and 1.0 mg/L.
-
-
Inoculation: Sections of the seed-derived protocorms were cultured on the prepared media.
-
Incubation: Cultures were maintained for 80 days.
-
Data Collection: The percentage of protocorm sections that proliferated and the number of new protocorms formed per section were recorded.
Mechanism of Action and Morphological Observations
Cytokinins, in general, are known to promote cell division and shoot formation.[6] Thidiazuron is a potent cytokinin that can induce a wide range of morphogenetic responses in plant tissue culture, including shoot organogenesis and somatic embryogenesis.[7] Its high activity is often attributed to its stability and potential influence on endogenous auxin metabolism.[1]
In studies comparing BA and TDZ, it has been noted that higher concentrations of TDZ can sometimes lead to the formation of fasciated or distorted shoots, indicating that while potent, optimization of concentration is crucial.[1] In contrast, BA tends to have a narrower optimal concentration range and is generally less potent for inducing proliferation in many orchid species.[4][5]
Signaling and Developmental Pathways
While the precise and complete signaling cascades for BA and TDZ in orchid protocorm proliferation are still under active investigation, a generalized model of cytokinin action can be inferred.
Conclusion
For the purpose of orchid protocorm and PLB proliferation, the available experimental data strongly indicates that Thidiazuron is more effective than this compound.[2] TDZ generally leads to a higher percentage of proliferation and a greater number of new protocorms at lower concentrations compared to BA.[5] However, researchers must carefully optimize TDZ concentrations to avoid abnormal development. While BA is a viable option, it is typically less potent for inducing a proliferative response in many orchid species. The choice between these two growth regulators will ultimately depend on the specific orchid species, the desired proliferation rate, and the developmental quality of the resulting plantlets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. notulaebiologicae.ro [notulaebiologicae.ro]
- 4. Effects of N6-benzyladenine and thidiazuron on proliferation of phalaenopsis gigantea protocorms - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Genotoxicity of N6-Benzoyladenine in Plant Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N6-Benzoyladenine, a synthetic cytokinin, is a purine derivative utilized in agriculture and research to promote plant cell division and growth. As with any compound intended for widespread application, a thorough evaluation of its genotoxic potential is crucial. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially carcinogenesis. This guide provides a framework for assessing the genotoxicity of this compound in plant cells, offering a comparison with the available data on structurally related compounds and detailing standard experimental protocols.
Comparative Genotoxicity Data
Currently, there is a notable absence of published studies directly evaluating the genotoxicity of this compound in plant cell systems. To provide a relevant comparison, this guide presents data on Kinetin (N6-furfuryladenine), another synthetic cytokinin, which has been studied in the Vicia faba (faba bean) model. While not a direct measure of standard genotoxicity endpoints, the study by Gwozdek et al. (2015) provides insights into the cellular effects of Kinetin, including the induction of programmed cell death (PCD) and nuclear aberrations.
| Compound | Plant System | Concentration | Observed Effects | Reference |
| This compound | Not available | Not available | No data available | - |
| Kinetin | Vicia faba ssp. minor seedlings | 46.0 µM | - Induction of programmed cell death (PCD) in root cortex cells.[1][2][3] - Morphological changes in nuclei, including invagination, increased volume, chromatin condensation, and degradation.[1][2][3] - Formation of micronuclei.[1][2] - Decrease in the number of G1- and G2-phase cells.[1][2] | Gwozdek et al., 2015 |
It is important to note that the observed effects of Kinetin, such as the formation of micronuclei, are indicators of genotoxic potential. However, a comprehensive assessment would require the quantification of standard endpoints like Mitotic Index (MI) and the frequency of various chromosomal aberrations.
Experimental Protocols for Genotoxicity Assessment in Plant Cells
Two of the most widely used and validated short-term bioassays for assessing the genotoxicity of chemical substances are the Allium cepa (onion) root chromosomal aberration assay and the Vicia faba root tip micronucleus test.[4] These assays are recognized for their high sensitivity, good correlation with mammalian test systems, and cost-effectiveness.
Allium cepa Root Chromosomal Aberration Assay
The Allium cepa assay is a sensitive in vivo method for detecting DNA damage and disturbances in the mitotic cycle.[5]
a. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with distilled water to the desired test concentrations.
-
A negative control (distilled water or solvent control) and a positive control (e.g., Maleic Hydrazide) should be included.
b. Exposure of Allium cepa Bulbs:
-
Select healthy, equal-sized onion bulbs.
-
Carefully remove the outer dry scales without damaging the root primordia.
-
Place the bulbs in containers with the test solutions, ensuring the root primordia are submerged.
-
Germinate the bulbs in the dark at a controlled temperature (e.g., 25 ± 2°C) for a specific duration (e.g., 48-72 hours).
c. Root Tip Preparation and Staining:
-
After the exposure period, carefully excise the root tips.
-
Fix the root tips in a suitable fixative (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1 v/v/v) for 24 hours.
-
Hydrolyze the root tips in 1N HCl at 60°C for a few minutes.
-
Stain the root tips with a suitable stain, such as Aceto-orcein or Feulgen stain.
d. Microscopic Analysis:
-
Prepare squash slides of the stained root tips.
-
Examine the slides under a light microscope.
-
Score at least 1000 cells per slide to determine the Mitotic Index (MI) and the frequency of different mitotic phases.
-
Analyze a minimum of 100 dividing cells per slide for the presence of chromosomal aberrations (e.g., bridges, fragments, laggards, sticky chromosomes, c-mitosis).
e. Data Analysis:
-
Calculate the Mitotic Index (MI) as: (Number of dividing cells / Total number of cells observed) x 100.
-
Calculate the percentage of aberrant cells as: (Number of aberrant cells / Total number of dividing cells observed) x 100.
-
Statistically analyze the data to determine significant differences between the control and treated groups.
Vicia faba Root Tip Micronucleus Assay
The Vicia faba micronucleus test is a reliable method for detecting both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of chemical compounds.
a. Seed Germination and Treatment:
-
Germinate Vicia faba seeds in the dark in aerated water until the primary roots are 2-3 cm long.
-
Transfer the seedlings to the test solutions of this compound, a negative control, and a positive control.
-
Expose the roots to the test solutions for a defined period (e.g., 24 hours).
b. Root Tip Preparation and Staining:
-
After treatment, excise the root tips and fix them in a suitable fixative.
-
Hydrolyze the root tips in 1N HCl at 60°C.
-
Stain the root tips using the Feulgen reaction.
c. Microscopic Analysis:
-
Prepare squash slides of the stained root tips.
-
Examine the slides under a light microscope.
-
Score at least 2000-5000 interphase cells per slide for the presence of micronuclei.
-
The criteria for identifying micronuclei include a circular or oval shape, a diameter of 1/3 to 1/20 of the main nucleus, and being non-refractile.
d. Data Analysis:
-
Calculate the frequency of micronucleated cells (MNCs) per 1000 cells.
-
The Mitotic Index can also be determined from the same slides to assess cytotoxicity.
-
Statistically analyze the data to compare the treated groups with the control.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for evaluating the genotoxicity of a test compound in plant cells and a simplified representation of a genotoxicity signaling pathway.
Caption: Experimental workflow for plant genotoxicity assessment.
Caption: Simplified genotoxicity signaling pathway in a plant cell.
Conclusion
While there is a clear need for direct experimental evaluation of the genotoxicity of this compound in plant cells, this guide provides a robust framework for such an assessment. The established Allium cepa and Vicia faba bioassays offer sensitive and reliable methods for detecting potential genotoxic effects. The available data on the related cytokinin, Kinetin, suggests that N6-substituted adenines have the potential to induce cellular and nuclear damage, underscoring the importance of conducting thorough genotoxicity studies on this compound before its widespread application. Researchers are encouraged to utilize the detailed protocols provided herein to generate the necessary data to fill the current knowledge gap.
References
- 1. Kinetin induces cell death in root cortex cells of Vicia faba ssp. minor seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetin induces cell death in root cortex cells of Vicia faba ssp. minor seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxic agents detected by plant bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
statistical analysis of shoot multiplication rates with different cytokinins
This guide provides a comparative statistical analysis of the effectiveness of different cytokinins on shoot multiplication rates in plant tissue culture. It is intended for researchers and scientists in plant biology and biotechnology, as well as professionals in drug development utilizing plant-derived compounds. The document summarizes key experimental data, outlines a detailed protocol for conducting such experiments, and illustrates the underlying molecular mechanisms.
Data Presentation: Cytokinin Performance on Shoot Multiplication
The efficacy of cytokinins in promoting shoot proliferation is highly dependent on the plant species, the concentration of the cytokinin used, and the specific type of cytokinin. The table below summarizes quantitative data from various studies, comparing the performance of common cytokinins such as 6-Benzylaminopurine (BAP), Kinetin (Kn), Zeatin, and Thidiazuron (TDZ).
| Plant Species | Cytokinin | Concentration | Mean Shoot Multiplication Rate | Reference |
| Musa 'Robusta' (Banana) | BAP | 5 mg/L | 3.0 (multiplication ratio) | [1] |
| Kinetin | 5 mg/L | 2.5 (multiplication ratio) | [1] | |
| Cucumis sativus (Cucumber) | Kinetin | 1 mg/L | 7.93 shoots/explant | [2] |
| BAP, Zeatin, TDZ | 0.5 - 3 mg/L | Lower than Kinetin | [2] | |
| Stevia rebaudiana | BAP | 1.5 mg/L | Most effective proliferation | [3] |
| meta-Topolin | 5 µM | 23.43 shoots/explant | [4] | |
| Tacca leontopetaloides | Zeatin | 0.1 mg/L | 4.11 shoots/explant | [5] |
| Kinetin | 0.1 - 0.7 mg/L | Markedly unsatisfactory results | [5] | |
| Rosa 'Bianca' (Rose) | BAP | 8.87 µM | 3.4 shoots/culture | [6] |
| Kinetin / 2-iP | 8.87 µM | ~1-2 shoots/culture | [6] | |
| Eruca sativa (Rocket) | BAP | 0.1 mg/L | 3.45 (multiplication index) | [7] |
| Kinetin | 0.1 mg/L | 2.98 (multiplication index) | [7] | |
| Malus domestica (Apple) | TDZ | 2.0 µM | 5.40 shoots/explant (low quality) | [8] |
| meta-Topolin | 4.0 µM | 3.28 shoots/explant (high quality) | [8] |
Analysis : Across multiple studies, BAP is frequently cited as a highly effective and widely used cytokinin for shoot proliferation due to its stability and cost-effectiveness.[1][6] However, the optimal cytokinin is species-specific. For instance, Kinetin was found to be most effective for cucumber, while Zeatin was superior for Tacca leontopetaloides.[2][5] Newer aromatic cytokinins, like meta-Topolin, have shown exceptional performance in species like Stevia and produced higher quality shoots in apple micropropagation compared to TDZ.[4][8] TDZ often induces a high rate of multiplication but can lead to abnormal shoot morphology.[8] Statistical analysis, typically Analysis of Variance (ANOVA), is crucial to determine if the observed differences in mean shoot numbers are significant.[7][9][10]
Experimental Protocol: In Vitro Shoot Multiplication Assay
This section details a generalized protocol for assessing the impact of different cytokinins on shoot multiplication.
1. Explant Preparation:
-
Select healthy, young shoot tips or nodal segments from the mother plant. For repeatable results, use explants from seedlings germinated under sterile conditions.[11]
-
Surface sterilize the explants. A common procedure involves washing with tap water, treating with a mild detergent, rinsing, immersing in 70% ethanol for 30-60 seconds, followed by immersion in a sodium hypochlorite solution (e.g., 2% NaOCl) for 10-15 minutes, and finally rinsing 3-4 times with sterile distilled water.[12]
2. Culture Medium and Conditions:
-
Prepare a basal medium, such as Murashige and Skoog (MS) medium, supplemented with sucrose (typically 3%) and solidified with agar (0.7-0.8%).[11]
-
Aliquot the basal medium into culture vessels and autoclave.
-
After autoclaving, add the filter-sterilized cytokinin stock solutions to the molten medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 1.5, 2.0 mg/L) of BAP, Kinetin, Zeatin, etc. A hormone-free medium should be used as a control.
-
Aseptically place one explant into each culture vessel.
3. Incubation:
-
Incubate the cultures in a growth chamber at a constant temperature (e.g., 25 ± 2°C) under a specific photoperiod, typically 16 hours of light and 8 hours of dark.[11]
4. Data Collection and Subculturing:
-
After a defined culture period (e.g., 4-6 weeks), record the number of new shoots produced per explant and the length of these shoots.
-
For continued multiplication, the newly formed shoots can be separated and subcultured onto fresh medium of the same composition.
5. Statistical Analysis:
-
The experiment should be set up in a completely randomized design with multiple replicates for each treatment.[7]
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences among the treatments.
-
If significant differences are found, use a post-hoc test like Fisher's Least Significant Difference (LSD) or Tukey's HSD to compare the means of the different cytokinin treatments.[6][10]
Cytokinin Signaling Pathway
Cytokinins regulate cell division and shoot formation by activating a specific signal transduction pathway.[13] This process begins with the perception of the cytokinin molecule by receptors and culminates in the activation of genes that drive cell proliferation.
The signaling cascade is a multi-step phosphorelay system, similar to two-component systems in bacteria.[14]
-
Perception : Cytokinins bind to the CHASE domain of ARABIDOPSIS HISTIDINE KINASE (AHK) receptors located in the endoplasmic reticulum and plasma membranes.[15][16]
-
Phosphorelay Initiation : Binding triggers the autophosphorylation of a conserved histidine (H) residue within the AHK receptor.[17]
-
Signal Transduction : The phosphate group is then transferred to an aspartate (D) residue on the same receptor, and subsequently to a conserved histidine residue on ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs).[14][17]
-
Nuclear Translocation : The phosphorylated AHPs move from the cytoplasm into the nucleus.[17]
-
Transcriptional Activation : In the nucleus, AHPs transfer the phosphate group to Type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs). Phosphorylated Type-B ARRs are active transcription factors that bind to the promoters of cytokinin-responsive genes, initiating their transcription.[13][17]
-
Negative Feedback : Among the activated genes are Type-A ARRs, which act as negative regulators of the pathway, providing a feedback loop to attenuate the signal.[14]
This signaling cascade ultimately leads to the expression of genes involved in cell cycle progression and meristem development, resulting in shoot multiplication.[15]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Kinetin Is the Most Effective Cytokinin on Shoot Multiplication from Cucumber | Abu-Romman | Journal of Agricultural Science | CCSE [ccsenet.org]
- 3. researchgate.net [researchgate.net]
- 4. Meta-Topolin-induced mass shoot multiplication and biosynthesis of valuable secondary metabolites in Stevia rebaudiana Bertoni bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Profiles of Cytokinins Metabolic Genes and Endogenous Cytokinins Dynamics during Shoot Multiplication In Vitro of Phalaenopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ir.haramaya.edu.et [ir.haramaya.edu.et]
- 13. journals.biologists.com [journals.biologists.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Cytokinin Signaling and De Novo Shoot Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokinins – regulators of de novo shoot organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
A Comparative Guide to the Transcriptomic Effects of Different Cytokinins on Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic responses of plant tissues to various cytokinin treatments. By examining the differential gene expression and affected biological pathways, this document aims to inform experimental design and the selection of appropriate cytokinins for specific research and development applications. The information presented is a synthesis of findings from multiple transcriptomic studies.
Introduction to Cytokinins and their Transcriptional Regulation
Cytokinins are a class of plant hormones that play a pivotal role in regulating a wide array of physiological and developmental processes, including cell division, shoot and root meristem maintenance, leaf senescence, and nutrient allocation. At the molecular level, cytokinins elicit their effects by initiating a signaling cascade that culminates in the transcriptional reprogramming of a large number of genes. Different forms of cytokinins, including naturally occurring and synthetic variants, can induce distinct transcriptomic responses, leading to varied physiological outcomes. Understanding these differences is crucial for targeted manipulation of plant growth and development.
Comparative Transcriptomic Analysis
The following sections detail the differential effects of various cytokinins on gene expression. The data is compiled from several studies, and while direct comparisons should be made with caution due to variations in experimental conditions, the collective evidence highlights significant functional distinctions between these molecules.
Kinetin vs. 6-Benzyladenine (BAP)
Kinetin, a synthetic cytokinin, and 6-Benzyladenine (BAP), another synthetic analog, are widely used in plant tissue culture and research. Transcriptomic studies in Arabidopsis thaliana reveal that while both induce classic cytokinin responses, they also have markedly distinct effects on the transcriptome.
A study comparing the effects of kinetin and BAP on Arabidopsis leaves showed that BAP has a much stronger and broader impact on gene expression than kinetin.[1][2][3] BAP treatment resulted in the differential expression of over 2000 genes, whereas kinetin affected only 436 genes at a similar significance level.[3]
Interestingly, only a small subset of genes were regulated in the same direction by both cytokinins (73 upregulated and 70 downregulated), and 28 genes were regulated in opposite directions.[1][3] BAP had a more pronounced effect on cytokinin-induced processes, protein synthesis, photosynthesis, and plant defense-related genes.[1][2][3] In contrast, kinetin uniquely activated genes involved in flavonoid synthesis.[1][2] Both cytokinins strongly influenced auxin and gibberellin-related gene expression.[1][2]
Table 1: Comparative summary of differentially expressed genes (DEGs) in Arabidopsis leaves treated with Kinetin and BAP.
| Cytokinin | Total DEGs | Upregulated Genes (Exclusive) | Downregulated Genes (Exclusive) | Commonly Upregulated | Commonly Downregulated | Oppositely Regulated |
| BAP | >2000 | 1011 | 1011 | 73 | 70 | 28 |
| Kinetin | 436 | 133 | 132 | 73 | 70 | 28 |
Data synthesized from a study on Arabidopsis leaves. The numbers represent genes significantly regulated compared to a water-treated control.[3]
cis-Zeatin vs. trans-Zeatin
Trans-zeatin is considered the most active form of naturally occurring cytokinins, while its isomer, cis-zeatin, has historically been viewed as having low or no activity. However, recent transcriptomic evidence suggests that cis-zeatin has specific physiological roles.
In response to phosphate starvation, plants have been shown to increase their cis-zeatin to trans-zeatin ratio. Transcriptomic analyses revealed that trans-zeatin preferentially represses cell cycle and phosphate starvation response genes. Conversely, cis-zeatin induces genes involved in cell and root hair elongation and differentiation.[4] This suggests that under certain stress conditions, the accumulation of cis-zeatin promotes root system growth to enhance nutrient uptake.[4] While trans-zeatin is a potent regulator of cell division, cis-zeatin appears to fine-tune developmental responses to environmental cues.
Table 2: Differential gene regulation by cis-Zeatin and trans-Zeatin in response to phosphate starvation.
| Cytokinin Isomer | Primary Transcriptional Effect | Key Upregulated Gene Categories | Key Downregulated Gene Categories |
| trans-Zeatin | Repression of cell division and stress response | - | Cell cycle genes, Phosphate starvation response genes |
| cis-Zeatin | Promotion of cell elongation and differentiation | Cell elongation genes, Root hair differentiation genes | - |
This table summarizes the distinct transcriptional roles of cis- and trans-zeatin isomers under specific environmental conditions.[4]
Isopentenyladenine (iP)
Isopentenyladenine (iP) is a key intermediate in the biosynthesis of zeatin-type cytokinins and also functions as an active cytokinin itself. Transcriptomic studies have shown that iP levels and the expression of iP-related biosynthesis genes are dynamically regulated during developmental processes such as fruit ripening. The accumulation of iP in ripening grapes, for instance, is associated with the upregulation of specific biosynthesis and signaling genes, suggesting a localized control of iP concentration and a distinct role in this developmental stage.
Experimental Protocols
The following provides a generalized methodology for a comparative transcriptomics experiment involving different cytokinin treatments. Specific parameters should be optimized for the plant species and tissue under investigation.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana Col-0 is a common model organism.
-
Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Growth Conditions: Plants are typically grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
Cytokinin Treatment
-
Plant Age: Seedlings are grown for a specified period (e.g., 10-14 days) before treatment.
-
Treatment Application: For seedlings grown on agar plates, the cytokinin of interest is added to a liquid overlay. For soil-grown plants, the solution can be applied as a spray or by root drenching.
-
Cytokinin Concentrations: A concentration range (e.g., 1-10 µM) is often tested. A mock treatment (containing the solvent, e.g., DMSO) serves as the control.
-
Treatment Duration: Time-course experiments (e.g., 30 min, 2h, 6h, 24h) are crucial to capture both early and late transcriptional responses.
RNA Extraction and Sequencing
-
Sample Collection: Plant tissue is harvested at the end of the treatment period, flash-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: mRNA is typically enriched using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA libraries are synthesized.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.
-
Read Mapping: The cleaned reads are aligned to the reference genome of the plant species.
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and statistical analysis is performed to identify differentially expressed genes (DEGs) between cytokinin-treated and mock-treated samples.
-
Functional Annotation and Enrichment Analysis: DEGs are subjected to Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify over-represented biological processes and pathways.
Visualizations
Cytokinin Signaling Pathway
The canonical cytokinin signaling pathway involves a two-component signaling system.
Caption: A simplified diagram of the cytokinin signaling pathway.
Experimental Workflow for Comparative Transcriptomics
The following diagram illustrates a typical workflow for a comparative transcriptomics study of cytokinin treatments.
Caption: A standard workflow for a comparative transcriptomics experiment.
References
- 1. Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the difference between trans-zeatin and Cis-Zeatin_Chemicalbook [chemicalbook.com]
Assessing the Long-Term Genetic Stability of Micropropagated Plants: A Comparative Guide to N6-Benzoyladenine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The use of in vitro propagation techniques, or micropropagation, is a cornerstone of modern plant biotechnology, offering rapid, large-scale, and disease-free plant production. A critical factor in the success and reliability of micropropagation is ensuring the genetic fidelity of the resulting plantlets, especially over long-term cultivation. The choice of plant growth regulators, particularly cytokinins, plays a pivotal role in this process. This guide provides an objective comparison of N6-Benzoyladenine (also known as 6-Benzylaminopurine or BAP), a widely used synthetic cytokinin, with other alternatives in the context of maintaining long-term genetic stability. The information presented is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
The Role of Cytokinins in Micropropagation and Genetic Stability
Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are essential for shoot initiation and multiplication in tissue culture.[1][2] this compound (BAP) is a first-generation synthetic cytokinin that is highly effective in stimulating cell division and is widely used in micropropagation protocols for a broad range of plant species.[3][4] However, the intensive cell division promoted by cytokinins, especially at high concentrations or over prolonged culture periods, can contribute to an increased risk of somaclonal variation.[5][6][7]
Somaclonal variation refers to the genetic and epigenetic changes that can arise during in vitro culture.[2] These variations can manifest as alterations in plant morphology, physiology, and biochemistry, potentially compromising the clonal fidelity of micropropagated plants.[6][7] Therefore, assessing the genetic stability of micropropagated plants is crucial, particularly for applications requiring true-to-type material, such as in the pharmaceutical industry for the consistent production of medicinal compounds, in agriculture for elite cultivar propagation, and in conservation efforts.
Comparative Analysis of Cytokinin Effects on Genetic Stability
The choice of cytokinin can influence the frequency of somaclonal variation. While BAP is highly effective for shoot proliferation, other cytokinins are also employed, and their effects on genetic stability can differ. The following tables summarize quantitative data from various studies that have assessed the genetic fidelity of micropropagated plants using different cytokinins.
Table 1: Comparison of this compound (BAP) and Kinetin on Genetic Fidelity
| Plant Species | Cytokinin & Concentration | Molecular Marker | No. of Primers | Total Bands | Polymorphic Bands | Polymorphism (%) | Reference |
| Morus alba L. variety S-1 | 0.5 mg/l BAP | RAPD & ISSR | Not Specified | Not Specified | 0 | 0 | [8][9] |
| Dendrobium transparens | 1 mg/L BAP + 2 mg/L Kinetin | RAPD & ISSR | 20 | 39 | 0 | 0 | [10] |
| Tinospora cordifolia | 2.0 mg/l BAP | RAPD & ISSR | Not Specified | 22 | 0 | 0 | [11] |
| Orthosiphon stamineus | 2.0 mg/L Kinetin + 0.5 mg/L IAA | ISSR | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
| Banana (cv. Nanjanagudu Rasabale) | up to 53.28 µM BAP or 55.80 µM Kinetin | RAPD & ISSR | 62 | 625 | 0 | 0 | [13][14] |
Table 2: Comparison of this compound (BAP) and meta-Topolin (mT) on Genetic Fidelity
| Plant Species | Cytokinin & Concentration | Molecular Marker | Jaccard Similarity Coefficient (RAPD) | Jaccard Similarity Coefficient (ISSR) | Pooled Genetic Similarity (%) | Conclusion on Genetic Variation | Reference |
| Daphne mezereum L. | 1 mg·L−1 BAP | RAPD & ISSR | 0.8488 | 0.6713 | 72.4 | No significant difference between BAP and mT in generating random DNA changes. | [15] |
| Daphne mezereum L. | 1 mg·L−1 mT | RAPD & ISSR | 0.8488 | 0.6713 | 72.4 | No significant difference between BAP and mT in generating random DNA changes. | [15] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating findings. Below are representative protocols for micropropagation and the subsequent assessment of genetic stability using molecular markers.
General Micropropagation Protocol
-
Explant Preparation: Nodal segments (1-2 cm) are excised from a healthy mother plant. They are surface sterilized using a sequence of treatments, typically including a detergent wash, followed by treatment with a fungicide (e.g., 0.1% Carbendazim) and a surface sterilant (e.g., 0.1% mercuric chloride or a solution of sodium hypochlorite), with sterile distilled water rinses between each step.
-
Culture Initiation: Sterilized explants are inoculated onto a basal medium such as Murashige and Skoog (MS) or Woody Plant Medium (WPM).[16][17] The medium is supplemented with a cytokinin (e.g., BAP, Kinetin, or mT at concentrations ranging from 0.5 to 5.0 mg/L) and often an auxin (e.g., NAA or IBA at 0.1-1.0 mg/L) to promote shoot induction. The medium is solidified with agar or a similar gelling agent and the pH is adjusted to 5.6-5.8 before autoclaving.
-
Shoot Multiplication: Once shoots emerge, they are subcultured onto fresh medium of the same or a modified composition every 4-6 weeks to promote further shoot proliferation.
-
Rooting: Elongated shoots (3-4 cm) are excised and transferred to a rooting medium, which is often a half-strength basal medium supplemented with an auxin like Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA) at concentrations of 0.5-2.0 mg/L.
-
Acclimatization: Well-rooted plantlets are carefully removed from the culture vessels, washed to remove any remaining medium, and transferred to small pots containing a sterile potting mix (e.g., a mixture of soil, sand, and vermiculite). The plantlets are initially maintained under high humidity, which is gradually reduced over several weeks to acclimatize them to the external environment.
Molecular Analysis of Genetic Stability: RAPD and ISSR Protocols
Random Amplified Polymorphic DNA (RAPD) and Inter-Simple Sequence Repeat (ISSR) are PCR-based marker systems commonly used to assess genetic fidelity due to their simplicity, cost-effectiveness, and the fact that they do not require prior DNA sequence information.[11][18]
1. Genomic DNA Extraction (CTAB Method)
-
Grind 100-200 mg of fresh, young leaf tissue from both the mother plant and micropropagated plantlets to a fine powder in liquid nitrogen.
-
Add 1 mL of pre-warmed (65°C) CTAB extraction buffer and incubate at 65°C for 60 minutes with intermittent shaking.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix gently by inversion for 15 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add 2/3 volume of ice-cold isopropanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol, air dry, and resuspend in an appropriate volume of TE buffer.
-
Treat with RNase A to remove RNA contamination.
-
Quantify the DNA using a spectrophotometer and assess its quality on an agarose gel.
2. PCR Amplification
-
RAPD PCR:
-
Reaction mixture (25 µL): 10X PCR buffer, 2.5 mM dNTPs, 10 pmol of a single 10-base random primer, 1 U of Taq DNA polymerase, and 25-50 ng of template DNA.
-
PCR conditions: Initial denaturation at 94°C for 4 min, followed by 40-45 cycles of denaturation at 94°C for 1 min, annealing at 36-40°C for 1 min, and extension at 72°C for 2 min, with a final extension at 72°C for 10 min.
-
-
ISSR PCR:
-
Reaction mixture (25 µL): Similar to RAPD, but using a single 16-18 base ISSR primer.
-
PCR conditions: Initial denaturation at 94°C for 5 min, followed by 35-40 cycles of denaturation at 94°C for 30 sec, annealing at a primer-specific temperature (typically 45-55°C) for 45 sec, and extension at 72°C for 1.5 min, with a final extension at 72°C for 7 min.
-
3. Gel Electrophoresis and Data Analysis
-
Resolve the amplified products on a 1.5-2.0% agarose gel in 1X TBE buffer.
-
Stain the gel with ethidium bromide or a safer alternative and visualize under UV light.
-
Score the bands as present (1) or absent (0) for each sample.
-
Calculate the percentage of polymorphism: (Number of polymorphic bands / Total number of bands) x 100.
-
Generate a similarity matrix using a coefficient such as Jaccard's to assess the genetic relationship between the mother plant and the micropropagated clones.
Visualizing Key Biological and Experimental Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Cytokinin Signaling Pathway
The perception and transduction of the cytokinin signal in plants is a complex process that involves a multi-step phosphorelay system, similar to the two-component systems found in bacteria.[19][20] This pathway is crucial for mediating the various developmental responses to cytokinins, including cell division and differentiation in tissue culture.
Caption: A simplified diagram of the cytokinin signaling pathway in plants.
Experimental Workflow for Assessing Genetic Stability
The process of evaluating the genetic fidelity of micropropagated plants involves several key stages, from the initial in vitro culture to the final molecular analysis.
Caption: Workflow for micropropagation and genetic stability assessment.
Conclusion and Recommendations
The selection of a cytokinin for micropropagation requires a balance between achieving high multiplication rates and maintaining the genetic integrity of the plant material. This compound (BAP) is a potent and widely used cytokinin that is effective for shoot proliferation.[3][4] However, its use, particularly at high concentrations and over extended periods, has been associated with an increased risk of somaclonal variation.[5][7]
The available data suggests that in many cases, micropropagation protocols utilizing BAP, often in combination with other growth regulators, can produce genetically stable plants, as confirmed by molecular marker analysis.[8][9][10][11][14] Alternatives such as Kinetin and meta-Topolin have also been shown to be effective, and in some comparative studies, they do not appear to pose a greater risk of inducing genetic instability than BAP.[15]
For researchers and professionals in drug development and other fields where clonal fidelity is paramount, the following recommendations are suggested:
-
Optimize Cytokinin Concentration: Use the lowest concentration of BAP or any other cytokinin that provides an acceptable multiplication rate to minimize the stress on the plant tissues.
-
Limit Subculture Duration: Long-term and frequent subculturing can increase the likelihood of somaclonal variation.[6] It is advisable to re-initiate cultures from the original mother plant periodically.
-
Consider Alternative Cytokinins: If high rates of somaclonal variation are observed with BAP, exploring alternatives like Kinetin, Zeatin, or meta-Topolin may be beneficial.
-
Regular Genetic Fidelity Assessment: Implement a routine quality control process that includes the use of molecular markers like RAPD and ISSR to assess the genetic stability of micropropagated populations, especially for long-term cultures.[11][18]
By carefully selecting and optimizing the use of cytokinins and implementing rigorous quality control measures, it is possible to harness the benefits of micropropagation while ensuring the long-term genetic stability of the produced plants.
References
- 1. Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Somaclonal variations and their applications in horticultural crops improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ignited.in [ignited.in]
- 8. RAPD and ISSR based evaluation of genetic stability of micropropagated plantlets of Morus alba L. variety S-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RAPD and ISSR based evaluation of genetic stability of micropropagated plantlets of Morus alba L. variety S-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Micropropagation and assessment of genetic stability of Dendrobium transparens Wall. Ex Lindl. using RAPD and ISSR markers [frontiersin.org]
- 11. nepjol.info [nepjol.info]
- 12. mdpi.com [mdpi.com]
- 13. Genetic analyses of micropropagated and regenerated plantlets of banana as assessed by RAPD and ISSR markers | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Micropropagation, plantlets production estimation and ISSR marker-based genetic fidelity analysis of Guadua magna and G. angustifolia [redalyc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
N6-Benzoyladenine: A Comparative Guide to its Efficacy in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N6-Benzoyladenine's performance against other cytokinin alternatives in plant tissue culture, supported by experimental data from a range of plant families. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
I. Comparative Efficacy of this compound and Alternatives
This compound, a synthetic cytokinin, is a cornerstone of plant tissue culture, primarily utilized to induce cell division and promote shoot proliferation.[1][2] Its efficacy, however, can be species- and even cultivar-dependent, necessitating a comparative understanding against other commonly used cytokinins such as Kinetin, Zeatin, Thidiazuron (TDZ), and 2-isopentenyladenine (2iP).
The following tables summarize quantitative data from various studies, offering a comparative overview of this compound's performance in shoot proliferation, a key metric in micropropagation.
| Plant Family | Species | Cytokinin | Concentration (µM) | Mean No. of Shoots per Explant | Reference |
| Zingiberaceae | Kaempferia parviflora | N6-benzyladenine (BA) | 35.52 | 22.4 ± 1.84 | [3][4] |
| Zingiberaceae | Globba williamsiana | N6-benzyladenine (BA) | 4.44 (1 mg/L) | 23.73 | [5] |
| Musaceae | Musa spp. 'Pisang Nangka' | N6-benzylaminopurine (BAP) + 0.2 mg/L IAA | 22.2 (5 mg/L) | ~5 | [6] |
| Musaceae | Musa spp. 'Pisang Mas' | N6-benzylaminopurine (BAP) + 0.2 mg/L IAA | 26.64 (6 mg/L) | ~5 | [6] |
| Capparaceae | Boscia senegalensis | 6-benzyladenine (BA) | 13.32 (3 mg/L) | 14.3 ± 0.9 | [7] |
Table 1: Efficacy of this compound (BA/BAP) in Shoot Proliferation Across Various Plant Families. This table highlights the effective concentrations of this compound for shoot induction in several plant species.
| Plant Family | Species | Cytokinin | Concentration (µM) | Mean No. of Shoots per Explant | Reference |
| Fabaceae | Sophora tonkinensis | 2-isopentyladenine (2iP) | 2.0 | 5.0 | [8] |
| N6-benzyladenine (BA) | 2.0 | < 5.0 | [8] | ||
| Kinetin | 2.0 | < 5.0 | [8] | ||
| Thidiazuron (TDZ) | 2.0 | < 5.0 | [8] | ||
| Solanaceae | Solanum tuberosum (Potato) | Kinetin | 15 | Highest microtuberization | [9] |
| 6-benzyladenine (BA) | 15 | Lower microtuberization than Kinetin | [9] | ||
| Ericaceae | Vaccinium dunalianum | Zeatin + BA + Kinetin | 0.1 mg/L ZT + 1.0 mg/L BA + 1.0 mg/L Kin | 4.32 | [10] |
| BA alone | 1.0 mg/L | Lower proliferation than combination | [10] | ||
| Brassicaceae | Arabis takesimana | Thidiazuron (TDZ) | 1.0 mg/L | Highest biomass and shoot formation | [8] |
| 6-benzylaminopurine (BAP) | 1.0 mg/L | High efficacy, slightly less than TDZ | [8] | ||
| Zeatin | 1.0 mg/L | Lower efficacy than TDZ and BAP | [8] | ||
| Kinetin | 1.0 mg/L | Lower efficacy than TDZ and BAP | [8] | ||
| 2-isopentenyladenine (2iP) | 1.0 mg/L | Lower efficacy than TDZ and BAP | [8] |
Table 2: Comparative Efficacy of Different Cytokinins on In Vitro Regeneration. This table showcases studies where this compound was compared with other cytokinins, demonstrating that the optimal cytokinin is highly species-dependent.
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: Micropropagation of Kaempferia parviflora
-
Explant Source: Disinfected rhizome buds.
-
Basal Medium: Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and 0.5% (w/v) Gelrite™. The pH of the medium is adjusted to 5.8 before autoclaving.
-
Growth Regulators: N6-benzyladenine (BA) at concentrations of 0, 8.88, 17.76, 26.64, 35.52, and 44.40 µM.
-
Culture Conditions: Cultures are incubated at 25 ± 2°C with a 16-hour photoperiod (30 µmol m⁻² s⁻¹). Subculturing is performed at 3-week intervals for a total of 9 weeks.
-
Data Collection: The number of shoots, leaves, and roots per explant are recorded after 9 weeks of culture.[3][4]
Protocol 2: In Vitro Multiplication of Sophora tonkinensis
-
Explant Source: Nodal explants from in vitro grown seedlings.
-
Basal Medium: Murashige and Skoog (MS) medium.
-
Growth Regulators: 2-isopentyladenine (2iP), N6-benzyladenine (BA), Kinetin, or Thidiazuron (TDZ) at concentrations of 0.0, 0.5, 1.0, 2.0, 4.0, 8.0, or 16.0 µmol.
-
Rooting Medium: MS basal medium without growth regulators.
-
Data Collection: Shoot induction percentage, mean number of shoots per explant, and mean shoot length are recorded. For rooting, the rooting percentage, mean number of roots per shoot, and root length are measured after 4 weeks.[8]
Protocol 3: Microtuberization of Solanum tuberosum
-
Explant Source: In vitro single node stem segments.
-
Basal Medium: Solid MS media.
-
Growth Regulators: 6-benzyladenine (BA) or Kinetin at various concentrations.
-
Culture Conditions: Cultures are maintained in the dark at 22 ± 1°C.
-
Data Collection: The microtuberization response and yield of microtubers per plantlet are recorded.[9]
III. Visualizing Key Processes and Relationships
To further elucidate the context of this compound's application, the following diagrams illustrate the cytokinin signaling pathway, a typical experimental workflow for plant tissue culture, and the structural relationships between common cytokinins.
Caption: A simplified diagram of the cytokinin signaling pathway in plants.
Caption: A typical experimental workflow for plant micropropagation.
Caption: Structural relationships of common cytokinins.
References
- 1. nbinno.com [nbinno.com]
- 2. btsjournals.com [btsjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. tlsr.usm.my [tlsr.usm.my]
- 5. researchgate.net [researchgate.net]
- 6. Effects of N6-benzylaminopurine and Indole Acetic Acid on In Vitro Shoot Multiplication, Nodule-like Meristem Proliferation and Plant Regeneration of Malaysian Bananas (Musa spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of an in vitro micropropagation protocol for Boscia senegalensis (Pers.) Lam. ex Poir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kspbtjpb.org [kspbtjpb.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pakbs.org [pakbs.org]
Safety Operating Guide
Proper Disposal of N6-Benzoyladenine: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of N6-Benzoyladenine, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.
This compound is a synthetic cytokinin used in various research and agricultural applications.[1] While vital for scientific advancements, its handling and disposal require strict adherence to safety protocols due to its potential health and environmental hazards. This substance is harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging an unborn child.[2][3] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is critical to prevent skin contact, inhalation, and eye exposure.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and potential allergic reactions.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes.[2][3] |
| Respiratory Protection | NIOSH-approved respirator for dusts | Recommended if ventilation is inadequate or dust is generated.[2] |
| Protective Clothing | Laboratory coat, long-sleeved shirt, and pants | To minimize skin exposure.[2] |
General Safety Precautions:
-
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5]
-
Avoid generating dust during handling and disposal procedures.[3][5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Wash hands thoroughly with soap and water after handling the chemical.[2]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through an industrial combustion plant.[2] However, all disposal practices must comply with federal, state, and local environmental regulations.[3]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure chemical, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be classified as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent chemical incompatibilities. It is incompatible with strong oxidizing agents.[5]
Step 2: Waste Collection and Labeling
-
Collect all this compound waste in a designated, compatible, and properly sealed container. The container should be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
If the original container is used for disposal, ensure the label is unobscured and marked as "HAZARDOUS WASTE".[6]
Step 3: On-Site Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[6]
-
The storage area should be cool, dry, and away from incompatible materials.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and disposal.
Important Note: Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[2][3][7] This is to prevent environmental contamination, particularly to aquatic ecosystems.[4]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Ensure proper ventilation.
-
Don PPE: Before attempting to clean the spill, put on all required personal protective equipment.
-
Contain the Spill: Prevent the spread of the solid material. Avoid raising dust.
-
Clean Up: Carefully sweep up the spilled solid material using a brush and dustpan or a vacuum cleaner equipped with a HEPA filter. Avoid dry sweeping that can create dust clouds.[7]
-
Collect Waste: Place all contaminated materials, including the absorbent pads, used PPE, and cleaning tools, into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning water as hazardous waste if it contains significant amounts of the chemical.
-
Seek Medical Attention: If exposure occurs, follow the first aid measures outlined in the SDS and seek medical advice.[2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for N6-Benzoyladenine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for N6-Benzoyladenine, a compound utilized in various research applications, including plant growth regulation and biochemical assays.[1][2] Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as hazardous.[3][4] It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging an unborn child.[5] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][6][7]
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H361d: Suspected of damaging the unborn child.[5]
-
H400: Very toxic to aquatic life.[6]
-
H411: Toxic to aquatic life with long lasting effects.[6]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with side-shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Face Shield | Recommended when there is a splash hazard. | |
| Skin Protection | Chemical-resistant Gloves | Impermeable and resistant to the product.[6] Nitrile gloves are a suitable option.[8] |
| Protective Clothing | Lab coat, long-sleeved shirt, and long pants to prevent skin exposure.[3] | |
| Closed-toe Shoes | To protect feet from spills. | |
| Respiratory Protection | NIOSH-approved Respirator | Required when ventilation is inadequate or when handling large quantities that may generate dust.[5] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.
Handling Procedures:
-
Preparation: Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[3][7]
-
Dispensing: Avoid generating dust when weighing or transferring the solid material.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5] Remove contaminated clothing and wash it before reuse.[5]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[3] Avoid ingestion and inhalation.[3]
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from strong oxidizing agents.[3]
-
Protect from light and air.
-
Recommended storage temperature is between 0 - 8 °C.[1]
Accidental Release and First Aid Measures
Immediate and appropriate response to spills or exposure is critical.
| Situation | Action |
| Spill | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete. |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3][5] Seek medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation or a rash occurs, get medical advice/attention.[5] Remove and wash contaminated clothing before reuse. |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not empty into drains.[3][5] Waste should be handled as hazardous and disposed of at an approved waste disposal plant.[3]
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C₁₂H₉N₅O[1][4][5] |
| Molecular Weight | 239.23 g/mol [5] |
| Melting Point | 229 - 233 °C / 444.2 - 451.4 °F[3] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[9] |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. fishersci.com [fishersci.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. himediadownloads.com [himediadownloads.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Personal Protective Equipment | STERIS [steris.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
